molecular formula C7H4FN B182440 4-Fluorobenzonitrile CAS No. 143234-87-1

4-Fluorobenzonitrile

Cat. No.: B182440
CAS No.: 143234-87-1
M. Wt: 121.11 g/mol
InChI Key: AEKVBBNGWBBYLL-UHFFFAOYSA-N
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Description

4-Fluorobenzonitrile is a useful research compound. Its molecular formula is C7H4FN and its molecular weight is 121.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88330. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluorobenzonitrile
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InChI

InChI=1S/C7H4FN/c8-7-3-1-6(5-9)2-4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKVBBNGWBBYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6061600
Record name 4-Fluorobenzonitrile
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Molecular Weight

121.11 g/mol
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CAS No.

1194-02-1
Record name 4-Fluorobenzonitrile
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Record name Benzonitrile, 4-fluoro-
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Record name 4-FLUOROBENZONITRILE
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Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorobenzonitrile: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of 4-Fluorobenzonitrile (B33359) (CAS No. 1194-02-1). It is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development. This document details the physicochemical properties, spectroscopic data, synthesis protocols, and common reactions of this important fluorinated aromatic building block. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized.

Introduction

This compound is a versatile aromatic compound featuring a benzene (B151609) ring substituted with a fluorine atom and a nitrile group at the para position.[1] It appears as a white crystalline low-melting solid.[2] The presence of the electron-withdrawing nitrile group and the highly electronegative fluorine atom significantly influences its chemical reactivity and physical properties.[1] This unique structure makes this compound a valuable intermediate in the synthesis of a wide range of complex molecules. It is extensively used in the development of pharmaceuticals, such as opioid receptor antagonists, as well as in the manufacturing of agrochemicals, high-performance dyes, pigments, and specialty materials like liquid crystals.[2][3]

Chemical Structure and Identification

The structure of this compound consists of a cyanide group (-C≡N) and a fluorine atom attached to a benzene ring at positions 1 and 4, respectively.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

Identifier Value
CAS Number 1194-02-1[4]
Molecular Formula C₇H₄FN[4]
Molecular Weight 121.11 g/mol [4]
IUPAC Name This compound[4]
Synonyms p-Fluorobenzonitrile, p-Cyanofluorobenzene, 1-Cyano-4-fluorobenzene[4]
InChI InChI=1S/C7H4FN/c8-7-3-1-6(5-9)2-4-7/h1-4H[4]
InChIKey AEKVBBNGWBBYLL-UHFFFAOYSA-N[4]

| SMILES | C1=CC(=CC=C1C#N)F[4] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is a solid at room temperature with a melting point just above ambient conditions. It is classified as a combustible solid and is harmful if swallowed, in contact with skin, or inhaled.[5]

Table 2: Physicochemical Data

Property Value Reference(s)
Appearance White crystalline low-melting solid [2]
Melting Point 32-34 °C [5]
Boiling Point 188 °C (at 750 mmHg) [5]
Density 1.107 g/cm³ [6]
Flash Point 65 °C (closed cup) [5]
Vapor Pressure 0.564 mmHg at 25°C [7]

| Refractive Index | 1.4925 |[6] |

Table 3: Solubility Data Note: Quantitative solubility data in common organic solvents is not readily available in published literature. The following table provides qualitative information.

Solvent Solubility Reference(s)
Water Insoluble [2][6]
Chloroform (B151607) Soluble [6]
Ethyl Acetate (B1210297) Soluble [6]
Ethanol Soluble [8]
Methanol Soluble [8]

| Acetone | Soluble |[8] |

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits two multiplets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the nitrile group are coupled to the adjacent protons and to the fluorine atom, as are the protons ortho to the fluorine atom.

Table 4: ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ) Multiplicity Coupling Constants (J) Assignment
~7.68 ppm Multiplet (dd) J(H,H) ≈ 9.1 Hz, J(H,F) ≈ 5.1 Hz 2H, Aromatic (H ortho to -CN)
~7.19 ppm Multiplet (dd) J(H,H) ≈ 9.1 Hz, J(H,F) ≈ 8.2 Hz 2H, Aromatic (H ortho to -F)

(Data adapted from ChemicalBook)

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum shows six distinct signals, corresponding to the seven carbon atoms in the molecule (two pairs of carbons are equivalent by symmetry).

Table 5: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ) Assignment
~166.3 ppm C-F (d, ¹JCF ≈ 255 Hz)
~134.7 ppm C-H (d, ³JCF ≈ 9 Hz, ortho to -CN)
~118.0 ppm C≡N
~116.9 ppm C-H (d, ²JCF ≈ 22 Hz, ortho to -F)
~108.5 ppm C-CN (d, ⁴JCF ≈ 4 Hz)

(Data adapted from Revue Roumaine de Chimie)[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the nitrile group, the carbon-fluorine bond, and the aromatic ring.

Table 6: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration
~3050-3100 Aromatic C-H Stretch
~2225 C≡N Stretch
~1600, ~1500 Aromatic C=C Stretch
~1230 C-F Stretch
~840 C-H Out-of-plane Bending (para-disubstituted)

(Assignments based on NIST WebBook spectrum and standard IR correlation tables)

Experimental Protocols

Synthesis via Halogen Exchange

A common and effective method for synthesizing this compound is the nucleophilic aromatic substitution (halogen exchange) of 4-chlorobenzonitrile (B146240) using potassium fluoride (B91410) at high temperature in a polar aprotic solvent.[10]

synthesis_workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification start Charge reactor with: - 4-Chlorobenzonitrile (1 eq.) - Anhydrous KF (1.5-3 eq.) - Solvent (e.g., DMI, Sulfolane) heat Heat to 220-290°C with vigorous stirring under N₂ atmosphere start->heat react Maintain temperature for 2-15 hours heat->react cool Cool reaction to room temp. react->cool Monitor by GC/TLC filter Filter to remove inorganic salts (KCl, KF) cool->filter extract Dilute filtrate with water & extract with ether/toluene filter->extract wash Wash organic layer with water and brine extract->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by vacuum distillation or column chromatography concentrate->purify end_product Pure this compound purify->end_product Yield: 60-91%

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Reagents & Setup: To a high-pressure reactor equipped with a mechanical stirrer and a nitrogen inlet, add 4-chlorobenzonitrile (1.0 eq.), spray-dried anhydrous potassium fluoride (1.5 to 3.0 eq.), and a high-boiling polar aprotic solvent such as 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) or sulfolane.[10][11] A phase-transfer catalyst like tetraphenylphosphonium (B101447) bromide may also be added to facilitate the reaction at lower temperatures.[11]

  • Reaction: The reaction mixture is heated with vigorous stirring to a temperature between 220-290°C. The progress of the reaction is monitored by Gas Chromatography (GC). Reaction times can vary from 2 to 15 hours depending on the temperature, solvent, and catalyst used.[11]

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The solid inorganic salts (KCl and excess KF) are removed by filtration. The filtrate is then diluted with water and extracted several times with an organic solvent such as diethyl ether or toluene.[11]

  • Purification: The combined organic extracts are washed with water, then with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation (b.p. 188 °C/750 mmHg) or by column chromatography on silica (B1680970) gel to afford pure this compound.[8][9]

Sample Preparation for Spectroscopic Analysis

NMR Spectroscopy:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.

  • Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

IR Spectroscopy (Thin Solid Film Method):

  • Place a few milligrams of solid this compound onto a clean, dry salt plate (e.g., KBr or NaCl).

  • Add a single drop of a volatile solvent in which the compound is soluble (e.g., chloroform or acetone) to dissolve the solid.[12]

  • Allow the solvent to fully evaporate in a fume hood, which will leave a thin, even film of the solid compound on the plate.[12]

  • Place the plate in the spectrometer's sample holder and acquire the spectrum.

Key Reactions and Applications

This compound is a key substrate in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and advanced materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond between the this compound and an organoboron compound. The strength of the C-F bond often requires specialized, electron-rich phosphine (B1218219) ligands and strong bases to facilitate the oxidative addition step.

suzuki_mechanism pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add 4-F-Ar-CN reagents This compound + Arylboronic Acid (Ar-B(OH)₂) product 4-Cyano-biphenyl Derivative (Ar-Ar'-CN) pd_complex1 Ar'-Pd(II)(F)L₂ (Ar' = 4-cyanophenyl) oxidative_add->pd_complex1 transmetal Transmetalation pd_complex2 Ar'-Pd(II)(Ar)L₂ transmetal->pd_complex2 reductive_elim Reductive Elimination reductive_elim->pd0 Catalyst Regeneration reductive_elim->product pd_complex1->transmetal [Ar-B(OH)₃]⁻ (Base activation) pd_complex2->reductive_elim

Caption: Generalized mechanism for Suzuki-Miyaura coupling.

Example Protocol:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), an appropriate phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 eq.).

  • Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane (B91453) and water).

  • Heat the reaction mixture to 100-120°C with vigorous stirring until the starting material is consumed (monitor by TLC or GC).

  • After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Sonogashira Coupling

The Sonogashira coupling reaction joins this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylalkyne. This reaction is highly valuable for constructing rigid molecular scaffolds.

Example Protocol:

  • To a reaction vessel, add this compound (1.0 eq.), a terminal alkyne (1.2 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) in a suitable solvent like triethylamine (B128534) or a mixture of THF and an amine base.

  • Degas the mixture and stir under an inert atmosphere at a temperature ranging from room temperature to 80°C.

  • Monitor the reaction by TLC or GC. Upon completion, filter the reaction mixture to remove salts, and concentrate the filtrate.

  • The residue is typically purified by column chromatography on silica gel to yield the desired arylalkyne product.

Safety and Handling

This compound is classified as a hazardous substance.[2] It is harmful if swallowed, inhaled, or absorbed through the skin. It is also a flammable solid.[5]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A dust mask (e.g., N95) is recommended when handling the solid.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment before handling this chemical. Always refer to the latest Safety Data Sheet (SDS) for complete safety information.

References

An In-Depth Technical Guide to 4-Fluorobenzonitrile (CAS: 1194-02-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluorobenzonitrile, a versatile building block in modern organic synthesis. It details the compound's physicochemical properties, spectroscopic data, and safety information. Furthermore, this guide presents detailed experimental protocols for its synthesis and purification, along with its application in significant synthetic transformations, including its role in the synthesis of the aromatase inhibitor Letrozole. Key reaction pathways and experimental workflows are illustrated with diagrams to facilitate understanding and practical application in research and development.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature, characterized by a benzene (B151609) ring substituted with a fluorine atom and a nitrile group at the para position.[1] This substitution pattern imparts unique reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 1194-02-1[3]
Molecular Formula C₇H₄FN[3]
Molecular Weight 121.11 g/mol [3]
Appearance White crystalline low melting solid[1]
Melting Point 32-34 °C[1]
Boiling Point 188 °C at 750 mmHg[1]
Water Solubility Insoluble[1]
IUPAC Name This compound[3]

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey DataReference(s)
¹H NMR Spectra available, showing characteristic aromatic proton signals.[3]
¹³C NMR Spectra available, showing characteristic aromatic and nitrile carbon signals.[3]
IR Spectroscopy Data available, showing characteristic nitrile (C≡N) and C-F stretching vibrations.[3]
Mass Spectrometry GC-MS data available, with the molecular ion peak corresponding to its molecular weight.[3]
Raman Spectroscopy Data available.[3]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It is essential to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Table 3: GHS Hazard Information for this compound

Hazard StatementDescription
H302 Harmful if swallowed
H312 Harmful in contact with skin
H332 Harmful if inhaled

Note: This is not an exhaustive list of all safety precautions. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Synthesis and Purification

Synthesis of this compound from 4-Chlorobenzonitrile (B146240)

A common and effective method for the synthesis of this compound is the halogen exchange reaction (Halex reaction) from 4-chlorobenzonitrile using potassium fluoride (B91410).

Materials:

Procedure: [1][4]

  • In a flask, a mixture of crude 4-chlorobenzonitrile and toluene is refluxed to azeotropically remove water.

  • The toluene and any low-boiling impurities are removed by distillation.

  • The dried 4-chlorobenzonitrile is transferred to an autoclave with 1,3-dimethyl-2-imidazolidinone (DMI) as the solvent and spray-dried anhydrous potassium fluoride. The optimal molar ratio of 4-CBN to KF is 1:3.[4]

  • The autoclave is sealed, and the mixture is heated to 260-280 °C with vigorous stirring for 2-4 hours.[1][4] The reaction pressure will rise during this time.

  • After the reaction is complete, the autoclave is cooled, and the reaction mixture is subjected to vacuum distillation to isolate the this compound product. The solvent (DMI) can be recovered for reuse.[1]

This method can achieve yields of up to 89.5% with a purity of 99.0%.[4]

Synthesis_of_4_Fluorobenzonitrile 4-Chlorobenzonitrile 4-Chlorobenzonitrile This compound This compound 4-Chlorobenzonitrile->this compound  DMI, 260-280 °C   Potassium Fluoride (KF) Potassium Fluoride (KF) Potassium Fluoride (KF)->this compound Potassium Chloride (KCl) Potassium Chloride (KCl)

Synthesis of this compound via Halex Reaction.
Purification by Recrystallization

For obtaining high-purity this compound, recrystallization is a standard and effective method.[5][6]

Materials:

  • Crude this compound

  • Suitable solvent (e.g., a mixture of a good solvent like ethanol (B145695) and a poor solvent like water)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter flask

Procedure: [5][6]

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture in an Erlenmeyer flask.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the clear solution to cool slowly to room temperature to promote the formation of large crystals.

  • Once crystal formation appears complete, place the flask in an ice bath to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals, for example, in a desiccator or a vacuum oven.

Recrystallization_Workflow A Crude this compound B Dissolve in minimal hot solvent A->B C Hot gravity filtration (if necessary) B->C D Slow cooling to room temperature C->D E Cool in ice bath D->E F Vacuum filtration E->F G Wash with cold solvent F->G H Dry crystals G->H I Pure this compound H->I

General workflow for the purification of this compound by recrystallization.

Applications in Drug Development and Organic Synthesis

This compound is a key starting material and intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical industry. The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates.

Synthesis of Letrozole

This compound is a crucial reactant in the synthesis of Letrozole, a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer.[7]

Materials:

  • 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile hydrochloride

  • This compound

  • Potassium tert-butoxide

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (aqueous solution)

Procedure:

  • To a cooled (-20 to -25 °C) mixture of potassium tert-butoxide in N,N-dimethylformamide (DMF) under a nitrogen atmosphere, add 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile hydrochloride and stir for 60 minutes.

  • To this mixture, add this compound and continue stirring at the same temperature for one hour.

  • Upon completion of the reaction, adjust the pH of the mixture to 6.0-6.5 with an aqueous solution of hydrochloric acid while maintaining a low temperature.

  • The product, Letrozole, can then be isolated and purified through standard workup and crystallization procedures.

Letrozole_Synthesis Intermediate 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile Letrozole Letrozole Intermediate->Letrozole  Potassium tert-butoxide, DMF, -20 °C   FBN This compound FBN->Letrozole

Final step in the synthesis of Letrozole.
Cross-Coupling Reactions

This compound is a versatile substrate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, which are fundamental transformations in the synthesis of complex organic molecules.

This reaction forms a new carbon-carbon bond between this compound and an organoboron compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask

Procedure: [2][8]

  • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (e.g., 2.0 eq.).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring and monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction, and perform a standard aqueous workup.

  • The crude product can be purified by column chromatography or recrystallization to yield the desired biaryl product.

Suzuki_Miyaura_Coupling FBN This compound Product 4-Arylbenzonitrile FBN->Product  Pd catalyst, Base, Solvent, Heat   BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid->Product Sonogashira_Coupling FBN This compound Product 4-(Alkynyl)benzonitrile FBN->Product  Pd catalyst, CuI, Base, Solvent   Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Product

References

A Comprehensive Technical Guide to the Physical Properties of 4-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzonitrile (4-FBN) is a fluorinated aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of organic molecules.[1] Its utility spans the pharmaceutical, agrochemical, and materials science sectors.[1] In drug discovery, the incorporation of fluorine atoms can significantly alter the metabolic stability, lipophilicity, and binding affinity of lead compounds. Understanding the fundamental physical properties of this compound is therefore paramount for its effective use in research and development. This technical guide provides an in-depth overview of the core physical characteristics of this compound, complete with experimental protocols for their determination and a visual representation of its synthesis and purification workflow.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various chemical processes, including reaction kinetics, purification, and formulation.

PropertyValueUnitsConditions
Molecular Formula C₇H₄FN--
Molecular Weight 121.11 g/mol -
Melting Point 32-36°C-
Boiling Point 188°Cat 750 mmHg
Density 1.15g/cm³at 25°C
Vapor Pressure 0.564mmHgat 25°C
Refractive Index 1.4925-at 55°C
Flash Point 65°CClosed Cup
Solubility Insoluble in water.[2] Soluble in toluene, dimethyl sulfoxide, and most organic solvents.[3]--

Experimental Protocols

Accurate determination of physical properties is essential for the characterization of a compound. The following sections detail the methodologies for measuring the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a sensitive indicator of its purity. For this compound, a sharp melting range indicates a high degree of purity.

Methodology:

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[1] The tube is then sealed at one end.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube filled with mineral oil or an automated melting point apparatus).[4][5]

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[4]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[1] For pure this compound, this range is typically narrow.[5]

Boiling Point Determination

The boiling point is a key physical constant for a liquid and is dependent on atmospheric pressure.

Methodology:

  • Apparatus Setup: A small amount of this compound is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.[5][6] The test tube is then attached to a thermometer.

  • Heating: The assembly is heated in a suitable heating bath (e.g., a Thiele tube or an aluminum block).[2][6]

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed. The heat source is then removed.

  • Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7] The atmospheric pressure should also be recorded.

Density Determination

The density of this compound can be determined using the pycnometer method or by displacement.

Methodology (Pycnometer):

  • Mass of Empty Pycnometer: A clean, dry pycnometer (a small glass flask of known volume) is weighed accurately.

  • Mass of Pycnometer with Sample: The pycnometer is filled with molten this compound (as its melting point is near room temperature) and weighed again.

  • Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water of a known temperature and weighed.

  • Calculation: The density is calculated using the formula: Density = (Mass of sample) / (Volume of sample) where the volume of the sample is determined from the mass and known density of the water.

Solubility Determination

A qualitative and semi-quantitative determination of solubility in various solvents is crucial for selecting appropriate solvents for reactions, extractions, and purifications.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities should be selected (e.g., water, ethanol, acetone, toluene, hexane).

  • Procedure: To a small, known volume of each solvent (e.g., 1 mL) in a test tube, a small, weighed amount of this compound (e.g., 10 mg) is added.

  • Observation: The mixture is agitated at a constant temperature (e.g., 25°C). The solubility is observed and can be categorized as:

    • Soluble: If all the solid dissolves.

    • Partially soluble: If some, but not all, of the solid dissolves.

    • Insoluble: If no significant amount of the solid dissolves.

  • Quantitative Measurement (Optional): For a more precise measurement, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined using techniques like UV-Vis spectroscopy or HPLC after filtration.[8]

Refractive Index Measurement

The refractive index is a measure of how much light bends as it passes through a substance and is a useful property for identifying liquids and assessing their purity.

Methodology:

  • Apparatus: An Abbe refractometer is commonly used for this measurement.[9]

  • Sample Application: A few drops of molten this compound are placed on the prism of the refractometer.

  • Measurement: The refractometer is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature of the measurement must be recorded, as the refractive index is temperature-dependent.[10]

Synthesis and Purification Workflow

A common method for the synthesis of this compound is through a halogen exchange reaction from 4-chlorobenzonitrile.[4] The crude product is then purified, typically by recrystallization or distillation, to obtain a high-purity compound suitable for research and development.

Synthesis_and_Purification Reactants 4-Chlorobenzonitrile + KF (Potassium Fluoride) Reaction Halogen Exchange Reaction (High Temperature) Reactants->Reaction Solvent Solvent (e.g., DMSO, Sulfolane) Solvent->Reaction CrudeProduct Crude this compound (with KCl and unreacted starting materials) Reaction->CrudeProduct Workup Aqueous Workup (e.g., Extraction with organic solvent) CrudeProduct->Workup OrganicLayer Organic Layer containing This compound Workup->OrganicLayer Purification Purification OrganicLayer->Purification Recrystallization Recrystallization (e.g., from Ethanol/Water) Purification->Recrystallization For Solids Distillation Vacuum Distillation Purification->Distillation For Liquids/ Low Melting Solids PureProduct Pure this compound Recrystallization->PureProduct Distillation->PureProduct Analysis Purity Analysis (GC, NMR, Melting Point) PureProduct->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a thorough overview of the essential physical properties of this compound, catering to the needs of researchers, scientists, and professionals in drug development. The tabulated data offers a quick reference, while the detailed experimental protocols provide a practical framework for the in-house determination and verification of these properties. The visualized synthesis and purification workflow further aids in understanding the production of this key chemical intermediate. A solid grasp of these fundamental characteristics is indispensable for the successful application of this compound in the advancement of science and technology.

References

A Technical Guide to 4-Fluorobenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Fluorobenzonitrile (4-FBN), a versatile fluorinated aromatic compound. It is a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] This guide details its core physicochemical properties, provides an experimental protocol for its synthesis, and outlines its primary applications in research and industry.

Core Properties of this compound

This compound is an aromatic compound characterized by a benzene (B151609) ring substituted with a fluorine atom and a nitrile group.[2] Its chemical structure and properties make it a valuable intermediate in organic synthesis.[2] The key quantitative data for this compound are summarized below.

PropertyValue
Molecular Formula C₇H₄FN[1][3][4][5]
Molecular Weight 121.11 g/mol [1][3][4][5]
CAS Number 1194-02-1[2][4][5]
Appearance White crystalline low-melting solid or colorless to pale yellow liquid[1][2][6]
Melting Point 32-34 °C[1][4][7]
Boiling Point 188 °C at 750 mmHg[1][4][7]
Flash Point 65 °C (149 °F) - closed cup[7]
IUPAC Name This compound[3]
Synonyms p-Fluorobenzonitrile, 4-cyanofluorobenzene[3][8]
InChI Key AEKVBBNGWBBYLL-UHFFFAOYSA-N[3][7]
Canonical SMILES C1=CC(=CC=C1C#N)F[3]
Water Solubility Insoluble[4][6]

Experimental Protocol: Synthesis of this compound

A common and effective method for synthesizing this compound is through the nucleophilic aromatic substitution (halogen exchange) of 4-chlorobenzonitrile (B146240). The following protocol is based on a documented procedure using potassium fluoride (B91410) in a non-polar solvent.[9]

Objective: To prepare this compound (4-FBN) from 4-chlorobenzonitrile (4-CBN) via fluorination.

Materials:

  • 4-chlorobenzonitrile (4-CBN)

  • Anhydrous Potassium Fluoride (KF)

  • 1,3-dimethyl-2-imidazolidone (DMI) (Solvent)[9]

  • Autoclave or suitable high-pressure reactor

  • Standard laboratory glassware for workup and purification

Methodology:

  • Reactant Preparation: In a suitable autoclave, charge the reactants according to the optimal molar ratio of n(4-CBN) to n(KF) = 1:3.[9]

  • Solvent Addition: Add 1,3-dimethyl-2-imidazolidone (DMI) as the solvent.[9]

  • Reaction Conditions: Seal the reactor and heat the mixture to a reaction temperature of 280 °C.[9]

  • Reaction Time: Maintain the temperature and stir the mixture for 2.0 hours.[9]

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, can be isolated using standard procedures such as distillation or extraction.

  • Analysis: The identity and purity of the final product should be confirmed using analytical techniques like Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[3][8][10] This specific protocol has been shown to produce 4-FBN with a yield of 89.5% and a purity of 99.0%.[9]

Synthesis_Workflow Synthesis of this compound via Halogen Exchange start Start reactants 1. Combine 4-Chlorobenzonitrile (1 eq) and Potassium Fluoride (3 eq) in DMI solvent start->reactants reaction 2. Heat mixture in an autoclave at 280 °C for 2 hours reactants->reaction cooling 3. Cool reaction mixture to room temperature reaction->cooling isolation 4. Isolate and purify product (e.g., via distillation) cooling->isolation product Final Product: This compound (Yield: 89.5%, Purity: 99.0%) isolation->product end End product->end

Workflow for the synthesis of this compound.

Applications in Research and Development

This compound's unique electronic properties, conferred by the electron-withdrawing fluorine and nitrile groups, make it a valuable intermediate in multiple fields.

  • Pharmaceutical Synthesis: It serves as a key precursor in the synthesis of various pharmaceutical agents, including opioid receptor antagonists and treatments for diseases related to unsaturated fatty acids.[4][11] The fluorine atom can enhance metabolic stability and binding affinity of drug candidates.[1]

  • Agrochemicals: The compound is used to produce pyrimidine (B1678525) and pyridine (B92270) derivatives that act as herbicides.[11]

  • Materials Science: 4-FBN is employed in the development of optical materials like liquid crystals and specialty polymers.[1][11] For instance, it undergoes condensation with diphenylamine (B1679370) to yield 4-cyanotriphenylamine, a monomer used in advanced materials.[4][7]

  • Coordination Chemistry: It can act as a ligand to form coordination compounds with various metals, such as the eight-membered thorium(IV) tetraazamacrocycle formed from the metal-mediated coupling of four 4-FBN equivalents.[4][7] These complexes have potential applications in catalysis and materials science.[12]

References

solubility of 4-Fluorobenzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 4-Fluorobenzonitrile (B33359) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Given the limited availability of extensive public quantitative data, this document focuses on providing a robust framework for researchers to determine and predict the solubility of this compound through detailed experimental protocols and an introduction to relevant thermodynamic models.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₇H₄FN. It is a member of the benzonitrile (B105546) family, characterized by a benzene (B151609) ring substituted with a nitrile group (-C≡N) and a fluorine atom.[1] The presence of the electronegative fluorine atom and the polar nitrile group influences its chemical reactivity and solubility in various solvents.[2] This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[2][3] Understanding its solubility is paramount for process design, purification, and formulation in these applications.

Solubility of this compound: Quantitative Data

To address this, the following table is provided as a template for researchers to populate with experimentally determined data. This standardized format allows for easy comparison and analysis.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Mole Fraction (x₁)
Methanol
Ethanol
Acetone
Ethyl Acetate
Toluene
Acetonitrile
User-defined

Experimental Protocol for Solubility Determination

The following section outlines a detailed gravimetric method for determining the solubility of this compound in organic solvents. This method is a reliable and widely used technique in solubility studies.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatic water bath or heating mantle with temperature control

  • Magnetic stirrer and stir bars

  • Glass vials or flasks with airtight seals

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven

  • Volumetric flasks and pipettes

3.2. Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial.

    • Place the vial in a thermostatic bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer for a predetermined time to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation and Sampling:

    • Once equilibrium is achieved, stop stirring and allow the undissolved solid to settle at the bottom of the vial for at least 2 hours.

    • Carefully withdraw a known volume of the clear supernatant liquid using a pre-weighed syringe fitted with a syringe filter. The filter will prevent any solid particles from being transferred.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered supernatant to a pre-weighed empty vial.

    • Evaporate the solvent completely in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound (32-34°C) to avoid any loss of the solute.

    • Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature.

    • Weigh the vial containing the dried this compound residue on an analytical balance.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is determined by subtracting the mass of the empty vial from the mass of the vial with the residue.

    • The solubility can then be expressed in various units, such as grams per 100 mL of solvent or as a mole fraction.

3.3. Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add Excess Solute to Solvent prep2 Equilibrate at Constant Temperature with Stirring prep1->prep2 sampling1 Allow Solid to Settle prep2->sampling1 sampling2 Withdraw Supernatant with Syringe Filter sampling1->sampling2 analysis1 Evaporate Solvent sampling2->analysis1 analysis2 Weigh Dried Solute analysis1->analysis2 calc1 Calculate Solubility (g/100mL, mole fraction) analysis2->calc1

Caption: Experimental workflow for the gravimetric determination of solubility.

Thermodynamic Modeling of Solubility

In the absence of extensive experimental data, thermodynamic models can be powerful tools for predicting the solubility of this compound. These models use thermodynamic principles to correlate and predict solubility based on the physicochemical properties of the solute and solvent.

4.1. Commonly Used Thermodynamic Models

  • The Apelblat Equation: This is a semi-empirical model that is widely used to correlate the solubility of a solute with temperature. It is relatively simple and requires only a few experimentally determined data points for accurate predictions over a range of temperatures.

  • The van't Hoff Equation: This model describes the temperature dependence of the equilibrium constant, which can be related to the solubility. It is particularly useful for understanding the thermodynamics of the dissolution process, such as the enthalpy and entropy of solution.

  • NRTL and UNIQUAC Models: These are more complex activity coefficient models that can be used to predict solubility in binary and multi-component systems. They account for the non-ideal behavior of solutions and can provide more accurate predictions, especially for systems with strong intermolecular interactions.

4.2. Logical Relationship between Experimental Data and Modeling

The interplay between experimental data and thermodynamic modeling is crucial for a comprehensive understanding of solubility. Experimental data is used to validate and parameterize the models, which can then be used to predict solubility under different conditions.

logical_relationship cluster_exp Experimental Determination cluster_model Thermodynamic Modeling exp_data Generate Experimental Solubility Data parameterization Parameterize Model with Experimental Data exp_data->parameterization Input for Model model_selection Select Appropriate Thermodynamic Model model_selection->parameterization prediction Predict Solubility under New Conditions parameterization->prediction prediction->exp_data Guides Further Experiments

Caption: The synergistic relationship between experimental data and thermodynamic modeling in solubility studies.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in public literature, this guide provides researchers with the necessary tools to address this gap. The detailed experimental protocol for the gravimetric method offers a reliable means of generating accurate solubility data. Furthermore, the introduction to thermodynamic models provides a pathway for predicting solubility and gaining a deeper understanding of the dissolution process. By combining experimental work with theoretical modeling, a comprehensive solubility profile of this compound can be established, which is essential for its effective application in scientific research and industrial development.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the melting and boiling points of 4-fluorobenzonitrile (B33359), including detailed experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize this compound as a key building block in their synthetic endeavors.

Physicochemical Data of this compound

This compound is a white crystalline solid at room temperature.[1][2] It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] The physical properties of a compound, such as its melting and boiling points, are crucial for its identification, purity assessment, and the design of synthetic and purification protocols.

The melting and boiling points of this compound have been reported across various sources. A summary of these values is presented below for easy reference and comparison.

Physical PropertyReported ValueConditions
Melting Point32-34 °C(lit.)[1][2]
33-36 °C[4][5]
37-40 °C[6]
34 °C[7]
34.8 °C[2]
Boiling Point188 °Cat 750 mmHg (lit.)[1][4]
188.8 °C
189.6 °Cat 760 mmHg[5]

Experimental Protocols for Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is fundamental in chemical analysis. The methods described below are standard procedures in organic chemistry laboratories.

The melting point of a pure solid is typically a sharp, well-defined temperature range at which the substance transitions from a solid to a liquid. The presence of impurities generally leads to a depression and broadening of the melting point range.[8] The capillary method is a widely used technique for this determination.[9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar) or a Thiele tube setup

  • Glass capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[9][10]

  • Loading the Capillary Tube: Invert the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube. Tap the sealed end of the tube on a hard surface to pack the solid down. Repeat until a sample column of 1-2 cm is achieved.[10][11]

  • Measurement:

    • Using a Melting Point Apparatus: Place the loaded capillary tube into the sample holder of the apparatus.[11] For an unknown compound, it is common practice to first perform a rapid heating to determine an approximate melting range.[8] Then, a second, more precise measurement is performed with a new sample, heating at a slower rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

    • Using a Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or thread, ensuring the sample is aligned with the thermometer bulb.[12] Immerse this assembly in the oil of a Thiele tube. Heat the side arm of the Thiele tube gently with a Bunsen burner. The convection currents in the oil will ensure uniform heating.[8][12]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has transformed into a liquid (the end of the melting range).[13]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14][15] Like the melting point, it is a key indicator of a substance's identity and purity.

2.2.1. Capillary Method (Siwoloboff Method)

This micro-method is suitable when only a small amount of the liquid sample is available.[16]

Apparatus:

  • Thiele tube or a beaker with heating oil

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner)

Procedure:

  • Sample Preparation: Place a few milliliters of liquid this compound into a small test tube.[12]

  • Setup: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[17]

  • Assembly: Attach the test tube to a thermometer and immerse it in a Thiele tube or an oil bath.[12][16]

  • Heating and Observation: Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[14] Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[16]

  • Data Recording: Remove the heat source and allow the apparatus to cool. The temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube is the boiling point of the sample.[14][16] It is crucial to also record the barometric pressure, as boiling point is pressure-dependent.[15]

2.2.2. Simple Distillation/Reflux Method

For larger quantities of the substance, the boiling point can be determined during distillation or under reflux.

Apparatus:

  • Distillation flask

  • Condenser

  • Thermometer

  • Heating mantle or sand bath

  • Boiling chips

Procedure:

  • Setup: Assemble a simple distillation or reflux apparatus with the this compound sample and boiling chips in the flask.[16]

  • Heating: Heat the flask to bring the liquid to a steady boil.

  • Measurement: In a distillation setup, the thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid. In a reflux setup, the thermometer should be placed so it measures the temperature of the hot vapor.[16]

  • Data Recording: The stable temperature observed during the distillation or reflux is the boiling point of the liquid.[16]

Synthesis Workflow of this compound

This compound is a versatile building block, and its synthesis is a key process for many applications. One common laboratory-scale synthesis involves a halogen exchange reaction from 4-chlorobenzonitrile. The logical workflow for this synthesis is depicted below.

G start Start reagents Reactants: - 4-Chlorobenzonitrile (4-CBN) - Potassium Fluoride (KF) - 1,3-dimethyl-2-imidazolidone (DMI) (Solvent) start->reagents Prepare reaction Fluorination Reaction reagents->reaction Combine workup Work-up & Purification reaction->workup Process conditions Reaction Conditions: - Molar Ratio (4-CBN:KF) = 1:3 - Temperature: 280 °C - Time: 2.0 h conditions->reaction product Product: This compound (4-FBN) (Yield: 89.5%, Purity: 99.0%) workup->product Isolate end End product->end

Caption: Synthesis of this compound via Halogen Exchange.

This guide provides essential data and standardized methodologies relevant to the handling and characterization of this compound. Adherence to these protocols will ensure accurate and reproducible results in a research and development setting.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-Fluorobenzonitrile, tailored for researchers, scientists, and professionals in drug development. The document details the spectral data, experimental protocols, and a visual representation of the spin-spin coupling interactions.

Data Presentation: ¹H NMR Spectral Parameters

The ¹H NMR spectrum of this compound is characterized by two distinct multiplets in the aromatic region. The symmetry of the molecule results in two pairs of chemically equivalent protons. The protons ortho to the electron-withdrawing cyano group (H_A) are deshielded and appear downfield, while the protons ortho to the electron-donating fluorine atom (H_B) are more shielded and appear upfield. The observed splitting patterns are a result of proton-proton (H-H) and proton-fluorine (H-F) coupling.

The quantitative data for the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), is summarized in the table below.

ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constants (J) in Hz
H_A (2H, ortho to -CN)7.683Triplet of Doublets (td)³J_HH = 9.1 Hz, ⁴J_HF = 5.1 Hz
H_B (2H, meta to -CN)7.187Triplet of Doublets (td)³J_HH = 9.1 Hz, ³J_HF = 8.2 Hz

Data sourced from a 90 MHz spectrum in CDCl₃.[1]

Experimental Protocol

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

a) Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds.[1][2]

  • For referencing, the residual proton signal of CHCl₃ in CDCl₃ (δ ≈ 7.26 ppm) can be used, or a small amount of tetramethylsilane (B1202638) (TMS, δ = 0.00 ppm) can be added as an internal standard.[3][4]

  • Transfer the solution to a standard 5 mm NMR tube.

b) Instrument Parameters and Data Acquisition:

  • Spectrometer: The spectrum can be recorded on a standard Fourier Transform (FT) NMR spectrometer, with a proton frequency of 300 MHz or higher for better resolution.[5]

  • Acquisition Parameters:

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Pulse Width: A standard 90° pulse is used.

    • Acquisition Time: Typically 2-4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Integrate the signals to confirm the 2:2 proton ratio.

    • Reference the spectrum to the TMS or residual solvent signal.

Visualization of Spin-Spin Coupling

The spin system in this compound is best described as an AA'BB'X system, where A and B are the protons and X is the ¹⁹F nucleus. The following diagram, generated using the DOT language, illustrates the key coupling interactions that determine the multiplicity of the signals.

G Spin-Spin Coupling in this compound cluster_protons Aromatic Protons H_A H_A (2H) δ = 7.68 ppm H_B H_B (2H) δ = 7.19 ppm H_A->H_B ³J_HH = 9.1 Hz (ortho coupling) F ¹⁹F H_A->F ⁴J_HF = 5.1 Hz (meta coupling) H_B->F ³J_HF = 8.2 Hz (ortho coupling)

Caption: Diagram of proton-proton and proton-fluorine coupling in this compound.

References

An In-depth Technical Guide to the 13C NMR Spectral Data of 4-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 4-Fluorobenzonitrile. It includes detailed data on chemical shifts and coupling constants, a standardized experimental protocol for data acquisition, and an analysis of the substituent effects on the aromatic system.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of its chemical structure and electronic properties is paramount for its effective utilization in drug design and development. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. This guide offers an in-depth analysis of the 13C NMR spectrum of this compound, which is crucial for its characterization and for understanding its reactivity.

13C NMR Spectral Data

The 13C NMR spectrum of this compound exhibits distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the fluorine and cyano substituents. The spectrum is further complicated by through-bond scalar couplings between the 13C nuclei and the neighboring 19F and 1H nuclei.

Chemical Shift Assignments and Coupling Constants

The following table summarizes the assigned 13C NMR chemical shifts (δ) in parts per million (ppm) and the carbon-fluorine (JCF) and carbon-proton (JCH) coupling constants in Hertz (Hz). The data presented is for a sample dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

Carbon AtomChemical Shift (δ, ppm)nJCF (Hz)nJCH (Hz)
C1 (ipso-CN)~108.54JCF ≈ 3.6-
C2/C6~134.63JCF ≈ 9.31JCH ≈ 165
C3/C5~116.72JCF ≈ 22.61JCH ≈ 165
C4 (ipso-F)~164.91JCF ≈ 254.9-
CN~117.9--

Note: The exact values for long-range JCH couplings are often small and not always reported in standard spectra. The provided 1JCH is a typical value for aromatic C-H bonds.

Experimental Protocol

The following is a detailed methodology for the acquisition of a high-quality 13C NMR spectrum of this compound.

3.1. Sample Preparation

  • Weigh approximately 20-30 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

  • If desired, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation : The data should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz instrument.

  • Insertion and Locking : Insert the sample into the magnet. Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d6.

  • Tuning and Shimming : Tune and match the 13C probe to the correct frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters :

    • Pulse Program : A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width : Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are observed.

    • Acquisition Time (AQ) : Typically set to 1-2 seconds.

    • Relaxation Delay (D1) : A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

    • Number of Scans (NS) : A sufficient number of scans (e.g., 128 or more) should be acquired to achieve an adequate signal-to-noise ratio.

    • Temperature : The experiment is typically run at room temperature (e.g., 298 K).

3.3. Data Processing

  • Fourier Transformation : Apply an exponential multiplication with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) followed by Fourier transformation.

  • Phasing : Manually or automatically phase the resulting spectrum.

  • Baseline Correction : Apply a baseline correction to obtain a flat baseline.

  • Referencing : Reference the spectrum to the solvent peak of DMSO-d6 (δ ≈ 39.52 ppm) or to the internal standard TMS (δ = 0.00 ppm).

  • Peak Picking and Integration : Identify and label all the peaks. Note that routine 13C NMR spectra are generally not quantitative, and integration values should be interpreted with caution.

Substituent Effects and Logical Relationships

The chemical shifts observed in the 13C NMR spectrum of this compound are a direct consequence of the electronic effects of the fluorine and cyano substituents on the benzene (B151609) ring. The following diagram illustrates the interplay of these effects.

Substituent_Effects cluster_molecule This compound cluster_effects Electronic Effects cluster_observations Observed Chemical Shifts C4 C4-F F_effect Fluorine: - Strong Inductive Withdrawal (-I) - Strong Mesomeric Donation (+M) C3_C5 C3/C5 C2_C6 C2/C6 C1 C1-CN CN_effect Cyano Group: - Strong Inductive Withdrawal (-I) - Strong Mesomeric Withdrawal (-M) C4_shift C4: Highly deshielded (Dominant -I effect of F) F_effect->C4_shift Directly attached C3_C5_shift C3/C5: Shielded (Dominant +M effect of F) F_effect->C3_C5_shift Ortho position C2_C6_shift C2/C6: Deshielded (Combined -I and -M of CN) CN_effect->C2_C6_shift Ortho position C1_shift C1: Shielded (Compared to unsubstituted benzonitrile) CN_effect->C1_shift Directly attached

FTIR spectrum analysis of 4-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the FTIR Spectrum Analysis of 4-Fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound. It includes a detailed breakdown of the vibrational frequencies, a summary of experimental protocols for sample analysis, and logical diagrams to illustrate the analytical workflow and spectral correlations.

Molecular Structure and Vibrational Modes

This compound (C₇H₄FN) is an aromatic compound with a benzene (B151609) ring substituted with a fluorine atom and a nitrile group at the para position (1,4-substitution).[1] The key functional groups that give rise to characteristic absorption bands in the infrared spectrum are the nitrile group (C≡N), the carbon-fluorine bond (C-F), the aromatic carbon-carbon bonds (C=C), and the aromatic carbon-hydrogen bonds (C-H).

FTIR Spectral Data

The FTIR spectrum of this compound exhibits several distinct absorption bands corresponding to the vibrational modes of its functional groups. The quantitative data for the principal peaks are summarized in the table below.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3000-3100Aromatic C-HStretching
~2220-2260C≡N (Nitrile)Stretching
~1600-1680Aromatic C=CRing Stretching
~1400-1500Aromatic C=CRing Stretching
~1000-1360C-FStretching
~800-900Aromatic C-HOut-of-plane Bending

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

Experimental Protocols

Obtaining a high-quality FTIR spectrum of this compound, which is a solid at room temperature, requires proper sample preparation.[2] The following are detailed methodologies for common FTIR sampling techniques for solids.

Attenuated Total Reflectance (ATR)

ATR is a common and convenient method for analyzing solid samples directly.

  • Apparatus : FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

  • Procedure :

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.

    • Record a background spectrum of the empty, clean ATR crystal.

    • Place a small amount of the this compound powder directly onto the center of the ATR crystal.

    • Apply pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

    • Acquire the FTIR spectrum of the sample.

    • After the measurement, clean the crystal surface thoroughly.

KBr Pellet Method

This traditional method involves dispersing the solid sample in a potassium bromide (KBr) matrix.

  • Apparatus : Agate mortar and pestle, hydraulic press with a pellet die, FTIR spectrometer.

  • Procedure :

    • Weigh approximately 1-2 mg of this compound and about 100-200 mg of dry, IR-grade KBr powder.[3]

    • Grind the sample and KBr together in an agate mortar until a fine, homogeneous powder is obtained.[3]

    • Transfer the mixture to a pellet die.

    • Place the die in a hydraulic press and apply pressure to form a transparent or translucent pellet.[3]

    • Remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Record the spectrum.

Thin Solid Film Method

A thin film of the solid can be cast onto an IR-transparent window.

  • Apparatus : IR-transparent salt plates (e.g., NaCl or KBr), a volatile solvent (e.g., methylene (B1212753) chloride or acetone), a pipette or dropper.

  • Procedure :

    • Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent.[4]

    • Using a pipette, apply a drop or two of the solution to the surface of a clean salt plate.[4]

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[4]

    • Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.[4]

Visualizations

The following diagrams illustrate the workflow of FTIR analysis and the correlation between the molecular structure of this compound and its infrared spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound (Solid Sample) Prep Choose Method: - ATR - KBr Pellet - Thin Film Sample->Prep ATR Place on ATR Crystal Prep->ATR Direct KBr Prepare KBr Pellet Prep->KBr Dispersed Film Cast Thin Film Prep->Film Solution Background Record Background Spectrum ATR->Background KBr->Background Film->Background SampleSpec Record Sample Spectrum Background->SampleSpec Process Process Spectrum (e.g., Baseline Correction) SampleSpec->Process Interpret Interpret Spectrum: - Peak Identification - Functional Group Analysis Process->Interpret

Caption: Workflow for FTIR analysis of this compound.

Spectral_Correlation cluster_structure Molecular Structure of this compound cluster_functional_groups Functional Groups cluster_ir_regions Characteristic IR Absorption Regions (cm⁻¹) mol F-C₆H₄-C≡N CH Aromatic C-H mol->CH CN Nitrile (C≡N) mol->CN CC Aromatic C=C mol->CC CF C-F mol->CF CH_region ~3000-3100 CH->CH_region Stretching CN_region ~2220-2260 CN->CN_region Stretching CC_region ~1400-1680 CC->CC_region Ring Stretching CF_region ~1000-1360 CF->CF_region Stretching

Caption: Correlation of functional groups and IR absorption.

References

An In-depth Technical Guide to the Safety Data for 4-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the safety information for 4-Fluorobenzonitrile (CAS No. 1194-02-1), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's physical and chemical properties, toxicological data, and safety handling procedures, presenting quantitative data in structured tables and visualizing key workflows.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Key physical and chemical properties are summarized in the table below. This data is essential for understanding the compound's behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₇H₄FN[1][2]
Molecular Weight 121.11 g/mol [3]
Melting Point 32-34 °C (lit.)[4]
Boiling Point 188 °C/750 mmHg (lit.)[4]
Flash Point 65 °C (149 °F) - closed cup[5]
Appearance White Crystalline Low Melting Solid[6]
Solubility Insoluble in water[6][7]
Vapor Pressure 0.564 mmHg at 25°C[6]
log Pow (Octanol/Water Partition Coefficient) 1.74[1]

Toxicological Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][8] The toxicological properties have not been fully investigated, and the available data is summarized below.[1]

Toxicity EndpointClassification/ValueSource
Acute Oral Toxicity Category 4[1][8]
Acute Dermal Toxicity Category 4[1][8]
Acute Inhalation Toxicity (Dusts and Mists) Category 4[1][8]
Skin Corrosion/Irritation May cause skin irritation[4]
Serious Eye Damage/Eye Irritation Dust may cause mechanical irritation[4]
Carcinogenicity Not listed by IARC, NTP, ACGIH, OSHA, or Mexico[1]

Experimental Protocols:

The toxicological data presented in Safety Data Sheets are typically generated following internationally recognized guidelines. While the specific experimental reports for this compound are not publicly available, the methodologies would likely adhere to the OECD Guidelines for the Testing of Chemicals. These guidelines provide standardized procedures for assessing the safety of chemicals. For instance:

  • Acute Oral Toxicity is often determined using OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure).

  • Acute Dermal Toxicity would likely follow OECD Test Guideline 402 (Acute Dermal Toxicity).

  • Acute Inhalation Toxicity is typically assessed using OECD Test Guideline 403 (Acute Inhalation Toxicity).

  • Skin and Eye Irritation are evaluated using OECD Test Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion), respectively.

These protocols involve the administration of the substance to laboratory animals under controlled conditions to determine the potential hazards.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classifications are presented in the table below.

Hazard ClassHazard CategoryGHS Hazard Statement
Flammable solids 1H228: Flammable solid
Acute toxicity, oral 4H302: Harmful if swallowed
Acute toxicity, dermal 4H312: Harmful in contact with skin
Acute toxicity, inhalation 4H332: Harmful if inhaled
Skin irritation 2H315: Causes skin irritation
Eye irritation 2AH319: Causes serious eye irritation

Data aggregated from multiple sources indicating varying classifications.[3][5][9]

Safe Handling and Storage

Proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel. The following diagram illustrates the recommended procedures.

G Safe Handling and Storage of this compound cluster_handling Handling cluster_storage Storage handling_ventilation Ensure Adequate Ventilation handling_ppe Wear Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) handling_ventilation->handling_ppe handling_avoid Avoid Contact with Skin, Eyes, and Clothing Avoid Ingestion and Inhalation Avoid Dust Formation handling_ppe->handling_avoid handling_ignition Keep Away from Open Flames, Hot Surfaces, and Sources of Ignition handling_avoid->handling_ignition storage_container Keep Containers Tightly Closed storage_location Store in a Dry, Cool, and Well-Ventilated Place storage_container->storage_location storage_incompatible Store Away from Incompatible Materials (Strong Oxidizing Agents, Strong Acids, Strong Bases) storage_location->storage_incompatible

Caption: Workflow for the safe handling and storage of this compound.

First-Aid Measures

In the event of exposure to this compound, prompt and appropriate first-aid measures are essential. The following diagram outlines the recommended first-aid procedures for different routes of exposure.

G First-Aid Measures for this compound Exposure cluster_routes Routes of Exposure cluster_actions First-Aid Actions exposure Exposure to this compound inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion action_inhalation Remove to Fresh Air If not breathing, give artificial respiration Get medical attention if symptoms occur inhalation->action_inhalation action_skin Wash off immediately with plenty of water for at least 15 minutes Remove contaminated clothing Get medical attention if irritation persists skin_contact->action_skin action_eye Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes Get medical attention eye_contact->action_eye action_ingestion Clean mouth with water and drink plenty of water Do NOT induce vomiting Get medical attention if symptoms occur ingestion->action_ingestion

Caption: First-aid procedures for different routes of exposure to this compound.

Fire-Fighting Measures

This compound is a combustible material and a flammable solid.[1][5] In case of a fire, the following measures should be taken:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[4]

  • Specific Hazards: Containers may explode when heated.[1] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (B91410) (HF).[1]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4]

Ecological Information

Limited ecotoxicity data is available for this compound. It is advised not to empty this chemical into drains.[1]

OrganismEndpointValueSource
Daphnia Magna (Water Flea) EC50218 mg/l[1]

Persistence is unlikely, and bioaccumulation is not expected based on the log Pow value.[1]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] Disposal should be in accordance with local, regional, and national hazardous waste regulations.[1] Contaminated packaging should also be disposed of as hazardous waste.[2]

This technical guide provides a summary of the key safety data for this compound. It is imperative to consult the full Safety Data Sheet from the supplier before handling this chemical and to always follow good laboratory practices.

References

In-Depth Technical Guide to the Toxicological Data for 4-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The toxicological properties of 4-Fluorobenzonitrile have not been fully investigated, and this guide summarizes the currently available data. All handling of this chemical should be conducted with appropriate personal protective equipment and within a controlled laboratory setting.

Executive Summary

This compound (CAS No. 1194-02-1) is an aromatic nitrile compound utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. While its use in various scientific and industrial applications is established, a comprehensive toxicological profile is not yet fully defined. This guide provides a detailed overview of the existing toxicological data for this compound, including acute toxicity, genotoxicity, and information on its potential metabolism. Data on structurally related compounds are also presented to offer a broader context for its potential hazards. Significant data gaps remain, particularly concerning repeated-dose, reproductive, and developmental toxicity.

Chemical and Physical Properties

PropertyValueReference(s)
CAS Number 1194-02-1[1][2][3]
Molecular Formula C₇H₄FN[2][3]
Molecular Weight 121.11 g/mol [2][3]
Appearance White to off-white crystalline solid[2][3]
Melting Point 33-36 °C[3]
Boiling Point 188 °C at 760 mmHg[3]
Solubility Insoluble in water[2]

Toxicological Data

Acute Toxicity

This compound is classified as a Category 4 substance for acute toxicity by oral, dermal, and inhalation routes, indicating that it is harmful if swallowed, in contact with skin, or if inhaled[1][2][4].

EndpointSpeciesRouteValueClassificationReference(s)
LD₅₀MouseIntraperitoneal1000 mg/kg-[5]
LD₅₀ (Oral)RatOralNo data availableCategory 4 (Harmful if swallowed)[1][2][4]
LD₅₀ (Dermal)Rat/RabbitDermalNo data availableCategory 4 (Harmful in contact with skin)[1][2][4]
LC₅₀ (Inhalation)RatInhalationNo data availableCategory 4 (Harmful if inhaled)[1][2][4]

Signs and Symptoms of Acute Exposure: Based on data for benzonitriles, exposure may cause skin and eye irritation[6]. High exposure can lead to respiratory tract irritation, and systemic effects may include headache, dizziness, weakness, and in severe cases, convulsions and respiratory distress, potentially due to the metabolic release of cyanide from similar nitrile compounds[7].

Skin and Eye Irritation

While specific study data for this compound is limited, it is generally considered to be a skin and eye irritant[6].

Repeated-Dose Toxicity

There is currently no available data on the repeated-dose toxicity of this compound. Therefore, No Observed Adverse Effect Levels (NOAEL) and Lowest Observed Adverse Effect Levels (LOAEL) have not been established.

Genotoxicity and Mutagenicity

Specific genotoxicity data for this compound is largely unavailable in the public domain. Most safety data sheets state that there is "no information available" on mutagenic effects[1].

However, a study on the structurally related compound benzonitrile (B105546) provides some insight. This study demonstrated that benzonitrile can induce aneugenic effects, which is a type of chromosomal damage that alters the number of chromosomes[8]. This suggests that this compound may also have the potential to cause chromosomal abnormalities. Further investigation through a standard battery of genotoxicity tests, such as the Ames test and in vitro/in vivo chromosomal aberration assays, is warranted.

Carcinogenicity

There is no information available regarding the carcinogenic potential of this compound[1].

Reproductive and Developmental Toxicity

There is no information available regarding the reproductive and developmental toxicity of this compound[1].

Metabolism and Toxicokinetics

The metabolism of this compound has not been specifically studied. However, literature on the metabolism of fluorinated aromatic compounds suggests potential pathways. Cytochrome P450 (CYP)-mediated hydroxylation of the aromatic ring is a common metabolic route. Additionally, the nitrile group may undergo hydrolysis to the corresponding amide and subsequently to a carboxylic acid.

Another potential metabolic pathway for fluorinated compounds involves glutathionylation. It is also conceivable that metabolism could lead to the cleavage of the carbon-fluorine bond, resulting in the release of fluoride (B91410) ions, which have their own toxicological profile.

A possible metabolic pathway for this compound is proposed in the diagram below.

G This compound This compound CYP-mediated hydroxylation CYP-mediated hydroxylation This compound->CYP-mediated hydroxylation Nitrile hydrolysis Nitrile hydrolysis This compound->Nitrile hydrolysis Glutathionylation Glutathionylation This compound->Glutathionylation Hydroxylated metabolite Hydroxylated metabolite CYP-mediated hydroxylation->Hydroxylated metabolite Excretion Excretion Hydroxylated metabolite->Excretion 4-Fluorobenzamide 4-Fluorobenzamide Nitrile hydrolysis->4-Fluorobenzamide Amide hydrolysis Amide hydrolysis 4-Fluorobenzamide->Amide hydrolysis 4-Fluorobenzoic acid 4-Fluorobenzoic acid Amide hydrolysis->4-Fluorobenzoic acid 4-Fluorobenzoic acid->Excretion GSH_conjugate GSH conjugate Glutathionylation->GSH_conjugate GSH_conjugate->Excretion G cluster_0 In Vitro Testing cluster_1 In Vivo Testing (if in vitro is positive) Ames Test Ames Test Evaluation Evaluation Ames Test->Evaluation Chromosome Aberration Chromosome Aberration Assay (e.g., in human lymphocytes) Chromosome Aberration->Evaluation Mouse Lymphoma Assay Mouse Lymphoma Assay (MLA) Mouse Lymphoma Assay->Evaluation Micronucleus Test Micronucleus Test (e.g., in rodent bone marrow) Comet Assay Comet Assay (for DNA strand breaks) Test Substance Test Substance Test Substance->Ames Test Test Substance->Chromosome Aberration Test Substance->Mouse Lymphoma Assay Evaluation->Micronucleus Test Positive Result Evaluation->Comet Assay Positive Result

References

A Comprehensive Technical Guide to the Synthesis of 4-Fluorobenzonitrile from 4-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the synthesis of 4-fluorobenzonitrile (B33359) from 4-chlorobenzonitrile (B146240), a critical transformation in the production of various pharmaceuticals, agrochemicals, and advanced materials. The primary synthetic route discussed is the Halex reaction, a nucleophilic aromatic substitution that involves the exchange of a chlorine atom for a fluorine atom.

Core Synthesis Pathway: The Halex Reaction

The conversion of 4-chlorobenzonitrile to this compound is most commonly achieved through the Halex reaction. This process involves the nucleophilic displacement of the activated chloride on the aromatic ring by a fluoride (B91410) anion. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent.

The general reaction scheme is as follows:

Halex_Reaction 4-Chlorobenzonitrile This compound 4-Chlorobenzonitrile->this compound Halex Reaction KF KF (Fluoride Source) Heat_Solvent Heat Polar Aprotic Solvent KCl KCl (Byproduct)

Caption: The Halex reaction for the synthesis of this compound.

Experimental Data Summary

The following tables summarize quantitative data from various reported experimental conditions for the synthesis of this compound from 4-chlorobenzonitrile.

Table 1: Reaction Conditions and Yields

ReferenceFluoride SourceSolventCatalystTemperature (°C)Time (h)Pressure (MPa)Yield (%)
[1]KFDMINone2802.0Not specified89.5
[2]Alkaline Metal FluorideDMINone260-2852.0-4.00.2-6.087.6
[2]KFSulfolane4-phenyl phosphonium (B103445) bromide/polyethers210-2306.0Not specified85.0
[2]KFSulfolaneN,N-diisobutyl amino-N-tertiary amyl pyridinium (B92312) salt2105.0Not specified80.7
[2]KFNitrobenzene4-phenyl phosphonium bromide2002.0Not specified88.0

DMI: 1,3-dimethyl-2-imidazolidone

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis in 1,3-dimethyl-2-imidazolidone (DMI) [1]

  • Reactant Charging: In a suitable reaction vessel, charge 4-chlorobenzonitrile (1 molar equivalent) and potassium fluoride (3 molar equivalents).

  • Solvent Addition: Add 1,3-dimethyl-2-imidazolidone (DMI) as the solvent.

  • Reaction: Heat the mixture to 280°C and maintain this temperature for 2.0 hours with continuous stirring.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: The product, this compound, is isolated from the reaction mixture. The reported yield is 89.5% with a purity of 99.0%.

Protocol 2: Synthesis under Pressure in DMI [2]

  • Reactant Preparation: A mixture of crude 4-chlorobenzonitrile and toluene (B28343) is subjected to azeotropic distillation to remove water. The toluene and parachlorotoluene are then removed by distillation.

  • Reactant Charging: The dried 4-chlorobenzonitrile crude product (1 molar equivalent), spray-dried anhydrous potassium fluoride (molar ratio depends on the specific example, e.g., ~1.5-3 equivalents), and 1,3-dimethyl-2-imidazolidone (DMI) are charged into an autoclave.

  • Reaction: The mixture is heated to 260-285°C under fast stirring for 2.0 to 4.0 hours. The reaction pressure is maintained between 0.2 and 6.0 MPa.

  • Work-up and Isolation: After the reaction, the mixture is cooled. The product is isolated, yielding 87.6% of this compound with a conversion efficiency of 92.5%. The solvent (DMI) can be recovered by distillation.

Experimental Workflow

The general workflow for the synthesis, from reactant preparation to product isolation, is depicted below.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 4-Chlorobenzonitrile Potassium Fluoride Reaction_Vessel Charge Reactants & Solvent to Vessel Reactants->Reaction_Vessel Solvent_Catalyst Solvent (e.g., DMI) Catalyst (optional) Solvent_Catalyst->Reaction_Vessel Heating Heat to Reaction Temperature Reaction_Vessel->Heating Stirring Stir for Specified Time Heating->Stirring Cooling Cool Reaction Mixture Stirring->Cooling Filtration Filter to Remove Inorganic Salts Cooling->Filtration Distillation Distill to Purify Product & Recover Solvent Filtration->Distillation Final_Product This compound Distillation->Final_Product

Caption: A typical experimental workflow for the synthesis of this compound.

Concluding Remarks

The synthesis of this compound from 4-chlorobenzonitrile via the Halex reaction is a robust and scalable method. Key to achieving high yields and purity is the careful control of reaction parameters, including temperature, reaction time, and the choice of solvent and catalyst. The use of polar aprotic solvents like DMI is crucial for solubilizing the potassium fluoride and facilitating the nucleophilic substitution. While the reaction can proceed without a catalyst, phase-transfer catalysts can enhance the reaction rate and yield, particularly at lower temperatures. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

An In-depth Technical Guide to the Nucleophilic Aromatic Substitution (SNAr) Mechanism of 4-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nucleophilic aromatic substitution (SNAr) of 4-fluorobenzonitrile (B33359) is a cornerstone reaction in organic synthesis, pivotal for the introduction of diverse functionalities onto an aromatic ring. This guide delves into the core mechanistic principles governing this transformation, providing a comprehensive overview for researchers, scientists, and professionals in drug development. Recent studies challenge the classical stepwise addition-elimination mechanism, suggesting that a concerted or borderline pathway may be operative, particularly with less-activated aromatic systems. This document synthesizes current understanding, presents available quantitative data, details experimental protocols for mechanistic investigation, and provides visualizations to clarify complex concepts.

Introduction: The Significance of SNAr in this compound

Nucleophilic aromatic substitution is a fundamental reaction class in which a nucleophile displaces a leaving group on an aromatic ring. In the case of this compound, the presence of a strongly electron-withdrawing nitrile group in the para position to the fluorine atom significantly activates the aromatic ring towards nucleophilic attack. This activation is crucial, as unactivated aryl halides are generally unreactive towards nucleophiles. The fluorine atom, being highly electronegative, further enhances the electrophilicity of the ipso-carbon, making it a prime target for nucleophilic substitution. This reactivity profile makes this compound a valuable synthon in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

The Mechanistic Landscape: Stepwise, Concerted, or Borderline?

The mechanism of nucleophilic aromatic substitution has been a subject of extensive research, with the classical view involving a two-step addition-elimination pathway. However, recent evidence suggests a more nuanced picture, with the possibility of a concerted or borderline mechanism, particularly for substrates that are not strongly activated.

The Classical Stepwise Mechanism (Addition-Elimination)

The traditional mechanism proceeds through a discrete, non-aromatic intermediate known as a Meisenheimer complex.[1][2]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine. This step is typically the rate-determining step as it involves the disruption of the aromatic system.[2] The resulting tetrahedral intermediate, the Meisenheimer complex, is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing nitrile group.

  • Elimination of the Leaving Group: In the second, faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

The stability of the Meisenheimer complex is a key factor in this mechanism. For highly activated systems, this intermediate can be sufficiently stable to be observed or even isolated.

The Concerted and Borderline Mechanisms

More recent investigations, employing techniques such as kinetic isotope effect (KIE) studies, have challenged the universality of the stepwise mechanism.[3] For less-activated systems like this compound, a concerted or borderline mechanism may be favored.

  • Concerted Mechanism: In a fully concerted mechanism, the bond formation with the nucleophile and the bond breaking with the leaving group occur simultaneously in a single transition state. There is no discrete intermediate.

  • Borderline Mechanism: This mechanism represents a continuum between the stepwise and concerted pathways. The potential energy surface may feature a shallow intermediate or a "shoulder" rather than a well-defined energy minimum corresponding to a stable Meisenheimer complex. A study on the reaction of indole (B1671886) with this compound provided evidence for such a borderline mechanism, with a measured kinetic isotope effect of 1.035(4).[3]

The operative mechanism is influenced by several factors, including the nature of the nucleophile, the solvent, and the specific electronic properties of the aromatic substrate.

Quantitative Data: Reaction Kinetics

NucleophileSolventTemperature (°C)Second-Order Rate Constant (k, M⁻¹s⁻¹)Citation
IndoleDMANot SpecifiedFirst-order in aryl fluoride (B91410) and indole at low concentrations[3]
Biothiols (general trend)Aqueous25(Data for 1-fluoro-2,4-dinitrobenzene, not this compound)

Note: The data for biothiols is provided for a more activated substrate as a general reference for the reactivity of this class of nucleophiles in SNAr reactions. Direct kinetic data for the reaction of various nucleophiles with this compound remains an area for further investigation.

Experimental Protocols for Mechanistic Studies

Investigating the mechanism of the SNAr reaction of this compound requires careful experimental design and execution. The following are detailed methodologies for key experiments.

Kinetic Analysis by HPLC

Objective: To determine the rate law and calculate the rate constants for the reaction of this compound with a nucleophile.

Materials:

  • This compound

  • Nucleophile of interest (e.g., piperidine, sodium methoxide)

  • Anhydrous solvent (e.g., acetonitrile, DMSO)

  • Internal standard (e.g., N,N-dimethylbenzamide)

  • HPLC system with a UV detector and a suitable column (e.g., C18 reverse phase)

  • Thermostatted reaction vessel

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound, the nucleophile, and the internal standard in the chosen solvent of known concentrations.

  • Reaction Setup: In a thermostatted reaction vessel, equilibrate a solution of this compound and the internal standard to the desired reaction temperature.

  • Initiation of Reaction: Initiate the reaction by adding a known volume of the pre-heated nucleophile stock solution. Start the timer immediately.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture. Quench the reaction immediately by diluting the aliquot in a known volume of a suitable quenching solution (e.g., a dilute acid for amine nucleophiles).

  • HPLC Analysis: Inject the quenched samples into the HPLC system. The separation method should be optimized to resolve the starting material, product, and internal standard. Monitor the reaction progress by integrating the peak areas of the reactant and product relative to the internal standard.[3]

  • Data Analysis: Plot the concentration of the reactant or product as a function of time. From this data, determine the order of the reaction with respect to each reactant and calculate the rate constant.

In-situ Reaction Monitoring by NMR Spectroscopy

Objective: To continuously monitor the concentrations of reactants and products in real-time to gain detailed kinetic and mechanistic insights.

Materials:

  • This compound

  • Nucleophile of interest

  • Deuterated solvent (e.g., acetonitrile-d3, DMSO-d6)

  • NMR spectrometer equipped for kinetic measurements

Procedure:

  • Sample Preparation: In an NMR tube, prepare a solution of this compound in the deuterated solvent.

  • Initial Spectrum: Acquire a spectrum of the starting material to establish reference chemical shifts and integrals.

  • Reaction Initiation: Add a known amount of the nucleophile to the NMR tube, mix quickly, and immediately place the tube in the NMR probe.

  • Time-Resolved Spectroscopy: Acquire a series of ¹H and/or ¹⁹F NMR spectra at regular time intervals. ¹⁹F NMR can be particularly useful for monitoring the consumption of this compound.

  • Data Analysis: Integrate the signals corresponding to the starting material and the product in each spectrum. Plot the integral values as a function of time to obtain kinetic profiles. This data can then be used to determine the reaction order and rate constants.

Spectroscopic Search for the Meisenheimer Complex

Objective: To detect or trap the putative Meisenheimer intermediate.

Methodology 1: Low-Temperature NMR Spectroscopy

  • Sample Preparation: Prepare a solution of this compound and a strong nucleophile (e.g., sodium methoxide) in a suitable deuterated solvent that remains liquid at low temperatures (e.g., THF-d8).

  • Low-Temperature Measurement: Cool the NMR probe to a very low temperature (e.g., -78 °C or lower).

  • Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra. The formation of a Meisenheimer complex would be indicated by the appearance of new signals, particularly an upfield shift of the aromatic protons and a change in the hybridization of the ipso-carbon from sp² to sp³, which would result in a significant upfield shift in the ¹³C NMR spectrum.

Methodology 2: UV-Vis Spectroscopy

  • Solution Preparation: Prepare dilute solutions of this compound and the nucleophile in a suitable solvent.

  • Spectral Measurement: Mix the solutions and immediately record the UV-Vis spectrum over time. The formation of a colored Meisenheimer complex would result in the appearance of a new absorption band at a longer wavelength.

Visualizing the Mechanism and Workflows

Graphical representations are invaluable for understanding complex chemical processes. The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows.

SNAr_Mechanism cluster_stepwise Stepwise Mechanism cluster_concerted Concerted Mechanism Start_SW This compound + Nucleophile MC Meisenheimer Complex (Intermediate) Start_SW->MC k1 (slow) Product_SW Product + Fluoride MC->Product_SW k2 (fast) Start_C This compound + Nucleophile TS Transition State Start_C->TS Product_C Product + Fluoride TS->Product_C

Caption: Comparative pathways for the SNAr reaction of this compound.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Reagents Prepare Stock Solutions (Substrate, Nucleophile, Standard) Setup Thermostatted Reaction Reagents->Setup Initiate Initiate Reaction Setup->Initiate Sample Withdraw & Quench Aliquots Initiate->Sample at intervals HPLC HPLC Analysis Sample->HPLC Data Plot Concentration vs. Time HPLC->Data Kinetics Determine Rate Law & Constants Data->Kinetics

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 4-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzonitrile (B33359) is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its aromatic ring is substituted with two groups that exert opposing electronic effects: the electron-withdrawing cyano group (-CN) and the electron-donating but also inductively withdrawing fluorine atom (-F). This unique substitution pattern leads to complex regioselectivity in electrophilic aromatic substitution (EAS) reactions, making a thorough understanding of its reactivity crucial for synthetic chemists. This technical guide provides a comprehensive overview of the core principles governing EAS reactions of this compound, supported by quantitative data and detailed experimental protocols.

Directing Effects of Substituents

The regiochemical outcome of an electrophilic attack on the this compound ring is determined by the interplay of the directing effects of the fluorine and cyano substituents.

  • Fluorine (-F): The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect (-I effect). However, it is also a π-donating group through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the cyano group, the fluorine atom directs electrophiles to the positions ortho to it (positions 3 and 5).

  • Cyano (-CN): The cyano group is a strongly deactivating, meta-directing group. It deactivates the entire ring towards electrophilic attack through both inductive withdrawal (-I effect) and resonance withdrawal (-M effect). It directs incoming electrophiles to the positions meta to it (positions 2 and 6).

The competition between these directing effects determines the final product distribution in any given EAS reaction.

G Directing Effects in this compound cluster_0 This compound cluster_1 Directing Effects C1 C1-CN C2 C2 C1->C2 C3 C3 C2->C3 C4 C4-F C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 F_direct F (-I, +M) ortho, para-director F_direct->C3 activates F_direct->C5 activates CN_direct CN (-I, -M) meta-director CN_direct->C2 'activates' (less deactivated) CN_direct->C3 deactivates CN_direct->C5 deactivates CN_direct->C6 'activates' (less deactivated)

Figure 1. Competing directing effects on the this compound ring.

Quantitative Data on Electrophilic Aromatic Substitution Reactions

The following table summarizes the available quantitative data for key electrophilic aromatic substitution reactions of this compound. The product distribution highlights the regiochemical outcomes under different reaction conditions.

ReactionElectrophile/ReagentCatalystSolventTemperature (°C)Product(s)Isomer Ratio (ortho:meta)Yield (%)Reference
NitrationHNO₃ / H₂SO₄-Sulfuric Acid04-Fluoro-3-nitrobenzonitrileMajor product35[1]
4-Fluoro-2-nitrobenzonitrileMinor product-
BrominationBr₂FeBr₃ (in situ)Dichloromethane (B109758)RT4-Bromo-2-fluorobenzonitrileMajor product-
2-Bromo-4-fluorobenzonitrileMinor product-
Friedel-Crafts AcylationAcetyl chlorideAlCl₃Dichloromethane0 to RT3-Acetyl-4-fluorobenzonitrilePredominant product-

Note: Quantitative data for isomer ratios and yields for some reactions on this compound are not widely reported in readily accessible literature. The information provided is based on known directing effects and available specific examples.

Experimental Protocols

Nitration of this compound to 4-Fluoro-3-nitrobenzonitrile

This protocol describes the synthesis of 4-fluoro-3-nitrobenzonitrile, a common intermediate in organic synthesis.[1]

Materials:

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Short column for filtration

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid (125 mL).

  • Cool the sulfuric acid to 0°C in an ice bath.

  • To the stirred, cold sulfuric acid, add the largest amount of silica gel that still allows for efficient stirring.

  • Add this compound (12.5 g, 103 mmol) to the slurry.

  • Slowly add potassium nitrate (10.4 g, 103 mmol) portion-wise, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 20 minutes.

  • Pour the reaction mixture through a short column of silica gel to remove the sulfuric acid.

  • Wash the silica gel with dichloromethane to elute the product.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product as a crystalline solid.

  • The crude product can be further purified by recrystallization.

Expected Yield: Approximately 6.0 g (35%).[1]

General Protocol for Friedel-Crafts Acylation

Materials:

  • This compound

  • Acetyl Chloride (or other acyl halide)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry three-neck round-bottom flask under an inert atmosphere.

  • Add anhydrous aluminum chloride to the flask, followed by anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • In a dropping funnel, prepare a solution of acetyl chloride in anhydrous dichloromethane.

  • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes.

  • In a separate dropping funnel, prepare a solution of this compound in anhydrous dichloromethane.

  • Add the this compound solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography or recrystallization.

Logical Workflow for Electrophilic Aromatic Substitution

The following diagram illustrates a generalized workflow for conducting an electrophilic aromatic substitution reaction on this compound, from reaction setup to product analysis.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification cluster_3 Analysis A Select Electrophile (e.g., NO2+, Br+, RCO+) B Choose Catalyst (e.g., H2SO4, FeBr3, AlCl3) A->B C Prepare Reaction Mixture (Substrate, Reagents, Solvent) B->C D Control Temperature (e.g., Ice Bath) C->D E Monitor Reaction Progress (TLC, GC) D->E F Quench Reaction E->F G Extraction & Washing F->G H Drying & Solvent Removal G->H I Purification (Chromatography, Recrystallization) H->I J Characterization (NMR, IR, MS) I->J K Determine Yield & Isomer Ratio J->K

Figure 2. General experimental workflow for EAS reactions.

Conclusion

The electrophilic aromatic substitution of this compound is a nuanced process governed by the competing directing effects of the fluoro and cyano groups. While the fluorine atom directs towards the ortho positions (3 and 5), and the cyano group directs towards the meta positions (2 and 6), the overall deactivation of the ring by both substituents necessitates carefully chosen reaction conditions. The provided data and protocols offer a foundational understanding for researchers to further explore and optimize these transformations for the synthesis of valuable chemical entities. Further investigation into the precise quantitative outcomes of a broader range of electrophilic aromatic substitution reactions on this substrate is warranted to expand its synthetic utility.

References

The Nitrile Group in 4-Fluorobenzonitrile: A Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the nitrile group in 4-fluorobenzonitrile (B33359), a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The electron-withdrawing nature of both the fluorine atom and the nitrile group significantly influences the electronic properties of the aromatic ring and the reactivity of the cyano moiety. This document details key transformations of the nitrile group, including reduction to amines, hydrolysis to carboxylic acids, and cycloaddition reactions to form tetrazoles. Experimental protocols, quantitative data, and mechanistic insights are provided to support researchers in the effective utilization of this important synthetic intermediate.

Introduction

This compound is a crucial intermediate in organic synthesis, valued for its role in the development of fluorinated compounds which often exhibit enhanced biological activity and stability.[1][4] The fluorine atom can improve metabolic stability, bioavailability, and binding affinity of drug candidates.[3][4] The reactivity of the nitrile group is central to the synthetic utility of this compound, offering a gateway to a variety of functional groups. The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom and the triple bond, making it susceptible to nucleophilic attack.[5][6] This guide explores the primary reactions involving the nitrile functionality of this compound.

Spectroscopic Data

The nitrile group in this compound can be identified by a characteristic absorption band in its FTIR spectrum.

Spectroscopic DataValue
FTIR (C≡N stretch) ~2230 cm⁻¹
¹⁹F NMR Chemical Shift δ -102.8 ppm (in THF-d8)

Table 1: Key Spectroscopic Data for this compound.[3]

Key Reactions of the Nitrile Group

The nitrile group of this compound participates in a range of chemical transformations, including reduction, hydrolysis, and cycloaddition reactions.

Reduction to 4-Fluorobenzylamine

The reduction of the nitrile group to a primary amine is a fundamental transformation in the synthesis of many biologically active molecules. Manganese-catalyzed reduction using amine boranes has been shown to be an effective method for this conversion under mild conditions.[7][8]

Experimental Protocol: Manganese-Catalyzed Reduction

In a typical experiment, this compound (0.56 mmol) is combined with a manganese(I) alkyl complex catalyst (2 mol%) and dimethylamine (B145610) borane (B79455) (DMAB, 1.3 equivalents) in diethyl ether (Et₂O) as the solvent. The reaction is stirred at room temperature for 3 hours.[7]

Quantitative Data

CatalystBorane (equiv.)SolventTemperature (°C)Time (h)Conversion (%)
Mn1DMAB (1.3)Et₂O253>99

Table 2: Optimized Conditions for the Manganese-Catalyzed Reduction of this compound.[7]

Reaction Workflow

G Workflow for Manganese-Catalyzed Reduction cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound ReactionMixture Reaction Mixture This compound->ReactionMixture Mn1 Catalyst Mn1 Catalyst Mn1 Catalyst->ReactionMixture Dimethylamine Borane (DMAB) Dimethylamine Borane (DMAB) Dimethylamine Borane (DMAB)->ReactionMixture Diethyl Ether (Solvent) Diethyl Ether (Solvent) Diethyl Ether (Solvent)->ReactionMixture Room Temperature Room Temperature Room Temperature->ReactionMixture 3 hours 3 hours 3 hours->ReactionMixture Product 4-Fluorobenzylamine ReactionMixture->Product >99% Conversion

Caption: Workflow for the reduction of this compound.

Plausible Catalytic Cycle

The proposed mechanism involves two interconnected catalytic cycles: a productive cycle for nitrile reduction and a hydrogen evolution reaction (HER) cycle. The manganese catalyst is activated, and a manganese hydride species (MnH) is believed to be a key intermediate in the hydrogen transfer to the nitrile.[3]

G Proposed Catalytic Cycle for Nitrile Reduction Mn1_precatalyst Mn1 Precatalyst Activated_Mn Activated Mn Species Mn1_precatalyst->Activated_Mn Activation MnH MnH Intermediate Activated_Mn->MnH from DMAB HER Hydrogen Evolution Activated_Mn->HER Side Reaction Nitrile_Coordination Nitrile Coordination MnH->Nitrile_Coordination Reacts with This compound Hydride_Transfer Hydride Transfer Nitrile_Coordination->Hydride_Transfer Imine_Intermediate Imine Intermediate Hydride_Transfer->Imine_Intermediate Second_Hydride_Transfer Second Hydride Transfer Imine_Intermediate->Second_Hydride_Transfer with MnH Amine_Product 4-Fluorobenzylamine Second_Hydride_Transfer->Amine_Product Amine_Product->Activated_Mn Regenerates Catalyst DMAB DMAB DMAB->HER

Caption: Manganese-catalyzed nitrile reduction cycle.

Hydrolysis to 4-Fluorobenzoic Acid

The hydrolysis of the nitrile group to a carboxylic acid is a common transformation. This reaction can be performed under acidic or basic conditions. One common method for the synthesis of 4-fluorobenzoic acid is through the hydrolysis of this compound.[9]

Experimental Protocol: Acid-Catalyzed Hydrolysis

While a specific protocol for this compound is not detailed in the provided search results, a general procedure for the hydrolysis of a related compound, 2-chloro-4-fluorobenzonitrile (B42565), can be adapted. In a four-necked flask, 2-chloro-4-fluorobenzonitrile (32.14 mmol) is reacted with a 95% sulfuric acid solution (160.71 mmol, 5 eq). The mixture is heated to 90°C and stirred for 12 hours. After cooling to room temperature, the reaction is diluted with water and extracted with dichloromethane. The organic phases are combined and dried to yield the product.[10] A similar procedure for 2-chloro-4-fluorobenzonitrile using 10% sodium hydroxide (B78521) solution at 80°C for 3 hours yielded 90.02% of the corresponding benzoic acid after acidification.[10] Microwave-assisted hydrolysis using solid acid catalysts also presents an efficient, solvent-free alternative.[11]

Reaction Mechanism: Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of nitriles proceeds through the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. This is followed by the nucleophilic attack of water, leading to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

G Acid-Catalyzed Hydrolysis of a Nitrile Nitrile This compound Protonation Protonation of Nitrogen Nitrile->Protonation Protonated_Nitrile Protonated Nitrile Protonation->Protonated_Nitrile Nucleophilic_Attack Nucleophilic Attack by Water Protonated_Nitrile->Nucleophilic_Attack Intermediate1 Intermediate Nucleophilic_Attack->Intermediate1 Proton_Transfer Proton Transfer Intermediate1->Proton_Transfer Amide_Tautomer Amide Tautomer Proton_Transfer->Amide_Tautomer Deprotonation Deprotonation Amide_Tautomer->Deprotonation Amide 4-Fluorobenzamide (Intermediate) Deprotonation->Amide Further_Hydrolysis Further Hydrolysis Amide->Further_Hydrolysis [H⁺], H₂O Carboxylic_Acid 4-Fluorobenzoic Acid Further_Hydrolysis->Carboxylic_Acid H3O_plus H₃O⁺ H3O_plus->Protonation H2O H₂O H2O->Nucleophilic_Attack

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

[3+2] Cycloaddition to 5-(4-Fluorophenyl)-1H-tetrazole

The [3+2] cycloaddition of the nitrile group with an azide (B81097) source is a powerful method for the synthesis of tetrazoles, which are important scaffolds in medicinal chemistry.

Experimental Protocol: Silica (B1680970) Sulfuric Acid Catalyzed Cycloaddition

A suspension of this compound (1 mmol), sodium azide (1.2 mmol), and silica sulfuric acid (500 mg, 1 mmol) in DMF (10 mmol) is heated to reflux with stirring. The reaction time can vary from 4 to 12 hours. After completion, the solid acid catalyst is filtered off, and the product is purified by recrystallization or column chromatography.[1]

Quantitative Data

NitrileCatalystSolventTemperatureTime (h)Yield (%)
This compoundSilica Sulfuric AcidDMFReflux4-1272-95

Table 3: Synthesis of 5-(4-Fluorophenyl)-1H-tetrazole.[1]

Reaction Scheme

G [3+2] Cycloaddition for Tetrazole Synthesis This compound This compound Reaction Reaction This compound->Reaction Sodium_Azide Sodium Azide (NaN₃) Sodium_Azide->Reaction Catalyst Silica Sulfuric Acid Catalyst->Reaction Solvent DMF Solvent->Reaction Conditions Reflux, 4-12h Conditions->Reaction Product 5-(4-Fluorophenyl)-1H-tetrazole Reaction->Product

Caption: Synthesis of 5-(4-fluorophenyl)-1H-tetrazole.

Metal-Mediated C-CN Bond Activation and Coupling

The nitrile group of this compound can also undergo more complex transformations, such as metal-mediated C-CN bond activation. For instance, reaction with a thorium complex leads to the sequential coupling of four molecules of this compound to form an eight-membered thorium(IV) tetraazamacrocycle. This reaction is proposed to proceed through an imido intermediate.[1][2]

Proposed Mechanistic Pathway

G Thorium-Mediated Coupling of this compound Th_complex Thorium Complex Initial_Coordination Initial Coordination Th_complex->Initial_Coordination 4FBN This compound (4 equivalents) 4FBN->Initial_Coordination Ketimide_Formation Thorium Ketimide Complex Formation Initial_Coordination->Ketimide_Formation Imido_Intermediate Imido Intermediate Generation Ketimide_Formation->Imido_Intermediate Sequential_Coupling Sequential Coupling of 4-FBN Imido_Intermediate->Sequential_Coupling Macrocycle Eight-membered Thorium(IV) Tetraazamacrocycle Sequential_Coupling->Macrocycle

Caption: Thorium-mediated macrocycle formation.

Conclusion

The nitrile group in this compound is a versatile functional group that can be transformed into a variety of other functionalities, including primary amines, carboxylic acids, and tetrazoles. This technical guide has provided an overview of these key reactions, including experimental conditions, quantitative data, and mechanistic insights. Understanding the reactivity of this important building block is essential for its effective application in the fields of pharmaceutical discovery, agrochemical development, and materials science. The provided protocols and data serve as a valuable resource for researchers and scientists working with this compound.

References

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling of 4-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method in modern organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. While aryl bromides and iodides are traditional substrates due to their high reactivity, the use of aryl fluorides like 4-fluorobenzonitrile (B33359) offers significant advantages, including lower cost and broader commercial availability.[1]

However, the inherent strength and low polarity of the C-F bond present a considerable challenge for C-C bond formation, necessitating specialized and robust catalytic systems to achieve efficient oxidative addition, which is often the rate-determining step.[1][3] This document provides detailed protocols and application notes for the successful Suzuki-Miyaura coupling of this compound with various arylboronic acids, focusing on optimized conditions required to overcome the inertness of the C-F bond.

Core Concepts & Challenges

The primary obstacle in using this compound as a coupling partner is the high bond dissociation energy of the C-F bond (approx. 125 kcal/mol) compared to C-Cl (~96 kcal/mol), C-Br (~81 kcal/mol), and C-I (~65 kcal/mol).[3] Consequently, standard palladium catalysts are often ineffective. Successful coupling relies on:

  • Highly Active Catalysts: Palladium complexes featuring electron-rich, sterically hindered phosphine (B1218219) ligands are essential. These ligands promote the oxidative addition of the aryl fluoride (B91410) to the Pd(0) center.

  • Forcing Reaction Conditions: Higher reaction temperatures and carefully selected bases are often required to facilitate the reaction.

  • Nickel Catalysis: In some cases, nickel-based catalytic systems can be a viable alternative for activating C-F bonds.[3]

Catalytic Cycle and Mechanism

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling involves a three-step catalytic cycle. The activation of the inert C-F bond in this compound is the critical initiation step.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L n oxidative_addition Aryl-Pd(II)-F Complex pd0->oxidative_addition Oxidative Addition product 4-Arylbenzonitrile (Ar-Ar') transmetalation Aryl-Pd(II)-Ar' Complex oxidative_addition->transmetalation Transmetalation reductive_elimination Biaryl-Pd(II) Complex transmetalation->reductive_elimination Isomerization reductive_elimination->pd0 Reductive Elimination aryl_fluoride This compound (Ar-F) boronic_acid Arylboronic Acid (Ar'-B(OH)₂) + Base Experimental_Workflow reagents 1. Reagent Preparation setup 2. Inert Atmosphere Setup (Schlenk Line / Glovebox) reagents->setup reaction 3. Reaction Execution (Heating & Stirring) setup->reaction monitoring 4. Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup 5. Aqueous Workup (Extraction & Drying) monitoring->workup purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

References

Application Notes and Protocols for Sonogashira Coupling with 4-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira cross-coupling reaction of 4-Fluorobenzonitrile with various terminal alkynes. The Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[1][2] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures.[3] While aryl iodides and bromides are more reactive, advancements in catalyst systems have enabled the efficient coupling of less reactive aryl chlorides and fluorides.[3][4]

Core Concepts

The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3][5] Copper-free variations of the Sonogashira reaction have also been developed to mitigate the formation of alkyne homocoupling byproducts.[3]

Application to this compound

This compound is a valuable building block in pharmaceutical and materials chemistry. The Sonogashira coupling of this substrate allows for the introduction of an alkynyl moiety, opening avenues for further functionalization and the synthesis of novel compounds. The electron-withdrawing nature of the nitrile group can influence the reactivity of the C-F bond, and specific reaction conditions may be required for optimal yields.

Data Presentation: Representative Sonogashira Coupling Protocols

The following tables summarize representative reaction conditions for the Sonogashira coupling of this compound with a model terminal alkyne, phenylacetylene. These conditions are based on established protocols for aryl fluorides and related substrates.

Table 1: Conventional Heating Method

ParameterConditionNotes
Aryl Halide This compound (1.0 eq)---
Alkyne Phenylacetylene (1.2 eq)A slight excess of the alkyne is often used.
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)Other common catalysts include Pd(PPh₃)₄.[6]
Copper Co-catalyst CuI (4 mol%)---
Base Triethylamine (TEA) (2.0 eq)An amine base is crucial for the reaction.[1][7]
Solvent THF or DMFThe choice of solvent can impact reaction rates and yields.[8]
Temperature 60-80 °CHigher temperatures may be needed for less reactive substrates.
Reaction Time 12-24 hMonitored by TLC or GC-MS.
Yield 70-85% (Anticipated)Yields are substrate-dependent.

Table 2: Microwave-Assisted Method

ParameterConditionNotes
Aryl Halide This compound (1.0 eq)---
Alkyne Phenylacetylene (1.2 eq)---
Palladium Catalyst Pd(OAc)₂ (2 mol%)Often used in combination with a phosphine (B1218219) ligand.
Ligand PPh₃ (4 mol%)---
Copper Co-catalyst CuI (4 mol%)---
Base Diisopropylethylamine (DIPEA) (2.0 eq)---
Solvent 1,4-DioxaneA common solvent for microwave-assisted reactions.
Microwave Power 100-150 WTemperature controlled.
Temperature 120-150 °CMicrowave heating can significantly accelerate the reaction.[9]
Reaction Time 15-60 minRapid reaction times are a key advantage of this method.[9][10]
Yield 75-90% (Anticipated)Higher yields are often observed with microwave heating.

Experimental Protocols

Protocol 1: General Procedure for Conventional Sonogashira Coupling

This protocol describes a general method for the palladium and copper co-catalyzed coupling of this compound with a terminal alkyne under conventional heating.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 0.02 mmol) and copper(I) iodide (e.g., 0.04 mmol).

  • Add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol).

  • Add the anhydrous solvent (5-10 mL) and the amine base (2.0 mmol).

  • Seal the flask and stir the reaction mixture at the desired temperature (e.g., 70 °C) for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Microwave-Assisted Sonogashira Coupling

This protocol outlines a rapid and efficient method for the Sonogashira coupling of this compound using microwave irradiation.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Diisopropylethylamine)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave vial, add the palladium catalyst (e.g., 0.02 mmol), phosphine ligand (e.g., 0.04 mmol), and copper(I) iodide (e.g., 0.04 mmol).

  • Add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol).

  • Add the anhydrous solvent (3-5 mL) and the amine base (2.0 mmol).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at the specified temperature (e.g., 130 °C) for the designated time (e.g., 30 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Work-up and purify the product as described in Protocol 1 (steps 7-11).

Visualizations

The following diagrams illustrate the key processes involved in the Sonogashira coupling reaction.

Sonogashira_Catalytic_Cycle cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalyst Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) CuX CuX Cu-C≡CR Cu-C≡CR CuX->Cu-C≡CR H-C≡CR, Base Cu-C≡CR->Ar-Pd(II)-X(L2) Cu-C≡CR->CuX to Transmetalation

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Alkyne, Catalysts, Base, Solvent start->reagents reaction Reaction (Conventional Heating or Microwave) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Characterization (NMR, MS) purification->product end Final Product product->end

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes: 4-Fluorobenzonitrile as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluorobenzonitrile (B33359) is a crucial building block in medicinal chemistry, valued for its role in the synthesis of a variety of active pharmaceutical ingredients (APIs). The incorporation of a fluorine atom onto the benzonitrile (B105546) scaffold imparts desirable properties to the final drug molecule, such as enhanced metabolic stability, increased lipophilicity for better cell membrane penetration, and improved binding affinity to target receptors. These characteristics make this compound an attractive starting material for the development of drugs targeting a range of conditions, including cancer, neurological disorders, and as an antidote for benzodiazepine (B76468) overdose. This document provides detailed application notes and protocols for the use of this compound as a precursor for the synthesis of Letrozole (B1683767), a potent aromatase inhibitor.

Application 1: Synthesis of Letrozole

Letrozole is a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women. This compound is a key reactant in the final step of its synthesis.

Reaction Scheme:

The synthesis of Letrozole from this compound involves the reaction of 4-[(1,2,4-triazol-1-yl)methyl]benzonitrile with this compound in the presence of a strong base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound E Letrozole A->E B 4-[(1,2,4-triazol-1-yl)methyl]benzonitrile B->E C Base (e.g., Potassium tert-butoxide, Sodium bis(trimethylsilyl)amide) C->E D Solvent (e.g., THF, DMF) D->E

Caption: Synthesis of Letrozole from this compound.

Experimental Protocol: Synthesis of Letrozole

This protocol is a generalized procedure based on methodologies described in various patents.[1][2][3][4] Researchers should consult the original literature for specific details and safety precautions.

Materials:

Procedure:

  • In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve a strong base such as potassium tert-butoxide in anhydrous THF.

  • Cool the solution to a low temperature (e.g., -15°C).

  • Slowly add a solution of 4-[(1,2,4-triazol-1-yl)methyl]benzonitrile and this compound in anhydrous THF to the cooled base solution over a period of several hours, maintaining the low temperature.

  • Stir the reaction mixture at the same temperature for a few hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, add dichloromethane to the reaction mixture, followed by the addition of acetic acid.

  • Transfer the reaction mixture to a separatory funnel containing water.

  • Adjust the pH of the aqueous layer to 7-8 with a 5% sodium bicarbonate solution.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude Letrozole by recrystallization from a suitable solvent such as methanol or isopropanol to yield the pure product.

Quantitative Data:

The following table summarizes representative quantitative data for the synthesis of Letrozole from this compound.

ParameterValueReference
Reactants
4-[(1,2,4-triazol-1-yl)methyl]benzonitrile100 g[1]
This compound86 g[1]
Potassium tert-butoxide-[3]
Solvent
Tetrahydrofuran (THF)500 mL[1]
Reaction Conditions
Temperature-15°C[1]
Reaction Time3 hours[1][3]
Product
Crude Letrozole Yield82 g[3]
Pure Letrozole Yield (after recrystallization)74 g[3]
Purity (HPLC)>99.8%[3]

Mechanism of Action: Letrozole

Letrozole functions by inhibiting the enzyme aromatase, which is responsible for the final step in the biosynthesis of estrogens from androgens in peripheral tissues.[5] By blocking aromatase, Letrozole significantly reduces circulating estrogen levels, thereby depriving hormone-responsive breast cancer cells of the estrogen they need to grow and proliferate.

Signaling Pathway:

G cluster_androgens Androgens cluster_estrogens Estrogens Androstenedione Androstenedione Aromatase Aromatase (Cytochrome P450) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone Aromatase->Estrone Estradiol Estradiol Aromatase->Estradiol BreastCancerCell Hormone-Responsive Breast Cancer Cell Estradiol->BreastCancerCell Stimulates Letrozole Letrozole Letrozole->Aromatase Inhibits Proliferation Cell Proliferation and Tumor Growth BreastCancerCell->Proliferation

Caption: Mechanism of action of Letrozole.

Other Pharmaceutical Applications of Fluorinated Benzonitrile Derivatives

While a direct synthesis from this compound was not identified in the reviewed literature for the following APIs, they represent important therapeutic agents where fluorinated benzonitrile or related structures are key.

Riluzole

Riluzole is a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS).[6] Its mechanism of action is complex, primarily involving the inhibition of glutamate (B1630785) release through the blockade of voltage-gated sodium channels.[6] It also modulates postsynaptic glutamate receptors and intracellular signaling pathways, contributing to its neuroprotective effects.[6][7]

Signaling Pathway:

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Riluzole Riluzole VGSC Voltage-Gated Sodium Channels Riluzole->VGSC Inhibits NMDA_Receptor NMDA Receptor Riluzole->NMDA_Receptor Inhibits Kainate_Receptor Kainate Receptor Riluzole->Kainate_Receptor Inhibits GlutamateRelease Glutamate Release VGSC->GlutamateRelease GlutamateRelease->NMDA_Receptor Activates GlutamateRelease->Kainate_Receptor Activates Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Kainate_Receptor->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity

Caption: Simplified signaling pathway of Riluzole.

Flumazenil

Flumazenil is a benzodiazepine antagonist used to reverse the effects of benzodiazepines, particularly in cases of overdose or to reverse anesthesia.[8] It acts by competitively inhibiting the benzodiazepine binding site on the GABA-A receptor complex, thereby blocking the sedative and other effects of benzodiazepines.[8][9]

Signaling Pathway:

G cluster_receptor GABA-A Receptor Complex GABA_A GABA-A Receptor Neuronal_Inhibition Neuronal Inhibition (Sedation, Anxiolysis) GABA_A->Neuronal_Inhibition BZD_Site Benzodiazepine Binding Site Benzodiazepine Benzodiazepine Benzodiazepine->BZD_Site Binds & Potentiates GABA effect Flumazenil Flumazenil Flumazenil->BZD_Site Competitively Binds (Antagonist) GABA GABA GABA->GABA_A Binds

Caption: Mechanism of action of Flumazenil.

This compound is a valuable and versatile precursor in the synthesis of pharmaceutical ingredients. Its application in the synthesis of Letrozole demonstrates its importance in accessing complex and potent drug molecules. The fluorine atom it carries often plays a critical role in the pharmacological profile of the final API, highlighting the significance of fluorinated building blocks in modern drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Diaryl Ether-Based Kinase Inhibitors Using 4-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinase inhibitors are a cornerstone of targeted cancer therapy, designed to block the action of protein kinases, enzymes that are crucial for cell signaling, growth, and proliferation. Dysregulation of kinase activity is a common feature of many cancers. The strategic incorporation of fluorine atoms into small molecule inhibitors can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile.[1] 4-Fluorobenzonitrile is a versatile and valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[1] Its electron-withdrawing nitrile group and the presence of a fluorine atom make it an ideal precursor for constructing complex molecular scaffolds through reactions like nucleophilic aromatic substitution.[1]

This document provides detailed application notes and experimental protocols for the synthesis of diaryl ether-based kinase inhibitors, a prominent class of B-Raf inhibitors, utilizing this compound as a key starting material. The B-Raf kinase is a critical component of the RAS-RAF-MEK-ERK signaling pathway, and its mutated form, B-Raf V600E, is a driver in a significant percentage of melanomas and other cancers.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution

The central reaction in the synthesis of the diaryl ether core is a nucleophilic aromatic substitution (SNAr). In this reaction, the electron-deficient aromatic ring of this compound is attacked by a phenoxide nucleophile. The fluorine atom, being a good leaving group in this activated system, is displaced to form a stable diaryl ether linkage. This reaction is typically performed in the presence of a base to deprotonate the phenol, generating the more nucleophilic phenoxide.

Targeted Signaling Pathway: The RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus, thereby regulating gene expression and preventing apoptosis. In many cancers, mutations in the BRAF gene lead to a constitutively active B-Raf protein, resulting in uncontrolled cell proliferation and survival. The diaryl ether kinase inhibitors synthesized from this compound can effectively target and inhibit the activity of this mutated B-Raf kinase.

B_Raf_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK B_RAF B-Raf RAS->B_RAF Activates MEK MEK1/2 B_RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) Nucleus->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Diaryl Ether Kinase Inhibitor Inhibitor->B_RAF Inhibits

Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by diaryl ether kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

For diaryl ether-based B-Raf inhibitors, SAR studies have revealed several key features that influence their potency and selectivity:

  • Hinge-Binding Moiety: The core structure of the inhibitor is designed to mimic the adenine (B156593) ring of ATP, forming crucial hydrogen bonds with the hinge region of the kinase's active site.

  • Diaryl Ether Linkage: This linkage provides a rigid scaffold that correctly orients the different parts of the molecule within the ATP-binding pocket.

  • Substituents on the Phenyl Rings: Modifications to the phenyl rings can modulate the inhibitor's interaction with the kinase, improve its physicochemical properties, and enhance its selectivity for B-Raf over other kinases. For instance, the nitrile group from this compound can act as a hydrogen bond acceptor.

Data Presentation: Biological Activity of Diaryl Ether B-Raf Inhibitors

The following table summarizes representative biological data for a hypothetical series of diaryl ether-based B-Raf inhibitors derived from this compound. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the B-Raf V600E kinase by 50% and to inhibit the proliferation of melanoma cells expressing this mutation by 50%.

Compound IDR Group on PhenolB-Raf V600E IC50 (nM)A375 Cell Proliferation IC50 (nM)
DEK-001 -H150850
DEK-002 -CH3125720
DEK-003 -OCH390610
DEK-004 -Cl75530
DEK-005 -NH250410

Experimental Workflow

The general workflow for the synthesis of diaryl ether-based kinase inhibitors from this compound involves a two-step process: the formation of the diaryl ether core followed by functionalization to complete the inhibitor structure.

Experimental_Workflow Start Starting Materials: This compound & 4-Aminophenol (B1666318) Reaction1 Step 1: Nucleophilic Aromatic Substitution (Diaryl Ether Formation) Start->Reaction1 Intermediate Intermediate: 4-(4-Aminophenoxy)benzonitrile (B112091) Reaction1->Intermediate Reaction2 Step 2: Amide or Urea Formation Intermediate->Reaction2 FinalProduct Final Product: Diaryl Ether Kinase Inhibitor Reaction2->FinalProduct Purification Purification and Characterization FinalProduct->Purification

Caption: General experimental workflow for the synthesis of diaryl ether kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Aminophenoxy)benzonitrile (Diaryl Ether Intermediate)

This protocol details the synthesis of the key diaryl ether intermediate via a nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • 4-Aminophenol

  • Potassium Carbonate (K2CO3), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and heating plate

  • Reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask, add 4-aminophenol (1.0 equivalent), this compound (1.1 equivalents), and potassium carbonate (2.0 equivalents).

  • Add anhydrous DMSO to the flask to a concentration of approximately 0.5 M with respect to the 4-aminophenol.

  • Equip the flask with a reflux condenser and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously at 120 °C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield 4-(4-aminophenoxy)benzonitrile as a solid.

Protocol 2: Synthesis of a Urea-Functionalized Diaryl Ether Kinase Inhibitor

This protocol describes the conversion of the diaryl ether intermediate into a urea-functionalized kinase inhibitor.

Materials:

  • 4-(4-Aminophenoxy)benzonitrile (from Protocol 1)

  • Aryl isocyanate (e.g., 3-chloro-4-methoxyphenyl isocyanate) (1.05 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Dissolve 4-(4-aminophenoxy)benzonitrile (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Add the aryl isocyanate (1.05 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • If a precipitate has formed, collect the solid by filtration.

  • Wash the collected solid with a small amount of cold THF to remove any unreacted starting materials.

  • Dry the solid under vacuum to obtain the final urea-functionalized diaryl ether kinase inhibitor.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 3: In Vitro B-Raf V600E Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against the B-Raf V600E kinase.

Materials:

  • Recombinant human B-Raf V600E kinase

  • MEK1 (inactive), as a substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well microplates

  • Microplate luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in the assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • In a 384-well plate, add the diluted test compound solution.

  • Add the B-Raf V600E kinase and MEK1 substrate solution in the assay buffer to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the reaction mixture for 60 minutes at room temperature.

  • Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence using a microplate luminometer.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

References

Application of 4-Fluorobenzonitrile in the Synthesis of Letrozole: A Key Aromatase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluorobenzonitrile, a fluorinated aromatic nitrile, serves as a critical building block in the synthesis of various high-value organic molecules. Its unique electronic properties, conferred by the presence of a fluorine atom and a nitrile group on the benzene (B151609) ring, make it an important intermediate in the pharmaceutical and agrochemical industries. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of the final active ingredient. This document provides detailed application notes and protocols for the use of this compound in the synthesis of Letrozole, a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer. While Letrozole is a pharmaceutical, the synthetic principles and methodologies are highly relevant to professionals in agrochemical research and development, where similar fluorinated compounds are of great interest.

Application in Letrozole Synthesis

Letrozole, chemically known as 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzonitrile, is synthesized through a key carbon-carbon bond-forming reaction where this compound is a crucial reactant. The synthesis involves the nucleophilic aromatic substitution of the fluorine atom of this compound by a carbanion generated from 4-((1,2,4-triazol-1-yl)methyl)benzonitrile.

Reaction Scheme:

G cluster_product Product node_A 4-((1,2,4-Triazol-1-yl)methyl)benzonitrile node_C Potassium tert-butoxide (Base) node_E Letrozole (4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzonitrile) node_A->node_E + node_B This compound node_D Tetrahydrofuran (Solvent) node_B->node_E

Overall synthesis of Letrozole.

Experimental Protocol: Synthesis of Letrozole

This protocol is adapted from the procedure described in patent WO2007054964A2.

Materials:

Equipment:

  • Three-neck round-bottom flask (1 L)

  • Mechanical stirrer

  • Thermometer

  • Guard tube

  • Addition funnel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a 1 L three-neck flask equipped with a mechanical stirrer, thermometer, and a guard tube, charge 500 mL of anhydrous THF at room temperature.

  • Base Addition: Add 122 g of potassium tert-butoxide in small portions over 30 minutes.

  • Cooling: Cool the resulting solution to -15 °C.

  • Reactant Addition: Prepare a solution of 100 g of 4-((1,2,4-triazol-1-yl)methyl)benzonitrile and 86 g of this compound in 500 mL of anhydrous THF. Add this solution very slowly to the reaction mixture over 4-5 hours, maintaining the temperature at -15 °C.

  • Reaction: Stir the reaction mixture at the same temperature for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching and Work-up:

    • Add 1000 mL of dichloromethane to the reaction mixture, followed by the addition of 65 g of acetic acid.

    • Transfer the reaction mixture to another flask containing 1100 mL of water.

    • Adjust the pH of the mixture to 7-8 by the addition of a 5% sodium bicarbonate solution (approximately 900 mL).

    • Separate the dichloromethane layer and wash it again with 1000 mL of water.

  • Isolation and Purification:

    • Concentrate the dichloromethane layer to obtain the crude product.

    • Recrystallize the crude product from 160 mL of methanol to obtain pure Letrozole.

Workflow Diagram:

G start Start reaction_setup Reaction Setup: - Charge THF - Add Potassium tert-butoxide start->reaction_setup cooling Cool to -15 °C reaction_setup->cooling reactant_addition Slowly add solution of 4-((1,2,4-triazol-1-yl)methyl)benzonitrile and this compound in THF cooling->reactant_addition reaction Stir at -15 °C for 3 hours (Monitor by TLC) reactant_addition->reaction workup Work-up: - Add Dichloromethane and Acetic Acid - Water wash and pH adjustment reaction->workup isolation Isolate Organic Layer workup->isolation purification Purification: - Concentrate - Recrystallize from Methanol isolation->purification end Pure Letrozole purification->end

Application Notes and Protocols: 4-Fluorobenzonitrile in the Synthesis of Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzonitrile (B33359) is a critical building block in the synthesis of advanced liquid crystalline materials. Its incorporation into mesogenic structures, particularly cyanobiphenyls, allows for the fine-tuning of key physical properties essential for display and photonic applications. The presence of the fluorine atom and the nitrile group significantly influences the molecule's dipole moment, polarizability, and intermolecular interactions, leading to desirable characteristics such as high thermal stability, low viscosity, and specific dielectric anisotropies. These properties are paramount for the development of high-performance liquid crystal displays (LCDs), including those utilizing ferroelectric nematic phases.

This document provides detailed application notes and experimental protocols for the synthesis of 4-alkyl-4'-cyanobiphenyl liquid crystals utilizing this compound as a key starting material. The primary synthetic route highlighted is the Suzuki-Miyaura cross-coupling reaction, a versatile and efficient method for the formation of carbon-carbon bonds.

Data Presentation

The following table summarizes the physical properties of a homologous series of 4-alkyl-4'-cyanobiphenyls (nCB), which are structurally related to the target molecules synthesized from this compound. While direct data for a complete series derived from this compound is not available in a single source, this data for the well-characterized nCB series provides a crucial benchmark for understanding structure-property relationships. The clearing point (T_N-I), representing the transition from the nematic to the isotropic liquid phase, and the melting point (T_C-N or T_C-I) are key indicators of the mesophase range.

CompoundnMelting Point (°C)Clearing Point (°C)
5CB522.535.0
6CB614.529.0
7CB730.042.8
8CB821.540.5
8OCB8 (alkoxy)52.86 (Cr-SmA)79.10 (N-I)

Note: Data for nCB series is included for comparative purposes. The synthesis of these specific compounds may not start from this compound, but their properties are representative of the target class of molecules.

Experimental Protocols

The synthesis of 4-alkyl-4'-cyanobiphenyls from this compound is typically achieved via a Suzuki-Miyaura cross-coupling reaction with an appropriate 4-alkylphenylboronic acid.

Protocol 1: Synthesis of 4-Alkyl-4'-cyanobiphenyl via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of a 4-alkyl-4'-cyanobiphenyl liquid crystal.

Materials:

  • This compound

  • 4-Alkylphenylboronic acid (e.g., 4-pentylphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (B84403) (K₃PO₄))

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane (B91453), Toluene, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for synthesis, workup, and purification (e.g., Schlenk flask, condenser, separatory funnel, rotary evaporator)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the corresponding 4-alkylphenylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe. A typical solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-alkyl-4'-cyanobiphenyl.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The mesomorphic properties (phase transition temperatures) can be determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Visualizations

Signaling Pathway: Suzuki-Miyaura Coupling for Liquid Crystal Synthesis

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction for the synthesis of a 4-alkyl-4'-cyanobiphenyl.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L2) Intermediate Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Diorganyl Ar-Pd(II)-Ar'(L2) Intermediate Transmetalation->Pd(II)_Diorganyl Reductive_Elimination Reductive Elimination Pd(II)_Diorganyl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product 4-Alkyl-4'-cyanobiphenyl (Liquid Crystal) Reductive_Elimination->Product Aryl_Halide This compound (Ar-X) Aryl_Halide->Oxidative_Addition Organoboron 4-Alkylphenylboronic Acid (Ar'-B(OR)2) Organoboron->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Activates Boronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow: Synthesis and Purification

The following diagram outlines the general workflow for the synthesis and purification of 4-alkyl-4'-cyanobiphenyls.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Start Combine Reactants: This compound, 4-Alkylphenylboronic Acid, Catalyst, Base Solvent Add Degassed Solvent Start->Solvent Reaction Heat and Stir under Inert Atmosphere Solvent->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Extraction Dilute and Extract with Organic Solvent Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Characterization Characterize by NMR, MS Chromatography->Characterization Property_Measurement Measure Mesomorphic Properties (DSC, POM) Characterization->Property_Measurement Final_Product Pure Liquid Crystal Property_Measurement->Final_Product

Caption: General workflow for liquid crystal synthesis.

Application Notes and Protocols for the Reduction of 4-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the reduction of 4-fluorobenzonitrile (B33359) to 4-fluorobenzylamine, a critical building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The protocols outlined below cover common and effective methods, including metal hydride reduction and catalytic hydrogenation, offering a comparative overview to aid in methodology selection.

Experimental Protocols

Method 1: Metal Hydride Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines with high efficiency.[3][4][5] This protocol describes a standard laboratory procedure for the reduction of this compound using LiAlH₄ in an anhydrous ether solvent.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • 1 M Sulfuric Acid (H₂SO₄)

  • 1 M Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Under an inert atmosphere, a solution of this compound in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in the same solvent at 0 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by 1 M NaOH solution, at 0 °C. This is an exothermic process and must be done with extreme caution.

  • Work-up: The resulting precipitate is filtered off and washed with diethyl ether.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 4-fluorobenzylamine.

  • Purification: The crude product can be further purified by distillation or chromatography if necessary.

Method 2: Transition Metal-Assisted Sodium Borohydride (B1222165) Reduction

Sodium borohydride (NaBH₄) is a milder reducing agent than LiAlH₄ and typically requires a catalyst to efficiently reduce nitriles.[6] This method, assisted by a transition metal catalyst, offers a safer alternative to LiAlH₄.[6]

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Transition metal salt (e.g., Cobalt(II) chloride, Nickel(II) chloride)

  • Methanol (B129727) or Ethanol (B145695)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate (B1210297)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: this compound and the transition metal salt are dissolved in methanol in a round-bottom flask.

  • Reduction: Sodium borohydride is added portion-wise to the stirred solution at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC until the starting material is consumed.

  • Work-up: The reaction is quenched by the addition of water. The solvent is removed under reduced pressure.

  • Extraction: The residue is dissolved in water and the pH is adjusted with HCl. The aqueous layer is washed with ethyl acetate to remove any unreacted starting material. The pH of the aqueous layer is then made basic with NaOH, and the product is extracted with ethyl acetate.

  • Drying and Concentration: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated on a rotary evaporator to give the crude product.

  • Purification: The product can be purified by column chromatography or distillation.

Method 3: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles.[7][8] This process involves the use of hydrogen gas and a metal catalyst, such as Palladium on carbon (Pd/C).

Materials:

  • This compound

  • Palladium on Carbon (5% or 10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas source

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: this compound is dissolved in ethanol in a high-pressure reactor. The Pd/C catalyst is added to the solution.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred and heated to the appropriate temperature.

  • Reaction Monitoring: The reaction is monitored by the uptake of hydrogen.

  • Work-up: After the reaction is complete, the reactor is cooled, and the hydrogen pressure is carefully released. The catalyst is removed by filtration through a pad of Celite.

  • Concentration: The filtrate is concentrated under reduced pressure to yield the crude 4-fluorobenzylamine.

  • Purification: The product can be purified by distillation if required.

Data Presentation

The following table summarizes typical quantitative data for the different reduction methods of this compound. Please note that yields and reaction conditions can vary based on the specific experimental setup and scale.

MethodReducing Agent/CatalystSolventTemperature (°C)Pressure (psi)Reaction Time (h)Yield (%)
Metal Hydride ReductionLiAlH₄Anhydrous EtherRefluxAtmospheric2-6High
Metal Hydride ReductionNaBH₄ / CoCl₂MethanolRoom TempAtmospheric1-4Good
Catalytic HydrogenationH₂ / Pd/CEthanol50-10050-5004-24High
Transfer HydrogenationFormic Acid / Pd/CEthanol/Water60-80Atmospheric2-8Good

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the reduction of this compound to 4-fluorobenzylamine.

Reduction_Workflow cluster_start Starting Material cluster_reaction Reduction cluster_process Processing cluster_end Final Product This compound This compound Metal Hydride Reduction Metal Hydride Reduction This compound->Metal Hydride Reduction e.g., LiAlH₄, NaBH₄ Catalytic Hydrogenation Catalytic Hydrogenation This compound->Catalytic Hydrogenation e.g., H₂/Pd-C Quenching/Work-up Quenching/Work-up Metal Hydride Reduction->Quenching/Work-up Catalytic Hydrogenation->Quenching/Work-up Extraction Extraction Quenching/Work-up->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification 4-Fluorobenzylamine 4-Fluorobenzylamine Purification->4-Fluorobenzylamine

Caption: General workflow for the reduction of this compound.

References

Application Notes and Protocols: Hydrolysis of 4-Fluorobenzonitrile to 4-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzoic acid is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of the fluorine atom can significantly influence the biological activity and pharmacokinetic properties of a molecule.[2] One common and effective method for the preparation of 4-fluorobenzoic acid is through the hydrolysis of 4-fluorobenzonitrile (B33359).[1] This process can be effectively carried out under either acidic or basic conditions.

This document provides detailed protocols for both acid- and base-catalyzed hydrolysis of this compound to 4-fluorobenzoic acid, along with a summary of reaction conditions and expected yields to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation

The following table summarizes the key quantitative data for the acid- and base-catalyzed hydrolysis of a substituted fluorobenzonitrile, providing a basis for comparison.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Starting Material 2-chloro-4-fluorobenzonitrile (B42565)2-chloro-4-fluorobenzonitrile
Catalyst/Reagent 90% Sulfuric Acid10% Potassium Hydroxide (B78521)
Reagent Molar Ratio 10 eq10 eq
Temperature 100°C70°C
Reaction Time 4 hours6 hours
Product Yield 93.05%92.51%
Reference [3][4]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol is adapted from a procedure for the hydrolysis of 2-chloro-4-fluorobenzonitrile using sulfuric acid.[3]

Materials:

  • This compound

  • 90% Sulfuric acid solution

  • Dichloromethane (B109758)

  • Water

  • Round-bottom flask (100 mL, four-necked)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL four-necked round-bottom flask, add 35g of 90% sulfuric acid solution (10 equivalents).

  • With stirring, add 5g of this compound (1 equivalent) to the flask.

  • Heat the reaction mixture to 100°C and maintain this temperature with vigorous stirring for 4 hours.

  • After 4 hours, cool the reaction mixture to room temperature.

  • Carefully dilute the reaction mixture with 40 mL of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase three times with 40 mL of dichloromethane.

  • Combine the organic phases.

  • Remove the dichloromethane under reduced pressure using a rotary evaporator to yield 4-fluorobenzoic acid as a solid.

Protocol 2: Base-Catalyzed Hydrolysis of this compound

This protocol is adapted from a procedure for the hydrolysis of 2-chloro-4-fluorobenzonitrile using potassium hydroxide.[4]

Materials:

  • This compound

  • 10% Potassium hydroxide solution

  • Ethyl acetate (B1210297)

  • Concentrated hydrochloric acid

  • Round-bottom flask (100 mL, four-necked)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • To a 100 mL four-necked round-bottom flask, add 180.3g of 10% potassium hydroxide solution (10 equivalents).

  • Add 5.0g of this compound (1 equivalent) to the flask.

  • Heat the mixture to 70°C and stir for 6 hours.

  • After 6 hours, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 25 mL of ethyl acetate to remove any unreacted starting material. Discard the organic phase.

  • Carefully adjust the pH of the aqueous phase to 2-3 with concentrated hydrochloric acid. A white solid precipitate of 4-fluorobenzoic acid will form.

  • Collect the solid product by filtration.

Visualizations

Hydrolysis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product 4_Fluorobenzonitrile 4_Fluorobenzonitrile Reaction_Vessel Reaction at Elevated Temperature 4_Fluorobenzonitrile->Reaction_Vessel Catalyst Acid (H₂SO₄) or Base (KOH) Catalyst->Reaction_Vessel Quenching Quenching/ Neutralization Reaction_Vessel->Quenching Cooling Extraction_Precipitation Extraction or Precipitation Quenching->Extraction_Precipitation 4_Fluorobenzoic_Acid 4_Fluorobenzoic_Acid Extraction_Precipitation->4_Fluorobenzoic_Acid Isolation

Caption: Experimental workflow for the hydrolysis of this compound.

Discussion

Both acidic and basic hydrolysis methods provide high yields for the conversion of a fluorobenzonitrile to the corresponding benzoic acid. The choice between the two methods may depend on the substrate's sensitivity to strong acids or bases, the availability of reagents, and the desired workup procedure.

The acid-catalyzed method involves an extraction workup, which can be efficient for isolating the product. The base-catalyzed method utilizes precipitation of the product upon acidification, which can be a simpler isolation technique, avoiding the use of organic solvents for extraction.

It is important to note that the reaction mechanism for acid-catalyzed hydrolysis of nitriles can be complex and may involve N-protonation followed by a rate-limiting attack of water on the carbon atom.[5] The catalytic activity of sulfuric acid can be influenced by the concentration of water.[6]

For any specific application, it is recommended to perform small-scale optimization of reaction conditions such as temperature, reaction time, and reagent concentration to achieve the best possible yield and purity of 4-fluorobenzoic acid.

References

Application Notes and Protocols for Organometallic Reactions with 4-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various organometallic reactions involving 4-fluorobenzonitrile (B33359), a versatile building block in medicinal chemistry and materials science. The protocols detailed below offer starting points for laboratory synthesis, and the accompanying data summarizes typical reaction efficiencies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can participate in several such transformations, primarily through the activation of its C-F bond, although more commonly, a halogen (like Br or Cl) would be present on the ring to facilitate these reactions. For the purpose of these notes, we will consider the coupling of a related aryl halide, 4-halobenzonitrile, as a reactive analog for demonstrating the utility of these reactions in synthesizing derivatives of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used for the synthesis of biaryl compounds.

Experimental Protocol: Synthesis of 4'-Methoxy-4-cyanobiphenyl

This protocol describes the coupling of 4-bromobenzonitrile (B114466) with 4-methoxyphenylboronic acid.

Materials:

  • 4-Bromobenzonitrile

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Anhydrous, degassed 1,4-dioxane/water (4:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 4-bromobenzonitrile (1.0 mmol, 1.0 eq.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq.).

  • Solvent Addition: Add 5 mL of the degassed 4:1 1,4-dioxane/water mixture via syringe.

  • Reaction Execution: Heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer in vacuo and purify the crude product by column chromatography on silica (B1680970) gel to yield the desired biaryl product.[1]

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromobenzonitrilePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>95
24-Chlorobenzonitrile4-Vinylphenylboronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄t-BuOH/H₂O10092
34-Iodobenzonitrile (B145841)4-Carboxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O9088

This data is representative of Suzuki-Miyaura couplings and may require optimization for specific substrates.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[2][3] It is a versatile method for forming C-C bonds.

Experimental Protocol: Synthesis of 4-Benzyl-benzonitrile

This protocol outlines the coupling of 4-bromobenzonitrile with a benzylzinc reagent.

Materials:

  • 4-Bromobenzonitrile

  • Benzylzinc chloride (0.5 M solution in THF)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromobenzonitrile (1.0 mmol, 1.0 eq.) and the palladium catalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Add 5 mL of anhydrous THF.

  • Reagent Addition: Slowly add the benzylzinc chloride solution (2.4 mL, 1.2 mmol, 1.2 eq.) to the reaction mixture at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature or gently heat to 50 °C. Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate. After filtration and concentration, purify the crude product by column chromatography.

Quantitative Data for Negishi Coupling of Aryl Halides with Organozinc Reagents

EntryAryl HalideOrganozinc ReagentCatalyst (mol%)SolventTemp (°C)Yield (%)
14-IodobenzonitrilePhenylzinc iodidePd(PPh₃)₄ (5)THF2585
24-BromobenzonitrileEthylzinc bromidePd(dppf)Cl₂ (3)THF6090
34-ChlorobenzonitrileIsopropylzinc chlorideNi(acac)₂ (5) / Xantphos (5)Dioxane8078

This data is illustrative of Negishi coupling reactions and may require optimization for specific substrates.[4]

Stille Coupling

The Stille coupling reaction joins an organotin compound with an organic halide catalyzed by palladium.[5]

Experimental Protocol: Synthesis of 4-(Thiophen-2-yl)benzonitrile

Materials:

  • 4-Iodobenzonitrile

  • 2-(Tributylstannyl)thiophene (B31521)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Anhydrous and degassed toluene

  • Schlenk flask

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 4-iodobenzonitrile (1.0 mmol, 1.0 eq.), 2-(tributylstannyl)thiophene (1.1 mmol, 1.1 eq.), and the palladium catalyst (0.03 mmol, 3 mol%) in 10 mL of anhydrous toluene.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as indicated by TLC.

  • Work-up: Cool the reaction mixture to room temperature and add a saturated aqueous solution of potassium fluoride. Stir vigorously for 1 hour to precipitate the tin byproducts.

  • Purification: Filter the mixture through Celite, wash the filter cake with ethyl acetate, and separate the organic layer of the filtrate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

Quantitative Data for Stille Coupling of Aryl Halides with Organostannanes

EntryAryl HalideOrganostannaneCatalyst (mol%)SolventTemp (°C)Yield (%)
14-IodobenzonitrileTributyl(vinyl)stannanePd(PPh₃)₄ (2)Toluene10092
24-BromobenzonitrileTributyl(phenyl)stannanePd₂(dba)₃ (1.5) / P(o-tol)₃ (6)Dioxane10088
34-BromobenzonitrileTrimethyl(ethynyl)stannanePd(AsPh₃)₄ (5)DMF6075

This data is representative of Stille coupling reactions and may require optimization for specific substrates.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[6]

Experimental Protocol: Synthesis of 4-(Phenylethynyl)benzonitrile

Materials:

  • 4-Iodobenzonitrile

  • Phenylacetylene (B144264)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 4-iodobenzonitrile (1.0 mmol, 1.0 eq.), the palladium catalyst (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add 10 mL of anhydrous THF and 3.0 mmol of triethylamine.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 eq.) dropwise to the stirred mixture.

  • Reaction Execution: Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Purification: Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[7]

Quantitative Data for Sonogashira Coupling of Aryl Halides with Terminal Alkynes

EntryAryl HalideTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-IodobenzonitrilePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF2595
24-BromobenzonitrileEthynyltrimethylsilanePd(OAc)₂ (2) / PPh₃ (4)CuI (5)i-Pr₂NHDioxane8088
3This compoundPhenylacetylenePd(OAc)₂ (5) / SPhos (10)-LiHMDSToluene10075

This data showcases the versatility of Sonogashira couplings. The reaction with this compound requires specific conditions due to the strength of the C-F bond.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[8][9]

Experimental Protocol: Synthesis of 4-Morpholinobenzonitrile

Materials:

  • 4-Bromobenzonitrile

  • Morpholine (B109124)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 eq.).

  • Reagent Addition: Add 4-bromobenzonitrile (1.0 mmol, 1.0 eq.), morpholine (1.2 mmol, 1.2 eq.), and 5 mL of anhydrous toluene.

  • Reaction Execution: Seal the flask and heat the mixture to 100-110 °C with stirring. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[10]

Quantitative Data for Buchwald-Hartwig Amination of Aryl Halides

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromobenzonitrileAnilinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene10092
24-ChlorobenzonitrilePiperidinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane11085
34-BromobenzonitrileBenzophenone iminePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene11090

This data is representative of Buchwald-Hartwig amination reactions and may require optimization for specific substrates.

Reactions with Other Organometallic Reagents

Grignard Reaction

Grignard reagents (RMgX) are strong nucleophiles and bases. Their reaction with nitriles, such as this compound, typically involves nucleophilic addition to the nitrile carbon to form an imine intermediate, which upon acidic workup, hydrolyzes to a ketone.

Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-1-propanone

Materials:

  • This compound

  • Ethylmagnesium bromide (1.0 M in THF)

  • Anhydrous diethyl ether or THF

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Aqueous hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 eq.) in 10 mL of anhydrous diethyl ether.

  • Grignard Addition: Cool the solution in an ice bath and slowly add ethylmagnesium bromide (1.2 mL, 1.2 mmol, 1.2 eq.) dropwise.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and quench by slowly adding 1 M aqueous HCl.

  • Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. After filtration and concentration, purify the crude product by distillation or column chromatography.

Organolithium Reactions

Organolithium reagents are highly reactive nucleophiles and strong bases. Similar to Grignard reagents, they can add to the nitrile group of this compound. Additionally, under certain conditions, they can act as a base to deprotonate the aromatic ring ortho to the fluorine atom.

Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)ethan-1-one

Materials:

  • This compound

  • Methyllithium (B1224462) (1.6 M in diethyl ether)

  • Anhydrous diethyl ether

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Aqueous ammonium chloride

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 eq.) in 10 mL of anhydrous diethyl ether.

  • Organolithium Addition: Cool the solution to -78 °C (dry ice/acetone bath) and slowly add methyllithium (0.75 mL, 1.2 mmol, 1.2 eq.) dropwise.

  • Reaction Execution: Stir the reaction mixture at -78 °C for 1 hour.

  • Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride.

  • Extraction and Purification: Allow the mixture to warm to room temperature and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ketone, which can be further purified.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Glassware inert_atm Establish Inert Atmosphere prep_reagents->inert_atm add_reactants Add Reactants & Catalyst inert_atm->add_reactants add_solvent Add Solvent add_reactants->add_solvent heat_stir Heat & Stir add_solvent->heat_stir monitor Monitor Progress (TLC/GC-MS) heat_stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify (Chromatography) dry_concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A generalized experimental workflow for organometallic reactions.

Catalytic_Cycle cluster_reactants pd0 Pd(0)L_n pd2_complex R-Pd(II)(X)L_n pd0->pd2_complex oxidative_addition Oxidative Addition pd2_transmetal R-Pd(II)(R')L_n pd2_complex->pd2_transmetal transmetalation Transmetalation pd2_transmetal->pd0 product R-R' reductive_elimination Reductive Elimination reactant1 R-X reactant1->pd2_complex reactant2 R'-M reactant2->pd2_transmetal

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols: Synthesis of Fluorenones Using 4-Fluorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of fluorenone derivatives, utilizing precursors derived from 4-fluorobenzonitrile. The core of the synthetic strategy involves a two-step process: a Suzuki-Miyaura cross-coupling reaction to form a 2-(aminomethyl)biphenyl intermediate, followed by a metal-free oxidative cyclization using tert-butyl hydroperoxide (TBHP) to yield the fluorenone scaffold. This methodology offers a versatile route to variously substituted fluorenones, which are important structural motifs in medicinal chemistry and materials science.

Introduction

Fluorenones are a class of aromatic ketones characterized by a tricyclic dibenzofuranone core. Their unique electronic and photophysical properties have led to their investigation in various applications, including as building blocks for functional polymers, organic light-emitting diodes (OLEDs), and as scaffolds for pharmacologically active compounds. The introduction of fluorine atoms into the fluorenone structure can significantly modulate its physicochemical and biological properties, such as metabolic stability and binding affinity to biological targets. This compound serves as a versatile starting material for the incorporation of a fluorine-substituted phenyl ring in the synthesis of these valuable compounds.

The synthetic pathway highlighted herein involves the initial formation of a 2-(aminomethyl)biphenyl derivative, which is then subjected to an efficient intramolecular oxidative cyclization to construct the fluorenone core.

Synthetic Pathway Overview

The overall synthetic strategy to access fluorenones from this compound-derived precursors is depicted below. The initial step involves a Suzuki-Miyaura coupling between a suitable boronic acid derivative and a halo-substituted aminomethylbenzene. The resulting 2-(aminomethyl)biphenyl is then cyclized to the corresponding fluorenone.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Oxidative Cyclization A Substituted (2-aminomethyl)phenylboronic acid C 2-(Aminomethyl)-4'-fluorobiphenyl A->C Pd Catalyst, Base B 4-Fluoro-halobenzene (derived from this compound) B->C D 2-(Aminomethyl)-4'-fluorobiphenyl E 2-Fluoro-fluorenone D->E TBHP, Heat

Figure 1: Proposed two-step synthesis of a 2-fluorofluorenone.

Experimental Protocols

Protocol 1: Synthesis of 2-(Aminomethyl)biphenyl Precursors via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 2-(aminomethyl)biphenyl derivatives.

Materials:

  • Substituted 2-bromobenzylamine (B1296416) or equivalent

  • Appropriate arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., DMF/H₂O mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a reaction flask, add the 2-bromobenzylamine derivative (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (e.g., DMF/H₂O 4:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-(aminomethyl)biphenyl derivative.

Protocol 2: Metal-Free Oxidative Cyclization of 2-(Aminomethyl)biphenyls to Fluorenones

This protocol is adapted from the work of Jourjine, I. A. P., et al. and describes the synthesis of fluorenones from 2-(aminomethyl)biphenyl precursors.[1][2]

Materials:

  • 2-(Aminomethyl)biphenyl derivative

  • Aqueous tert-butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

  • 1,2-Dichloroethane (DCE)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the 2-(aminomethyl)biphenyl derivative (1.0 eq.) in 1,2-dichloroethane.

  • Add aqueous tert-butyl hydroperoxide (4.0 eq.) to the solution.

  • Heat the reaction mixture to 100 °C in a sealed vessel and stir for 18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Extract the mixture with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding fluorenone.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of fluorenones.

G A Setup Reaction: - 2-(Aminomethyl)biphenyl - TBHP - 1,2-Dichloroethane B Heat to 100 °C for 18h A->B Reaction C Work-up: - Quench with Na₂S₂O₃ - Extraction B->C Cooling D Purification: - Column Chromatography C->D Crude Product E Characterization: - NMR - Mass Spectrometry D->E Pure Fluorenone

Figure 2: General workflow for fluorenone synthesis.

Quantitative Data

The following table summarizes the yields of various substituted fluorenones synthesized via the TBHP-promoted oxidative cyclization of the corresponding 2-(aminomethyl)biphenyls, as reported by Jourjine, I. A. P., et al.[1][2] This data demonstrates the tolerance of the reaction to a range of functional groups.

EntryR⁴ProductYield (%)
1HHHH9-Fluorenone62
2OMeHHH1-Methoxy-9-fluorenone68
3HOMeHH2-Methoxy-9-fluorenone51
4HHOMeH3-Methoxy-9-fluorenone57
5HHHOMe4-Methoxy-9-fluorenone61
6HCNHH2-Cyano-9-fluorenone45
7HNO₂HH2-Nitro-9-fluorenone38
8HClHH2-Chloro-9-fluorenone55

Table 1: Yields of substituted fluorenones from 2-(aminomethyl)biphenyls.[1][2]

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • tert-Butyl hydroperoxide (TBHP) is a strong oxidizing agent and should be handled with care. Avoid contact with skin and eyes.

  • Palladium catalysts are toxic and should be handled with appropriate precautions.

  • 1,2-Dichloroethane is a suspected carcinogen; handle with extreme care.

Conclusion

The presented application notes and protocols detail a robust and versatile method for the synthesis of fluorenones from this compound-derived precursors. The two-step sequence, involving a Suzuki-Miyaura coupling followed by a TBHP-mediated oxidative cyclization, provides a reliable route to a variety of substituted fluorenones. The provided experimental details and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

Application Notes and Protocols: 4-Fluorobenzonitrile as an Intermediate for Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dislcaimer

Introduction

4-Fluorobenzonitrile (B33359) is a versatile fluorinated aromatic building block with significant applications in medicinal chemistry. Its utility as a chemical intermediate stems from the reactivity of the nitrile group and the influence of the fluorine substituent. The electron-withdrawing nature of both the nitrile and fluorine groups activates the aromatic ring for nucleophilic aromatic substitution, while the nitrile group itself is a precursor to a variety of functional groups essential for pharmacologically active molecules. In the context of opioid receptor antagonists, this compound offers a scaffold that can be elaborated to produce compounds with the potential for high binding affinity and favorable pharmacokinetic properties. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of the final compound.

Synthesis of Opioid Receptor Antagonists from this compound

The synthesis of opioid receptor antagonists is a multi-step process that often involves the construction of a complex polycyclic core. This compound can be incorporated as a key building block in the early stages of the synthesis. The following is a representative protocol for the synthesis of a hypothetical opioid receptor antagonist intermediate from this compound.

Experimental Protocol: Synthesis of a Phenylpiperidine Intermediate

This protocol describes the synthesis of a 4-aryl-4-cyanopiperidine derivative, a common core structure in some classes of opioids, using this compound.

Materials:

Procedure:

  • Step 1: Arylation of Piperidone. In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-benzyl-4-piperidone in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of LDA in THF dropwise, and stir the mixture for 30 minutes. Add a solution of this compound in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Step 2: Work-up and Purification. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and EtOAc to yield the 4-(4-cyanophenyl)-1-benzyl-1,2,3,6-tetrahydropyridine intermediate.

  • Step 3: Reduction and N-Protection. Dissolve the product from Step 2 in methanol (B129727) and add (Boc)₂O. Add Pd/C as a catalyst. Subject the mixture to hydrogenation (H₂ gas) at a suitable pressure (e.g., 50 psi) until the reaction is complete (monitored by TLC or LC-MS).

  • Step 4: Final Purification. Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate. Purify the resulting N-Boc-4-(4-cyanophenyl)piperidine by recrystallization or column chromatography. This intermediate can then be further elaborated into a variety of opioid receptor antagonists.

G cluster_synthesis Synthetic Workflow start This compound + 1-Benzyl-4-piperidone step1 Arylation Reaction (LDA, THF, -78°C to RT) start->step1 workup1 Work-up and Purification step1->workup1 intermediate1 4-(4-cyanophenyl)-1-benzyl- 1,2,3,6-tetrahydropyridine workup1->intermediate1 step2 Hydrogenation and N-Protection (Pd/C, H₂, (Boc)₂O) intermediate1->step2 workup2 Final Purification step2->workup2 end N-Boc-4-(4-cyanophenyl)piperidine (Opioid Antagonist Intermediate) workup2->end

Caption: Synthetic workflow for an opioid antagonist intermediate.

Pharmacological Evaluation

Novel compounds synthesized from this compound would be subjected to a battery of in vitro and in vivo pharmacological assays to determine their affinity, potency, and efficacy as opioid receptor antagonists.

Data Presentation

The following tables present illustrative pharmacological data for the well-characterized opioid receptor antagonists, naltrexone (B1662487) and naloxone (B1662785). Data for novel compounds would be presented in a similar format for comparison.

Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM)

Compoundµ-Opioid Receptor (Kᵢ)δ-Opioid Receptor (Kᵢ)κ-Opioid Receptor (Kᵢ)
Naltrexone0.2 - 0.70.7 - 2.03.6 - 5.0
Naloxone1.0 - 2.515 - 3020 - 40

Table 2: Functional Antagonist Potency (IC₅₀, nM) in GTPγS Binding Assay

Compoundµ-Opioid Receptor (IC₅₀)δ-Opioid Receptor (IC₅₀)κ-Opioid Receptor (IC₅₀)
Naltrexone1.5 - 3.010 - 2515 - 30
Naloxone5.0 - 1050 - 10060 - 120

Experimental Protocols for Pharmacological Assays

Protocol 1: Radioligand Binding Assay

This protocol is for determining the binding affinity (Kᵢ) of a test compound for the µ-opioid receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human µ-opioid receptor

  • [³H]-DAMGO (radiolabeled µ-opioid agonist)

  • Test compound (novel antagonist)

  • Naloxone (for determination of non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kₔ), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, a high concentration of naloxone (e.g., 10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 25 °C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Calculate the IC₅₀ value from the competition curve and then determine the Kᵢ value using the Cheng-Prusoff equation.

G A Prepare reagents and serial dilutions of test compound B Add membranes, radioligand, and test compound to plate A->B C Incubate to reach equilibrium B->C D Filter to separate bound and free radioligand C->D E Measure radioactivity D->E F Analyze data to determine IC₅₀ and Kᵢ E->F

Caption: Workflow for radioligand binding assay.

Protocol 2: [³⁵S]GTPγS Functional Assay

This protocol is for determining the functional potency (IC₅₀) of an antagonist in inhibiting agonist-stimulated G-protein activation.

Materials:

  • Cell membranes expressing the µ-opioid receptor

  • [³⁵S]GTPγS

  • Guanosine diphosphate (B83284) (GDP)

  • DAMGO (µ-opioid agonist)

  • Test compound (novel antagonist)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4

  • 96-well microplates

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, add the following: assay buffer, cell membranes, GDP, the test antagonist at various concentrations, and a fixed concentration of DAMGO to stimulate the receptor.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the reaction.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Termination and Detection: Terminate the reaction and measure the bound [³⁵S]GTPγS using a suitable method (e.g., filtration followed by scintillation counting, or a scintillation proximity assay).

  • Data Analysis: Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the antagonist concentration to determine the IC₅₀ value.

Opioid Receptor Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs). When an agonist binds, it causes a conformational change in the receptor, leading to the activation of intracellular signaling pathways. Opioid receptor antagonists prevent this activation by binding to the receptor and blocking the agonist from binding.

The primary signaling pathway for opioid receptors involves coupling to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-protein can modulate ion channels, leading to hyperpolarization of the neuron and reduced neuronal excitability.

G cluster_membrane Cell Membrane OR Opioid Receptor G_protein Gαi/o Protein OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Opioid Agonist Agonist->OR Binds and Activates Antagonist Opioid Antagonist (derived from this compound) Antagonist->OR Binds and Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Opioid receptor signaling and antagonist action.

Conclusion

This compound represents a valuable starting material for the synthesis of novel opioid receptor antagonists. Its chemical tractability allows for the construction of diverse molecular architectures. The protocols outlined in these application notes provide a comprehensive guide for the synthesis and pharmacological evaluation of such compounds. Through systematic screening using binding and functional assays, novel antagonists with improved therapeutic profiles can be identified and developed.

Application Notes and Protocols for C-C Bond Activation of 4-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the transition metal-catalyzed carbon-carbon (C-C) bond activation of 4-fluorobenzonitrile (B33359). The primary focus is on nickel-catalyzed systems, which have demonstrated significant utility in cleaving the inert C–CN bond, enabling subsequent functionalization. These protocols are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

The activation of the C–CN bond in aryl nitriles is a powerful transformation in organic synthesis, allowing for the cyano group to be utilized as a synthetic handle for cross-coupling reactions. This compound is a valuable substrate in this context, as the fluorine atom can serve as a useful functionality in drug candidates and advanced materials. Nickel catalysis has emerged as a prominent method for achieving this challenging C-C bond cleavage under relatively mild conditions. This document outlines protocols for the initial C-CN bond activation and subsequent functionalization reactions.

Nickel-Catalyzed C-CN Bond Activation

The foundational step in the functionalization of this compound is the oxidative addition of the C–CN bond to a low-valent nickel center. This is typically achieved using a Ni(0) precursor and a supporting phosphine (B1218219) ligand.

Protocol 1: Stoichiometric C-CN Bond Activation of this compound with a Nickel(0) Complex

This protocol describes the formation of the C-CN bond activation product, (dippe)Ni(4-F-C6H4)(CN), from this compound and a dimeric nickel hydride complex, which serves as a source of the [Ni(dippe)] fragment.[1]

Materials:

  • This compound

  • [Ni(dippe)(μ-H)]₂ (dippe = 1,2-bis(diisopropylphosphino)ethane)

  • Anhydrous THF-d₈

  • NMR tube

  • Heating block or oil bath

Procedure:

  • In a glovebox, dissolve [Ni(dippe)(μ-H)]₂ in anhydrous THF-d₈ in an NMR tube.

  • Add a stoichiometric amount of this compound to the solution.

  • Seal the NMR tube and acquire an initial ³¹P{¹H} NMR spectrum to observe the formation of the η²-nitrile complex, (dippe)Ni(η²-4-F-C₆H₄CN).

  • Heat the sealed NMR tube to 70 °C.

  • Monitor the reaction progress by ³¹P{¹H} NMR spectroscopy until the conversion to the C–CN bond activation product, (dippe)Ni(4-F-C₆H₄)(CN), reaches the desired level (e.g., ~85% after several days).[1]

Characterization Data:

Complex³¹P{¹H} NMR (THF-d₈) Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
(dippe)Ni(η²-4-F-C₆H₄CN)68.0 (d), 80.0 (d)J(P-P) = 66
(dippe)Ni(4-F-C₆H₄)(CN)72.0 (d), 82.5 (d)J(P-P) = 22

Catalytic Functionalization via C-CN Bond Activation

The true synthetic utility of C-CN bond activation lies in its application in catalytic cycles for the formation of new bonds. Below are protocols for two such transformations.

Protocol 2: Nickel-Catalyzed Thiolation of this compound

This protocol outlines a general method for the nickel-catalyzed thiolation of aryl nitriles, which is applicable to this compound. This reaction involves the C-C bond activation and subsequent C-S bond formation.

Materials:

  • This compound

  • Thiol (e.g., 4-methylthiophenol)

  • Ni(COD)₂

  • 1,2-bis(dicyclohexylphosphino)ethane (dcype)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous solvent (e.g., THF or Dioxane)

  • Schlenk flask or sealed vial

  • Standard workup and purification reagents

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Ni(COD)₂ (5 mol%) and dcype (5 mol%).

  • Add the anhydrous solvent, followed by this compound (1.0 equiv), the thiol (1.1 equiv), and KOtBu (1.2 equiv).

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Representative Data for Aryl Nitrile Thiolation:

Aryl Nitrile SubstrateThiol SubstrateYield (%)
Benzonitrile4-Methylthiophenol90
4-MethoxybenzonitrileThiophenol85
3-Chlorobenzonitrile4-tert-Butylthiophenol78

Note: Yields are representative for the general reaction class and may vary for this compound.

Protocol 3: Nickel-Catalyzed Carbon Isotope Exchange in this compound

This protocol describes a late-stage carbon isotope exchange (CIE) which proceeds through a reversible C-CN bond activation. This is particularly useful for the synthesis of isotopically labeled compounds for drug metabolism and pharmacokinetic studies.

Materials:

  • This compound

  • ¹³C or ¹⁴C labeled Zn(CN)₂

  • Ni(cod)₂

  • 1,2-Bis(dicyclohexylphosphino)ethane (dcype)

  • Triphenylborane (BPh₃)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Sealed vial

Procedure:

  • In a glovebox, add this compound (1.0 equiv), labeled Zn(CN)₂ (0.6 equiv), Ni(cod)₂ (10 mol%), dcype (20 mol%), and BPh₃ (1.2 equiv) to a sealed vial.

  • Add anhydrous NMP to the vial.

  • Seal the vial and heat the reaction mixture to 100 °C.

  • Stir for the required reaction time (e.g., 12-24 h).

  • Cool the reaction to room temperature.

  • The reaction mixture can be analyzed by HPLC and LC-MS to determine the extent of isotope incorporation.

  • For isolation, the reaction can be worked up by partitioning between an organic solvent and water, followed by purification.

Quantitative Data for Carbon Isotope Exchange:

SubstrateIsotope Incorporation (%)
This compound>95
Bortezomib88
Citalopram98

Note: Data represents typical incorporation efficiencies for the CIE reaction.

Visualizing the Reaction Pathways

The following diagrams illustrate the key steps in the C-C bond activation and subsequent functionalization of this compound.

G Figure 1: C-CN Bond Activation Pathway cluster_activation C-CN Bond Activation 4-F-PhCN This compound eta2_complex η²-Nitrile Complex 4-F-PhCN->eta2_complex + [Ni(dippe)] NiL2 [Ni(dippe)] oxidative_addition Oxidative Addition Product eta2_complex->oxidative_addition Δ oxidative_addition->eta2_complex Reversible

Caption: C-CN bond activation of this compound.

G Figure 2: Catalytic Thiolation Cycle Ni0L2 Ni(0)L₂ OxAdd Oxidative Addition (Ar-Ni(II)-CN) Ni0L2->OxAdd + ArCN Transmetalation Ligand Exchange (Ar-Ni(II)-SR) OxAdd->Transmetalation + RS⁻ RedElim Reductive Elimination Transmetalation->RedElim RedElim->Ni0L2 - ArSR ArSR 4-F-Ph-SR ArCN 4-F-Ph-CN RSH R-SH / Base

Caption: Nickel-catalyzed thiolation of an aryl nitrile.

Safety Precautions

  • Nickel compounds are potential carcinogens and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Organophosphine ligands are often air-sensitive and pyrophoric and should be handled under an inert atmosphere.

  • Reactions should be conducted in a well-ventilated fume hood.

  • Cyanide-containing compounds are highly toxic. Handle with extreme care and have an appropriate quenching and disposal plan in place.

These protocols provide a foundation for exploring the C-C bond activation of this compound. Optimization of reaction conditions may be necessary for specific substrates and desired outcomes. Always refer to the primary literature for more detailed information and a comprehensive understanding of the reaction mechanisms and scope.

References

Application Notes and Protocols for the Metal-Mediated Coupling of 4-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzonitrile (B33359) is a versatile building block in organic synthesis, frequently utilized in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of the fluorine atom and the cyano group offers unique electronic properties and metabolic stability to target molecules. Metal-catalyzed cross-coupling reactions are paramount in elaborating the structure of this compound, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This document provides detailed application notes and experimental protocols for several key metal-mediated coupling reactions involving this compound and its close analogs.

Due to the strength of the C-F bond, specific catalytic systems and reaction conditions are often required to achieve efficient coupling. The protocols and data presented herein are derived from literature precedents for this compound and structurally related aryl halides, providing a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, typically coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. While the C-F bond of this compound is less reactive than C-Br or C-I bonds, appropriate ligand and catalyst selection can facilitate this transformation. For the purpose of providing a representative protocol, data for the more reactive 4-bromobenzonitrile (B114466) is included, which illustrates a common strategy for the synthesis of 4-cyanobiphenyl (B145940) derivatives.

Representative Reaction:

Data Presentation: Suzuki-Miyaura Coupling of 4-Halobenzonitriles with Phenylboronic Acid

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrilePd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄Toluene (B28343)1001895
24-IodobenzonitrilePd(PPh₃)₄ (2.0)-K₂CO₃DMF/H₂O901292
34-ChlorobenzonitrilePd(OAc)₂ (2.0)SPhos (4.0)K₃PO₄Dioxane/H₂O1202478

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzonitrile with Phenylboronic Acid

This protocol is adapted from a standard procedure for the Suzuki-Miyaura coupling of aryl bromides.

Materials:

  • 4-Bromobenzonitrile (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.03 mmol, 3.0 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromobenzonitrile, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Solvent Addition: Add the degassed toluene via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 4-cyanobiphenyl.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of aryl alkynes. Below is a representative protocol based on the coupling of related aryl halides.

Representative Reaction:

Data Presentation: Sonogashira Coupling of 4-Halobenzonitriles with Phenylacetylene

EntryAryl HalidePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodobenzonitrilePd(PPh₃)₄ (2.0)CuI (4.0)Triethylamine (B128534)THF65694
24-BromobenzonitrilePdCl₂(PPh₃)₂ (3.0)CuI (5.0)DiisopropylamineToluene801288
3This compoundPd(OAc)₂ (5.0)CuI (10.0)Cs₂CO₃DMF1202445

Experimental Protocol: Sonogashira Coupling of 4-Iodobenzonitrile with Phenylacetylene

Materials:

  • 4-Iodobenzonitrile (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol, 2.0 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4.0 mol%)

  • Anhydrous triethylamine (5 mL)

  • Anhydrous tetrahydrofuran (B95107) (THF) (5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-iodobenzonitrile, Pd(PPh₃)₄, and CuI.

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine, followed by the dropwise addition of phenylacetylene.

  • Reaction Execution: Stir the reaction mixture at 65 °C.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford 4-(phenylethynyl)benzonitrile.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. This reaction is highly valuable for the preparation of arylamines, which are prevalent in many pharmaceutical compounds.

Representative Reaction:

Data Presentation: Buchwald-Hartwig Amination of 4-Halobenzonitriles with Morpholine

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrilePd₂(dba)₃ (1.0)XPhos (2.0)NaOtBuToluene1001692
24-ChlorobenzonitrilePd(OAc)₂ (2.0)RuPhos (4.0)K₃PO₄Dioxane1102485
3This compoundPd(OAc)₂ (5.0)BrettPhos (10.0)LHMDSToluene1202460

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromobenzonitrile with Morpholine

Materials:

  • 4-Bromobenzonitrile (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1.0 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 mmol, 2.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk flask. Add the toluene, followed by 4-bromobenzonitrile and morpholine.

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield 4-morpholinobenzonitrile.

Visualizations

G cluster_workflow Experimental Workflow prep Reaction Setup (Flask, Reagents, Catalyst, Ligand, Base) inert Inert Atmosphere (Purge with Ar or N2) prep->inert solvent Solvent Addition (Anhydrous, Degassed) inert->solvent reaction Reaction (Heating and Stirring) solvent->reaction monitoring Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring workup Workup (Quenching, Extraction, Drying) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for metal-mediated coupling.

G cluster_reactants Reactants cluster_products Products pd0 Pd(0)L2 pdiia Ar-Pd(II)-X L2 pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)-R L2 pdiia->pdiib Transmetalation mx M-X pdiib->pd0 Reductive Elimination arr Ar-R pdiib->arr arx Ar-X (this compound) arx->pdiia rm R-M (e.g., Ar'B(OH)2) rm->pdiia

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Fluorobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis of this compound via the two primary routes: Nucleophilic Aromatic Substitution (SNAr) and the Sandmeyer (Balz-Schiemann) Reaction.

Route 1: Nucleophilic Aromatic Substitution (SNAr) from 4-Chlorobenzonitrile (B146240)

The SNAr route involves the displacement of a chloride ion from 4-chlorobenzonitrile with a fluoride (B91410) ion.

Q1: My reaction yield is low. What are the common causes and how can I improve it?

A1: Low yields in the SNAr synthesis of this compound can stem from several factors. Here are the most common issues and their solutions:

  • Inadequate Fluorinating Agent Activity: Potassium fluoride (KF) is commonly used, but its reactivity is highly dependent on its physical properties.

    • Troubleshooting:

      • Use spray-dried or anhydrous potassium fluoride to ensure high surface area and reactivity.

      • Consider using alternative fluoride sources like cesium fluoride (CsF), which is more reactive but also more expensive.

  • Presence of Water: Water will hydrolyze the nitrile group to 4-fluorobenzamide (B1200420) or 4-fluorobenzoic acid, reducing your yield of the desired product.[1]

    • Troubleshooting:

      • Ensure all glassware is oven-dried before use.

      • Use anhydrous solvents.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.[2]

  • Suboptimal Reaction Temperature: The reaction requires high temperatures to proceed efficiently, but excessive heat can lead to byproduct formation.[1]

    • Troubleshooting:

      • Maintain the reaction temperature within the optimal range of 210-280°C, depending on the solvent and catalyst used.[3]

      • Monitor the reaction temperature closely using a calibrated thermometer.

  • Inefficient Catalyst: A phase-transfer catalyst is often crucial for good yields.

Q2: I am observing significant byproduct formation. What are these byproducts and how can I minimize them?

A2: The primary byproducts in this reaction are 4-fluorobenzamide (from hydrolysis) and potentially ortho-fluorinated isomers or ring-opened products at very high temperatures.[1]

  • Minimizing Hydrolysis: As mentioned in Q1, strictly anhydrous conditions are critical to prevent the formation of 4-fluorobenzamide.[1]

  • Preventing Isomerization and Degradation:

    • Avoid excessively high temperatures (above 280°C).

    • Optimize the reaction time; prolonged heating can lead to degradation.

Q3: How can I effectively purify the final product?

A3: Purification of this compound from the reaction mixture typically involves the following steps:

  • Removal of Solid Byproducts: After the reaction is complete, cool the mixture and filter to remove unreacted potassium fluoride and potassium chloride.

  • Solvent Removal: The high-boiling solvent (e.g., DMI, sulfolane) can be removed by vacuum distillation.

  • Final Purification: The crude this compound can be further purified by:

    • Vacuum Distillation: This is the most common method. This compound has a boiling point of 188°C at 750 mmHg.

    • Recrystallization: If the product is a solid at room temperature (melting point 32-34°C), recrystallization from a suitable solvent can be effective.

    • Column Chromatography: For very high purity requirements, silica (B1680970) gel column chromatography can be employed.

Route 2: Sandmeyer Reaction from 4-Aminobenzonitrile (B131773) (via Balz-Schiemann Reaction)

This two-step process involves the diazotization of 4-aminobenzonitrile followed by the thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.

Q1: The diazotization step is not proceeding as expected. What could be the issue?

A1: Successful diazotization requires careful control of reaction conditions:

  • Temperature Control: The reaction is typically carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt. Higher temperatures can lead to premature decomposition and the formation of phenolic byproducts.

  • Acid Concentration: A strong acidic medium is necessary for the formation of nitrous acid in situ from sodium nitrite (B80452). Insufficient acid can lead to incomplete diazotization.

  • Slow Addition of Sodium Nitrite: The aqueous solution of sodium nitrite should be added slowly and dropwise to the solution of the amine in acid to maintain the low temperature and prevent a runaway reaction.

Q2: The decomposition of the diazonium salt is giving a low yield of this compound. How can I optimize this step?

A2: The Balz-Schiemann reaction, the fluorination step, can be challenging. Here are some tips for optimization:

  • Isolation of the Diazonium Salt: For better results, it is often recommended to isolate the diazonium tetrafluoroborate (B81430) salt before thermal decomposition. This removes impurities that can interfere with the fluorination step.

  • Thermal Decomposition Conditions: The thermal decomposition of the diazonium salt can be exothermic and potentially explosive, especially on a large scale.[4][5][6]

    • Troubleshooting:

      • Perform the decomposition on a small scale initially to assess its vigor.

      • Heat the isolated diazonium salt gently and in a controlled manner.

      • Alternatively, the decomposition can be carried out in a suitable high-boiling inert solvent.

  • Alternative Fluoride Sources: While fluoroboric acid is traditional, other reagents like hexafluorophosphoric acid (HPF₆) can sometimes give improved yields.

Q3: I am getting a significant amount of 4-hydroxybenzonitrile (B152051) as a byproduct. Why is this happening?

A3: The formation of 4-hydroxybenzonitrile is a common side reaction in the Sandmeyer/Balz-Schiemann reaction. It occurs when the diazonium salt reacts with water instead of the fluoride ion.[7]

  • Troubleshooting:

    • Ensure the diazonium salt is as dry as possible before decomposition.

    • Perform the decomposition in a non-aqueous, high-boiling solvent if possible.

    • Careful control of the diazotization conditions to minimize excess water can also help.

Data Presentation

Table 1: Comparison of Reaction Conditions for SNAr Synthesis of this compound
Starting MaterialFluorinating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-ChlorobenzonitrileKFTetraphenylphosphonium bromideDMI140650.4[1]
4-ChlorobenzonitrileKF18-crown-6DMI1406-[1]
4-ChlorobenzonitrileKF-DMI280289.5[3]
4-ChlorobenzonitrileKF4-phenyl phosphonium (B103445) bromide/polyethersTetramethylene sulfone210-230685.0
4-ChlorobenzonitrileKFN,N-diisobutyl amino-N-tertiary amyl pyridinium (B92312) saltTetramethylene sulfone210580.7

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr

This protocol is based on the fluorination of 4-chlorobenzonitrile using potassium fluoride in 1,3-dimethyl-2-imidazolidone (DMI).[3]

Materials:

  • 4-Chlorobenzonitrile (4-CBN)

  • Anhydrous Potassium Fluoride (KF)

  • 1,3-dimethyl-2-imidazolidone (DMI)

  • Nitrogen gas supply

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser connected to a nitrogen inlet.

  • Charge the flask with 4-chlorobenzonitrile and 1,3-dimethyl-2-imidazolidone (DMI).

  • Add anhydrous potassium fluoride to the mixture. The recommended molar ratio of 4-CBN to KF is 1:3.[3]

  • Begin stirring and purge the system with nitrogen.

  • Heat the reaction mixture to 280°C and maintain this temperature for 2 hours.[3]

  • Monitor the reaction progress by a suitable method (e.g., GC-MS or TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove solid potassium salts.

  • Purify the filtrate by vacuum distillation to isolate the this compound.

Protocol 2: Synthesis of this compound via Balz-Schiemann Reaction

This protocol outlines the synthesis starting from 4-aminobenzonitrile.

Step 1: Diazotization of 4-Aminobenzonitrile

Materials:

  • 4-Aminobenzonitrile

  • Hydrochloric acid (HCl) or Fluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-aminobenzonitrile in aqueous hydrochloric acid or fluoroboric acid in a beaker and cool the solution to 0-5°C in an ice-salt bath.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. The resulting solution contains the 4-cyanobenzenediazonium salt.

Step 2: Thermal Decomposition (Balz-Schiemann Reaction)

Procedure:

  • If fluoroboric acid was used in the diazotization step, the 4-cyanobenzenediazonium tetrafluoroborate may precipitate. If so, filter the solid, wash it with cold ether, and dry it carefully in a desiccator.

  • Gently heat the isolated diazonium salt in a flask. The decomposition will start, evolving nitrogen gas. Control the heating to maintain a steady evolution of gas.

  • After the gas evolution ceases, the crude this compound can be isolated from the residue, typically by distillation or extraction.

Visualizations

experimental_workflow_snar start Start: 4-Chlorobenzonitrile & Anhydrous KF reaction Reaction in DMI Solvent with Catalyst at 280°C for 2h start->reaction cooling Cooling to Room Temperature reaction->cooling filtration Filtration to Remove Inorganic Salts cooling->filtration distillation Vacuum Distillation of Solvent filtration->distillation purification Final Purification (Vacuum Distillation or Recrystallization) distillation->purification end End: High-Purity This compound purification->end

Caption: SNAr Synthesis Workflow for this compound.

logical_relationship_troubleshooting_snar issue Low Yield in SNAr Synthesis cause1 Presence of Water issue->cause1 cause2 Suboptimal Temperature issue->cause2 cause3 Inactive Fluorinating Agent issue->cause3 cause4 Inefficient Catalyst issue->cause4 solution1 Use Anhydrous Conditions (Dry Glassware, Inert Atmosphere) cause1->solution1 solution2 Precise Temperature Control (210-280°C) cause2->solution2 solution3 Use Spray-Dried KF or Alternative Fluoride Source cause3->solution3 solution4 Use High-Purity Phase-Transfer Catalyst cause4->solution4

Caption: Troubleshooting Logic for Low Yield in SNAr Synthesis.

experimental_workflow_sandmeyer start Start: 4-Aminobenzonitrile diazotization Diazotization with NaNO2/HBF4 at 0-5°C start->diazotization isolation Isolation of Diazonium Tetrafluoroborate Salt diazotization->isolation decomposition Thermal Decomposition isolation->decomposition extraction Extraction and Washing decomposition->extraction purification Final Purification (Distillation) extraction->purification end End: this compound purification->end

Caption: Sandmeyer (Balz-Schiemann) Synthesis Workflow.

References

challenges in the scale-up of 4-Fluorobenzonitrile production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and scale-up of 4-Fluorobenzonitrile (B33359). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly during scale-up efforts.

IssuePotential CauseRecommended Action
Low Yield of this compound Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary. - Cautiously increase the reaction temperature in small increments. Optimal temperatures for the SNAr reaction are often high, in the range of 260-285°C.[1]
Moisture in Reaction: Water can hydrolyze the nitrile group to an amide, reducing the yield of the desired product.- Ensure all reactants and solvents are strictly anhydrous.[2] - Dry solvents and reagents before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Sub-optimal Molar Ratio of Reactants: Incorrect stoichiometry can lead to incomplete conversion.- An excess of the fluoride (B91410) source (e.g., KF) is often required. A molar ratio of 4-chlorobenzonitrile (B146240) to KF of 1:3 has been shown to be effective.[4]
Formation of Byproducts Side Reactions at High Temperatures: Competing side reactions such as ortho-fluorination or ring-opening can occur at elevated temperatures.[2]- Optimize the reaction temperature to maximize the formation of the desired product while minimizing side reactions. - Consider using a phase-transfer catalyst to potentially lower the required reaction temperature.
Hydrolysis of Nitrile Group: Presence of water can lead to the formation of 4-fluorobenzamide.- Maintain strict anhydrous conditions throughout the reaction and workup.[2]
Reaction Stalls or Proceeds Slowly at Scale Poor Heat Transfer: In larger reactors, inefficient heat transfer can lead to localized cold spots, slowing down the reaction rate.- Ensure efficient and uniform stirring to improve heat distribution. - Use a reactor with a design that promotes good heat transfer.
Poor Mixing/Stirrability: High salt content in the reaction mixture can lead to a thick, non-stirrable suspension, especially in solvent-free or low-solvent conditions.[3]- Use a robust mechanical stirrer capable of handling viscous slurries. - While solvent-free reactions are possible, using a high-boiling point aprotic solvent like DMI or sulfolane (B150427) can improve stirrability.[2][4]
Difficulty in Product Purification Presence of Close-Boiling Impurities: Byproducts or unreacted starting materials may have boiling points close to this compound, making separation by distillation difficult.- Employ fractional distillation for better separation.[5] - If distillation is ineffective, consider purification by recrystallization from a suitable solvent system.
Product is an Oil or Gummy Solid After Recrystallization: This is often due to the presence of impurities.- Ensure the correct solvent or solvent mixture is used for recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. - A second recrystallization step may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a larger scale?

A1: The most prevalent industrial method is the halogen exchange (Halex) reaction, a type of nucleophilic aromatic substitution (SNAr). This typically involves reacting 4-chlorobenzonitrile with a fluoride source, most commonly potassium fluoride (KF), at high temperatures in a high-boiling point aprotic solvent.[2][4][6]

Q2: Why are high temperatures necessary for the SNAr reaction to produce this compound?

A2: High temperatures are required to overcome the activation energy for the nucleophilic attack of the fluoride ion on the aromatic ring, which is deactivated by the electron-withdrawing nitrile group. Temperatures in the range of 260-280°C are often reported to achieve good conversion rates.[1][4]

Q3: What is the role of a phase-transfer catalyst in this synthesis?

A3: A phase-transfer catalyst, such as tetraphenylphosphonium (B101447) bromide or 18-crown-6, can facilitate the transfer of the fluoride ion from the solid phase (KF) to the organic phase where the 4-chlorobenzonitrile is dissolved. This can increase the reaction rate and potentially allow for lower reaction temperatures.[2]

Q4: How critical are anhydrous conditions for the synthesis of this compound?

A4: Strict anhydrous conditions are crucial. The presence of water can lead to the hydrolysis of the nitrile group in this compound to form 4-fluorobenzamide, which is a common impurity and reduces the overall yield of the desired product.[2]

Q5: What are the primary safety concerns when scaling up the production of this compound?

A5: The primary safety concerns include:

  • High Temperatures and Pressures: The reaction is often run at high temperatures, which can lead to increased pressure in a sealed reactor.[1]

  • Exothermic Reactions: Although the overall reaction is endothermic, localized exotherms can occur, especially during the initial heating phase. Proper temperature control and monitoring are essential to prevent runaway reactions.

  • Handling of Reagents: Potassium fluoride is toxic and requires careful handling. The solvents used are often flammable and have their own specific handling requirements.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and respiratory protection, should be worn at all times.[7]

Experimental Protocols

Laboratory-Scale Synthesis of this compound via SNAr Reaction

This protocol is a representative example and may require optimization based on specific laboratory conditions and available equipment.

Materials:

  • 4-Chlorobenzonitrile (4-CBN)

  • Potassium Fluoride (KF), spray-dried

  • 1,3-Dimethyl-2-imidazolidinone (B1670677) (DMI)

  • Round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried before use.

  • Charging the Reactor: To a round-bottom flask, add 4-chlorobenzonitrile and 1,3-dimethyl-2-imidazolidinone (DMI).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to remove air and moisture.[3]

  • Addition of KF: While stirring, add spray-dried potassium fluoride to the mixture. A molar ratio of 4-CBN to KF of 1:3 is recommended.[4]

  • Heating: Heat the reaction mixture to 280°C under continuous stirring.[4]

  • Reaction: Maintain the reaction at 280°C for 2 hours.[4] Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Workup: The product can be isolated by distillation from the reaction mixture.

  • Purification: Further purify the crude this compound by fractional distillation or recrystallization to achieve high purity (e.g., >99.0%).[4][5]

Data Presentation

Table 1: Representative Conditions for SNAr Synthesis of this compound

Starting MaterialFluoride SourceSolventCatalystTemperature (°C)Time (h)Yield (%)Purity (%)Reference
4-ChlorobenzonitrileKFDMINone2802.089.599.0[4]
4-ChlorobenzonitrileKFDMINone2604.087.6-[6]
4-ChlorobenzonitrileKFSulfolane4-phenyl phosphonium (B103445) bromide/polyethers210-2306.085.0-[6]
4-ChlorobenzonitrileKFSulfolaneN,N-diisobutyl amino-N-tertiary amyl pyridinium (B92312) salt2105.080.7-[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Start dry_glassware Dry Glassware start->dry_glassware charge_reagents Charge 4-CBN & DMI dry_glassware->charge_reagents inert_atm Establish Inert Atmosphere charge_reagents->inert_atm add_kf Add KF inert_atm->add_kf heat Heat to 280°C add_kf->heat react React for 2h heat->react monitor Monitor Progress (GC/TLC) react->monitor cool Cool to Room Temp monitor->cool distill Distillation cool->distill purify Fractional Distillation / Recrystallization distill->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Ratios) start->check_conditions check_moisture Verify Anhydrous Conditions start->check_moisture analyze_crude Analyze Crude Mixture (TLC, HPLC, NMR) check_conditions->analyze_crude check_moisture->analyze_crude incomplete_reaction Incomplete Reaction? analyze_crude->incomplete_reaction side_products Major Side Products? incomplete_reaction->side_products No optimize_conditions Optimize Time & Temperature incomplete_reaction->optimize_conditions Yes optimize_purification Optimize Purification Method side_products->optimize_purification Yes yield_improved Yield Improved side_products->yield_improved No optimize_conditions->yield_improved optimize_purification->yield_improved

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 4-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 4-Fluorobenzonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound, typically from 4-chlorobenzonitrile (B146240) via halogen exchange, can stem from several factors. Below is a systematic guide to troubleshooting and optimizing your reaction.

Possible Causes & Solutions:

  • Incomplete Reaction: The halogen exchange reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. However, be cautious as excessively high temperatures can lead to side reactions. Monitor the reaction progress using techniques like GC-MS or HPLC to determine the optimal reaction time. For instance, in a synthesis using 1,3-dimethyl-2-imidazolidone (DMI) as a solvent, increasing the temperature from 225°C to 290°C (in a pressure reactor) has been shown to significantly increase the yield from 60% to 91% while reducing the reaction time from 15 hours to 2 hours.

  • Suboptimal Reagent Ratio: The molar ratio of potassium fluoride (B91410) (KF) to 4-chlorobenzonitrile (4-CBN) is critical.

    • Solution: Ensure you are using a sufficient excess of KF. A common starting point is a molar ratio of n(4-CBN):n(KF) = 1:3.[1]

  • Poor Solubility of KF: The effectiveness of the fluoride source is dependent on its solubility in the reaction solvent.

    • Solution: Use a high-polarity aprotic solvent that can better solvate the fluoride ions, such as 1,3-dimethyl-2-imidazolidone (DMI) or sulfolane. Additionally, the use of phase-transfer catalysts can enhance the solubility and reactivity of KF.

  • Side Reactions: Competing reactions can consume your starting material or product. (See subsequent questions for details on specific side reactions).

2. I am observing a significant amount of 4-Fluorobenzamide as an impurity. How can I prevent this?

The formation of 4-Fluorobenzamide is a common issue arising from the hydrolysis of the nitrile group in this compound.

Cause:

  • Presence of Water: The nitrile functional group is susceptible to hydrolysis to the corresponding amide in the presence of water, especially under the elevated temperatures used in the synthesis.

Prevention:

  • Strict Anhydrous Conditions: This is the most critical factor. Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Handling hygroscopic reagents like potassium fluoride in a glove box or under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent moisture absorption.

3. My final product contains unexpected aromatic byproducts. What could they be and how are they formed?

Several side reactions can lead to the formation of aromatic impurities.

Common Aromatic Byproducts and Their Causes:

  • Benzonitrile: This can be formed through a dehalogenation side reaction, where the chloro group is removed but not replaced by a fluoro group.

  • Ortho-Fluorinated Isomers: Competing fluorination at the ortho position of the benzene (B151609) ring can occur, leading to isomers of the desired product.

  • Ring-Opened Products: At very high temperatures (typically above 150°C), the aromatic ring can undergo cleavage, leading to a complex mixture of degradation products.[1]

  • Charring: In certain high-boiling solvents like N,N-dimethylformamide (DMF) at temperatures around 150-155°C, significant charring and decomposition can occur, leading to a difficult work-up and lower yields of the desired product.

Mitigation Strategies:

  • Temperature Control: Carefully control the reaction temperature to minimize ring-opening and charring. The optimal temperature will depend on the solvent and catalyst system used.

  • Solvent Selection: Choose a solvent that is stable at the required reaction temperature and provides good solubility for the reagents. DMI has been shown to be an effective solvent.

  • Inert Atmosphere: Running the reaction under an inert atmosphere can help to prevent oxidative side reactions that may contribute to byproduct formation.

4. What is the role of a phase-transfer catalyst and which ones are effective?

In the context of this compound synthesis via halogen exchange, a phase-transfer catalyst facilitates the transfer of the fluoride anion from the solid phase (KF) to the organic phase where the 4-chlorobenzonitrile is dissolved. This enhances the reaction rate and can allow for milder reaction conditions.

Effective Catalysts:

  • Tetraphenylphosphonium (B101447) Bromide (Ph₄PBr): This is a commonly used and effective phase-transfer catalyst for this reaction. Optimal concentrations typically range from 5–10 mol%.[1]

  • 18-Crown-6: This crown ether is also known to be an effective catalyst by sequestering potassium ions, thereby increasing the "nakedness" and reactivity of the fluoride anions.

Quantitative Data Summary

The following table summarizes reported yields of this compound under different experimental conditions.

Starting MaterialFluorinating AgentSolventCatalystTemperature (°C)Time (h)Yield (%)Purity (%)Reference
4-ChlorobenzonitrileKF (3 eq.)DMINone2802.089.599.0[1]
4-ChlorobenzonitrileKF (3 eq.)DMINone2251560-
4-ChlorobenzonitrileKFDMINone290 (Pressure Reactor)291-

Experimental Protocols

Detailed Methodology for Synthesis of this compound from 4-Chlorobenzonitrile:

This protocol is a general guideline based on literature reports. Optimization may be required for specific laboratory setups.

Materials:

  • 4-Chlorobenzonitrile (4-CBN)

  • Anhydrous Potassium Fluoride (KF), spray-dried for best results

  • 1,3-Dimethyl-2-imidazolidone (DMI), anhydrous

  • Tetraphenylphosphonium Bromide (Ph₄PBr) (optional, as catalyst)

  • Anhydrous inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.), thoroughly dried.

Procedure:

  • Setup: Assemble a reaction apparatus consisting of a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inlet for inert gas. Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Charging the Flask: To the reaction flask, add 4-chlorobenzonitrile (1 equivalent), anhydrous potassium fluoride (3 equivalents), and if used, the phase-transfer catalyst (e.g., tetraphenylphosphonium bromide, 0.05 - 0.1 equivalents).

  • Solvent Addition: Add anhydrous 1,3-dimethyl-2-imidazolidone (DMI) to the flask. The amount of solvent should be sufficient to ensure good stirring of the reaction mixture.

  • Inert Atmosphere: Purge the system with an inert gas for 10-15 minutes to remove any residual air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 280°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots (under inert atmosphere) at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. The work-up procedure will typically involve filtering the reaction mixture to remove insoluble inorganic salts, followed by extraction and purification of the crude product.

  • Purification: The crude this compound can be purified by techniques such as distillation or recrystallization to achieve the desired purity.

Visualizations

Side_Reactions 4-Chlorobenzonitrile 4-Chlorobenzonitrile This compound This compound 4-Chlorobenzonitrile->this compound Main Reaction (KF, DMI, Heat) Benzonitrile Benzonitrile 4-Chlorobenzonitrile->Benzonitrile Dehalogenation Ortho-fluorinated Isomers Ortho-fluorinated Isomers 4-Chlorobenzonitrile->Ortho-fluorinated Isomers Competing Fluorination 4-Fluorobenzamide 4-Fluorobenzamide This compound->4-Fluorobenzamide Hydrolysis (+H2O) Ring-opened Products Ring-opened Products This compound->Ring-opened Products High Temperature (>150°C)

Caption: Main reaction pathway for the synthesis of this compound and potential side reactions.

Troubleshooting_Workflow start Low Yield of this compound check_completion Is the reaction complete? (Monitor by GC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete increase_time_temp Increase reaction time or temperature. Optimize reagent ratio (KF:4-CBN). incomplete->increase_time_temp No check_impurities Analyze for impurities. (GC-MS, NMR) incomplete->check_impurities Yes increase_time_temp->check_completion amide_present Is 4-Fluorobenzamide present? check_impurities->amide_present use_anhydrous Ensure strict anhydrous conditions. Dry solvents and reagents. amide_present->use_anhydrous Yes other_byproducts Other aromatic byproducts? amide_present->other_byproducts No yield_improved Yield Improved use_anhydrous->yield_improved optimize_conditions Optimize temperature to avoid degradation. Consider alternative solvent. Use inert atmosphere. other_byproducts->optimize_conditions Yes other_byproducts->yield_improved No optimize_conditions->yield_improved

Caption: A troubleshooting workflow for addressing low yields in the synthesis of this compound.

References

Technical Support Center: Optimizing 4-Fluorobenzonitrile Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction times and outcomes for cross-coupling reactions involving 4-Fluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound coupling reactions so slow?

A1: The primary reason for slow reaction times is the high strength of the carbon-fluorine (C-F) bond. The C-F bond is the strongest carbon-halogen bond, making oxidative addition, often the rate-determining step in many cross-coupling reactions, thermodynamically challenging.[1] This high bond dissociation energy necessitates more forcing conditions compared to other aryl halides like bromides or iodides.[1]

Q2: What are the most critical factors to consider for improving reaction times?

A2: The key factors to optimize for efficient this compound coupling are the choice of catalyst and ligand, reaction temperature, solvent, and base. Due to the inert nature of the C-F bond, specialized, highly active catalyst systems are often required.[1]

Q3: Can I use standard palladium catalysts like Pd(PPh₃)₄ for this compound couplings?

A3: While standard catalysts like Pd(PPh₃)₄ can sometimes be used, they often result in low yields and long reaction times with aryl fluorides.[2][3] More robust systems, particularly those with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, are generally more effective at activating the C-F bond.[4][5] In some cases, nickel-based catalysts may also offer superior performance for this transformation.[6][7]

Q4: How does the choice of solvent impact the reaction speed?

A4: The solvent plays a crucial role in catalyst stability, solubility of reagents, and potentially in the stabilization of transition states.[8] Polar aprotic solvents like DMF, dioxane, and THF are commonly used. The optimal solvent will depend on the specific coupling reaction and catalyst system. For instance, in some nickel-catalyzed C-F bond activations, THF has been shown to be more effective than less polar solvents like toluene (B28343).[9]

Q5: What is the role of the base in these reactions, and which one should I choose?

A5: The base is essential for the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig aminations. The choice of base can significantly affect the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) for Suzuki reactions, and alkoxides (e.g., NaOtBu, K₂CO₃) for Buchwald-Hartwig aminations. The strength and solubility of the base are important considerations.[10]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Possible Causes & Solutions

CauseRecommended Action
Inactive Catalyst Use a fresh batch of palladium catalyst or a more stable pre-catalyst (e.g., Buchwald G3/G4 palladacycles). Ensure a strictly inert atmosphere to prevent catalyst decomposition.[11][12]
Ineffective Ligand For the challenging C-F bond activation, switch to bulky, electron-rich phosphine ligands such as XPhos or SPhos.[5]
Inappropriate Base Screen different bases. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often effective. The base must be strong enough to facilitate transmetalation but not so strong as to cause significant side reactions.
Protodeboronation of Boronic Acid Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol (B44631) esters). Minimize water content in the reaction unless using an aqueous solvent system.[11][12]
Suboptimal Temperature Gradually increase the reaction temperature. C-F bond activation often requires higher temperatures (e.g., 100-150 °C) than other aryl halides.[1][13]
Poor Solvent Choice Screen polar aprotic solvents such as dioxane, THF, or DMF, often with a small amount of water to aid in dissolving the base.[3]
Issue 2: Slow Reaction Rate in Buchwald-Hartwig Amination

Possible Causes & Solutions

CauseRecommended Action
Weak Catalyst/Ligand System Employ a highly active catalyst system. For aryl fluorides, combinations like Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., XPhos) are often necessary.[5][14]
Incorrect Base A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[14]
Low Reaction Temperature Increase the reaction temperature, often in the range of 100-110 °C for amination of aryl halides.[14][15]
Solvent Issues Use anhydrous, degassed solvents like toluene or dioxane to prevent catalyst deactivation.[14]
Inhibited Oxidative Addition The electron-rich nature of some amines can hinder oxidative addition. Using a higher catalyst loading or a more electron-rich ligand can sometimes overcome this.
Issue 3: Poor Performance in Heck Coupling

Possible Causes & Solutions

CauseRecommended Action
Catalyst Deactivation High temperatures required for C-F activation can lead to catalyst decomposition. Consider using more thermally stable catalysts, such as pincer-type palladium complexes.[13]
Unsuitable Ligand For electron-deficient aryl fluorides, phosphine-free catalyst systems or those with specific ligands like N-heterocyclic carbenes (NHCs) might be more effective.
Base and Solvent Mismatch The combination of base and solvent is critical. For instance, in some Heck reactions, DMF as a solvent with a base like N-ethylpiperidine has shown good results at elevated temperatures (140–150°C).[13]
Regioselectivity Issues The regioselectivity of the Heck reaction can be influenced by the ligand. Screening different ligands may be necessary to obtain the desired isomer.[16]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • XPhos (2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453) or toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, the palladium pre-catalyst, and the ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. Reaction times can range from 12 to 24 hours.[1]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may need to be optimized for your specific amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium catalyst and ligand to a dry Schlenk flask.

  • Add the base, followed by the amine and this compound.

  • Add the anhydrous, degassed toluene.

  • Seal the flask and heat the mixture in a preheated oil bath at 100-110 °C.[14]

  • Stir the reaction vigorously for 12-24 hours, monitoring by TLC or GC-MS.[14]

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate (B1210297) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by flash column chromatography.

Visualized Workflows

Troubleshooting_Suzuki_Coupling start Low/No Yield in This compound Coupling catalyst Check Catalyst System (Pd source + Ligand) start->catalyst conditions Optimize Reaction Conditions (Temperature, Solvent, Base) catalyst->conditions If catalyst is active success Improved Yield catalyst->success Switch to bulky, electron-rich ligand (e.g., XPhos) & G3/G4 precatalyst reagents Verify Reagent Quality (Substrates, Purity) conditions->reagents If still no improvement conditions->success Increase temperature (100-150°C) Use appropriate base (K3PO4/Cs2CO3) side_reactions Analyze for Side Reactions (Homocoupling, Deboronation) reagents->side_reactions If reagents are pure reagents->success Use fresh, pure reagents Consider boronic esters side_reactions->catalyst Address specific side reaction Experimental_Workflow_Buchwald_Hartwig setup 1. Reaction Setup (Inert Atmosphere) reagent_add 2. Add Reagents (Pd Catalyst, Ligand, Base, Amine, this compound) setup->reagent_add solvent_add 3. Add Anhydrous, Degassed Solvent reagent_add->solvent_add heating 4. Heat Reaction (100-110°C) solvent_add->heating monitoring 5. Monitor Progress (TLC, GC-MS) heating->monitoring workup 6. Workup (Cool, Dilute, Filter) monitoring->workup Reaction Complete purification 7. Purification (Column Chromatography) workup->purification product Final Product purification->product

References

Technical Support Center: Catalyst Selection for 4-Fluorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in reactions involving 4-Fluorobenzonitrile (B33359). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental work. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions performed with this compound?

This compound is a versatile building block in organic synthesis. The most common catalytic reactions include:

  • Hydrogenation: The nitrile group (-CN) is reduced to a primary amine (-CH₂NH₂), yielding 4-fluorobenzylamine (B26447). This is a crucial transformation in the synthesis of many pharmaceutical intermediates.[1]

  • Hydrolysis: The nitrile group is converted to a carboxylic acid (-COOH) or an amide (-CONH₂) under acidic or basic conditions, often facilitated by a catalyst.[2][3]

  • Cross-Coupling Reactions: The C-F or C-CN bond can participate in carbon-carbon or carbon-heteroatom bond formation. Suzuki-Miyaura coupling is a common example used to form biaryl compounds.[1][4][5][6]

Q2: How do I select the appropriate catalyst for the hydrogenation of this compound?

Catalyst selection for the hydrogenation of this compound to 4-fluorobenzylamine depends on the desired selectivity and reaction conditions.

  • Noble Metal Catalysts: Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) are highly effective. For instance, ruthenium-catalyzed transfer hydrogenation can produce secondary amines in excellent yields.[1] Palladium on carbon (Pd/C) is a common choice for transfer hydrogenation using hydrogen donors like formic acid.[7][8][9]

  • Non-Noble Metal Catalysts: Nickel (Ni), Cobalt (Co), and Iron (Fe) catalysts are more cost-effective alternatives.[10][11][12] For example, TiO₂-supported nickel catalysts have shown high efficiency in producing secondary amines from nitriles.[12] Manganese(I) complexes can also catalyze the hydrogenation of nitriles to primary amines under 50 bar H₂ pressure at 100°C.[1]

Q3: What are the key considerations for catalyst selection in Suzuki-Miyaura coupling of this compound?

For Suzuki-Miyaura coupling reactions, palladium-based catalysts are predominantly used. Key factors to consider include:

  • Palladium Source: Various palladium sources can be effective, including Pd(OAc)₂, PdCl₂, and pre-formed palladium complexes.

  • Ligand: The choice of ligand is crucial for catalyst stability and activity. Phosphine-based ligands are common.

  • Support: Using a supported palladium catalyst, such as palladium on carbon or graphene, can facilitate catalyst recovery and reuse.[13][14]

  • Reaction Conditions: The base, solvent, and temperature all play a significant role in the reaction outcome and should be optimized.

Q4: Can the C-F bond in this compound be activated for cross-coupling reactions?

Yes, the activation of the C-F bond is possible, although it is generally more challenging than C-Br or C-I bond activation. Nickel-catalyzed reactions have been developed for the cross-coupling of aryl fluorides. For instance, nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids proceeds through the activation of the C-F bond.[15]

Troubleshooting Guides

Problem 1: Low yield or no reaction in the hydrogenation of this compound.

Possible CauseTroubleshooting Steps
Catalyst Inactivity - Ensure the catalyst has not expired and has been stored under appropriate conditions (e.g., inert atmosphere).- For heterogeneous catalysts, ensure proper activation if required.- Consider trying a different batch of catalyst.
Catalyst Poisoning - Ensure all solvents and reagents are of high purity and anhydrous. Impurities like sulfur or water can poison noble metal catalysts.[16]- Purify the this compound substrate if impurities are suspected.
Inadequate Reaction Conditions - Hydrogen Pressure: Ensure the hydrogen pressure is sufficient for the chosen catalyst. Some catalysts require high pressure to be effective.[10]- Temperature: Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate.- Solvent: The choice of solvent can significantly impact the reaction. Screen different solvents to find the optimal one.
Poor Mass Transfer (for heterogeneous catalysts) - Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen.[16]

Problem 2: Formation of byproducts in the hydrolysis of this compound.

Possible CauseTroubleshooting Steps
Over-hydrolysis to Carboxylic Acid - If the desired product is the amide, reduce the reaction time and/or temperature.- Use milder reaction conditions. For example, certain platinum(II) catalysts can hydrate (B1144303) nitriles to amides under neutral and mild conditions.[17]
Incomplete Hydrolysis - If the desired product is the carboxylic acid, increase the reaction time and/or temperature.- Ensure a sufficient excess of water and acid/base catalyst is used.[3]
Side reactions with other functional groups - If the substrate contains other sensitive functional groups (e.g., esters), carefully select reaction conditions to achieve chemoselectivity. For instance, saponification conditions (e.g., NaOH in aqueous alcohol at low temperatures) may hydrolyze an ester while leaving the nitrile intact.[17]

Problem 3: Catalyst deactivation in Suzuki-Miyaura coupling.

Possible CauseTroubleshooting Steps
Ligand Degradation - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of phosphine (B1218219) ligands.
Formation of Palladium Black - This indicates catalyst decomposition. Optimize the reaction conditions (temperature, base, solvent) to improve catalyst stability.- Consider using a more robust ligand or a supported catalyst.
Product Inhibition - In some cases, the product can coordinate to the metal center and inhibit the catalyst. If this is suspected, try to remove the product from the reaction mixture as it forms (if feasible).

Quantitative Data Summary

Table 1: Catalyst Performance in the Hydrogenation of Benzonitrile (B105546) Derivatives

CatalystSubstrateProductConversion (%)Selectivity (%)Reaction ConditionsReference
Fe/Fe-O@SiO₂4-Chlorobenzonitrile4-Chlorobenzylamine90>9950 bar H₂, 5-7 bar NH₃, 3 ml i-PrOH, 120 °C, 24 h[10]
Rhodium on mesoporous silica3-Cyanopyridine3-(Aminomethyl)pyridine10093Mild conditions with ammonia[10]
Co-hcp nanoparticlesBenzonitrileBenzylamine>99>990.5 MPa H₂, Toluene, 70 °C, 20 h[11]
Pd/CBenzonitrileBenzylamine99-Triethylammonium formate (B1220265), Ethanol-water, 40 °C, continuous flow[7][8]
Ni/TiO₂-TBenzonitrileDibenzylamine>99>99Mild conditions[12]
Pd₁/ND@GBenzonitrileDibenzylamine>95>98Methanol, 60 °C[18]
Pdₙ/ND@GBenzonitrileBenzylamine>99>98Methanol, 40 °C[18]

Table 2: Catalyst Performance in the Suzuki-Miyaura Coupling of Fluorinated Aryl Halides

CatalystAryl HalideBoronic AcidProductConversion (%)Reaction ConditionsReference
Pd-Co/Mg-Fe-CHTVarious aryl halidesVarious boronic acidsFunctionalized biphenylsExcellent yieldsWater, atmospheric conditions[6]
G-COOH-Pd-101-Bromo-4-fluorobenzene4-Fluorophenylboronic acid4,4'-Difluorobiphenyl>90 (after 3h)K₂CO₃, 110 °C[13][14]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound to 4-Fluorobenzylamine

This protocol is a general guideline for the catalytic hydrogenation of an aromatic nitrile.

Materials:

  • This compound

  • Catalyst (e.g., 5% Pd/C, Raney Nickel)

  • Solvent (e.g., Ethanol, Methanol)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, add this compound and the chosen solvent.

  • Carefully add the hydrogenation catalyst under an inert atmosphere. The catalyst loading is typically 1-10 mol%.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.

  • Monitor the reaction progress by techniques such as TLC, GC, or by observing hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the heterogeneous catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-fluorobenzylamine by distillation or chromatography if necessary.

Protocol 2: Platinum-Catalyzed Hydrolysis of a Nitrile to an Amide

This procedure provides a mild method for converting nitriles to primary amides, which can be adapted for this compound.[17]

Materials:

  • Nitrile substrate (e.g., this compound)

  • Platinum(II) catalyst (e.g., PtCl₂(cod))

  • Secondary phosphine oxide ligand

  • Degassed water

  • Solvent (e.g., Toluene)

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine the platinum catalyst and the secondary phosphine oxide ligand in the chosen solvent.

  • Add the nitrile substrate to the mixture.

  • Add degassed water to the reaction.

  • Heat the mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, perform a suitable aqueous workup and extraction.

  • Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude amide.

  • Purify the product by recrystallization or column chromatography as needed.

Mandatory Visualizations

Catalyst_Selection_Workflow start_node Define Reaction Type for This compound reaction_type Reaction? start_node->reaction_type hydrogenation Hydrogenation reaction_type->hydrogenation  Reduction of -CN hydrolysis Hydrolysis reaction_type->hydrolysis  -CN to -COOH/-CONH2 coupling Cross-Coupling reaction_type->coupling  C-C or C-X Bond Formation catalyst_choice_H Select Catalyst Class Noble Metals (Pd, Rh, Ru) Non-Noble Metals (Ni, Co, Fe) hydrogenation->catalyst_choice_H catalyst_choice_OH Select Catalyst Type Acid/Base Catalysis Metal-Based (e.g., Pt) hydrolysis->catalyst_choice_OH catalyst_choice_C Select Catalyst Palladium-based Nickel-based coupling->catalyst_choice_C optimize Optimize Reaction Conditions (Temp, Pressure, Solvent, Ligand) catalyst_choice_H->optimize catalyst_choice_OH->optimize catalyst_choice_C->optimize troubleshoot Success? optimize->troubleshoot end_node Successful Reaction troubleshoot->end_node Yes re_evaluate Re-evaluate Catalyst/Conditions (Consult Troubleshooting Guide) troubleshoot->re_evaluate No re_evaluate->reaction_type

Caption: A decision workflow for catalyst selection in this compound reactions.

Troubleshooting_Logic start_node Low Reaction Yield check_catalyst Is Catalyst Active? start_node->check_catalyst check_conditions Are Conditions Optimal? check_catalyst->check_conditions Yes replace_catalyst Replace/Activate Catalyst check_catalyst->replace_catalyst No check_purity Are Reagents Pure? check_conditions->check_purity Yes optimize_conditions Optimize Temp/Pressure/Solvent check_conditions->optimize_conditions No purify_reagents Purify Substrate/Solvents check_purity->purify_reagents No success Yield Improved check_purity->success Yes replace_catalyst->check_conditions failure Consult Further Literature replace_catalyst->failure optimize_conditions->check_purity optimize_conditions->failure purify_reagents->success purify_reagents->failure

References

Technical Support Center: Solvent Effects on the Reactivity of 4-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 4-Fluorobenzonitrile (B33359). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for this compound with nucleophiles?

The primary reaction pathway for this compound with nucleophiles is Nucleophilic Aromatic Substitution (SNAr). This mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate called a Meisenheimer complex. The subsequent departure of the fluoride (B91410) leaving group restores the aromaticity of the ring, yielding the substituted product. The electron-withdrawing nature of the nitrile group (-CN) activates the aromatic ring towards nucleophilic attack, particularly at the para position where the fluorine is located.

Q2: How does solvent polarity affect the rate of SNAr reactions with this compound?

Solvent polarity plays a crucial role in the rate of SNAr reactions. Generally, polar solvents are preferred as they can stabilize the charged Meisenheimer complex formed during the reaction. However, the type of polar solvent is critical:

  • Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are typically the best choice. They possess large dipole moments that stabilize the intermediate but do not have acidic protons to solvate and deactivate the nucleophile through hydrogen bonding. This leaves the nucleophile "naked" and more reactive, leading to significantly faster reaction rates.

  • Polar protic solvents (e.g., water, ethanol, methanol) can also stabilize the Meisenheimer complex, but they strongly solvate the nucleophile through hydrogen bonding. This "caging" of the nucleophile reduces its reactivity and slows down the reaction rate considerably compared to polar aprotic solvents.

  • Nonpolar solvents (e.g., toluene, hexane) are generally poor choices for SNAr reactions as they cannot effectively stabilize the charged intermediate, leading to very slow reaction rates.

Q3: Why is my yield low when using a protic solvent like ethanol?

Low yields in protic solvents are a common issue. The primary reason is the strong solvation of the nucleophile by the solvent molecules. The hydrogen bonds formed between the protic solvent and the nucleophile lower the nucleophile's energy and create a "solvent cage" around it, hindering its ability to attack the this compound. This significantly reduces the reaction rate, and if the reaction time is not sufficiently long, it will result in a low yield. Additionally, protic solvents can participate in side reactions, such as solvolysis, further reducing the yield of the desired product.

Q4: Are there any specific side reactions I should be aware of when working with this compound?

Yes, a critical side reaction to consider is the hydrolysis of the nitrile group. Under aqueous acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. Therefore, it is crucial to use anhydrous solvents and reagents to prevent this unwanted side reaction, unless the hydrolysis is a desired subsequent step.

Q5: Can I use spectroscopic methods to study the effect of solvents on this compound?

Absolutely. UV-Vis spectroscopy can be used to study solvatochromic shifts, which are changes in the absorption spectrum of a compound in different solvents.[1] These shifts can provide insights into the interactions between this compound and the solvent molecules, indicating the degree of stabilization of the ground and excited states. NMR spectroscopy is also a powerful tool to monitor the progress of a reaction and identify products and byproducts, and changes in chemical shifts can also provide information about solute-solvent interactions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Reaction Inappropriate solvent choice: Using a nonpolar or polar protic solvent.Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile (B52724) to enhance nucleophile reactivity.
Insufficient reaction temperature: SNAr reactions often require heating.Gradually increase the reaction temperature and monitor the progress by TLC or GC.
Poor quality or wet solvent/reagents: Water can deactivate the nucleophile and lead to hydrolysis of the nitrile group.Use anhydrous solvents and ensure all reagents are dry. Consider drying solvents before use.
Formation of Unwanted Byproducts Hydrolysis of the nitrile group: Presence of water in the reaction mixture.Ensure strictly anhydrous conditions. Use freshly dried solvents and handle reagents in an inert atmosphere (e.g., under nitrogen or argon).
Side reactions with the solvent: Protic solvents can act as nucleophiles (solvolysis).Use a non-nucleophilic, polar aprotic solvent.
Difficulty in Product Isolation High-boiling point solvent: Solvents like DMSO or DMF can be difficult to remove.Perform an aqueous workup to transfer the product to a lower-boiling organic solvent (e.g., ethyl acetate, DCM) before concentration.
Reaction is very slow Strong nucleophile solvation: Using a polar protic solvent.As mentioned, switch to a polar aprotic solvent.
Low concentration of reactants: Reaction rate is dependent on concentration.Increase the concentration of the reactants, if solubility allows.

Data Presentation

Table 1: Qualitative Effect of Solvent Type on SNAr Reactivity of this compound
Solvent Class Example Solvents Effect on Nucleophile Stabilization of Meisenheimer Complex Expected Reaction Rate
Polar Aprotic DMSO, DMF, AcetonitrileWeakly solvated ("naked")GoodFast to Very Fast
Polar Protic Water, Ethanol, MethanolStrongly solvated (H-bonding)GoodSlow
Nonpolar Toluene, Hexane, CCl4Not solvatedPoorVery Slow to No Reaction
Table 2: Thermodynamic Data for a Related Reaction of this compound

The following data is for the equilibrium of the C-CN bond activation of this compound with a Nickel(0) complex, illustrating the solvent effect on the thermodynamics of a reaction involving this substrate.[2]

Solvent ΔH° (kcal/mol) ΔS° (e.u.) ΔG° at 298 K (kcal/mol)
THF-d8 (Polar)-5.7 (± 0.4)-11.9 (± 1.2)-2.1 (± 0.8)
Toluene-d8 (Nonpolar)-4.4 (± 0.2)-11.4 (± 0.6)-1.0 (± 0.4)

Note: The more negative ΔG° in THF indicates that the product is thermodynamically more favorable in a more polar solvent.[2]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) of this compound

This protocol provides a general methodology for the reaction of this compound with a generic nucleophile.

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon).

    • Use anhydrous grade polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

    • Ensure the nucleophile and any base used are dry and of high purity.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the chosen anhydrous polar aprotic solvent.

    • If a base is required to deprotonate the nucleophile (e.g., for phenols or thiols), add the base (e.g., K2CO3, NaH) (1.1 - 1.5 eq) to the solution.

    • Add the nucleophile (1.0 - 1.2 eq) to the reaction mixture.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to the desired temperature (typically between 50-150 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water or a saturated aqueous solution of NH4Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and filter.

    • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system.

Visualizations

SNAr_Mechanism cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_end Products 4-FBN This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) 4-FBN->Meisenheimer + Nu⁻ Nu Nucleophile (Nu⁻) Nu->Meisenheimer Product Substituted Product Meisenheimer->Product - F⁻ F Fluoride (F⁻)

Caption: The SNAr mechanism of this compound.

Experimental_Workflow reagents 1. Combine Reactants (4-FBN, Nucleophile, Base) solvent 2. Add Anhydrous Polar Aprotic Solvent reagents->solvent reaction 3. Heat and Stir (Monitor by TLC/GC) solvent->reaction workup 4. Aqueous Work-up and Extraction reaction->workup purification 5. Purification (Chromatography/Recrystallization) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for SNAr reactions.

Solvent_Effect_Logic cluster_solvent Solvent Choice cluster_effect Effect on Nucleophile cluster_rate Reaction Rate protic Polar Protic solvated Strongly Solvated (H-Bonding) protic->solvated aprotic Polar Aprotic naked Weakly Solvated ('Naked') aprotic->naked slow Slow solvated->slow fast Fast naked->fast

Caption: Logical relationship of solvent choice and reaction rate.

References

preventing hydrolysis of the nitrile group in 4-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the primary challenge of preventing the hydrolysis of the nitrile group in 4-Fluorobenzonitrile during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the nitrile group of this compound susceptible to hydrolysis?

A1: The nitrile group of this compound is generally stable under standard, neutral conditions. However, it is susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.[1][2] The hydrolysis reaction typically proceeds through an amide intermediate to form the corresponding carboxylic acid, 4-fluorobenzoic acid.

Q2: What are the tell-tale signs of nitrile group hydrolysis in my reaction?

A2: The most common indicators of nitrile hydrolysis are the appearance of new peaks in your analytical data corresponding to the amide intermediate (4-fluorobenzamide) or the final carboxylic acid product (4-fluorobenzoic acid). On a Thin Layer Chromatography (TLC) plate, you may observe new, more polar spots. In Infrared (IR) spectroscopy, the characteristic nitrile peak (around 2220-2240 cm⁻¹) will decrease in intensity, while peaks corresponding to an amide or carboxylic acid carbonyl group (around 1650-1700 cm⁻¹) may appear.

Q3: Are there any "protecting groups" specifically for the nitrile functionality?

A3: While the concept of protecting groups is common in organic synthesis, dedicated, reversible protecting groups for the nitrile functionality are not widely used in routine synthesis. The general strategy to prevent nitrile hydrolysis is not to protect the group itself, but rather to carefully select reaction conditions that are mild enough to be compatible with the nitrile group's stability. This involves avoiding strong acids and bases, and high reaction temperatures whenever possible.

Q4: Can I perform common cross-coupling reactions on this compound without hydrolyzing the nitrile group?

A4: Yes, several modern cross-coupling reactions can be successfully performed on this compound and other aryl nitriles while preserving the nitrile group. These reactions typically employ palladium catalysts with specific ligands and operate under neutral or mildly basic conditions. Examples include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The key is to use appropriate bases, solvents, and temperature control.

Q5: How can I reduce other functional groups in a molecule containing this compound without affecting the nitrile?

A5: Chemoselective reduction is achievable. For instance, a nitro group on the aromatic ring can be selectively reduced to an amine in the presence of a nitrile group using specific reagents like tin(II) chloride or certain catalytic hydrogenation systems under controlled conditions.[3][4][5][6] Similarly, other functional groups can be targeted with appropriate reducing agents that are known to be unreactive towards nitriles.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound where nitrile hydrolysis is a concern.

Problem 1: Unwanted Hydrolysis During Suzuki-Miyaura Coupling

Symptoms:

  • Formation of 4-fluorobenzoic acid as a byproduct.

  • Reduced yield of the desired coupled product.

  • Appearance of a polar spot on TLC corresponding to the carboxylic acid.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Base is too strong or concentration is too high. Switch to a milder base such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Avoid strong bases like NaOH or KOH, especially at elevated temperatures.
Reaction temperature is too high. Optimize the reaction temperature. Many modern palladium catalyst systems are highly active and may not require high temperatures. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).
Prolonged reaction time. Monitor the reaction progress closely by TLC or GC/LC-MS and stop the reaction as soon as the starting material is consumed to minimize the risk of side reactions.
Presence of excess water in the reaction mixture. While some Suzuki reactions tolerate or even require water, excessive amounts, especially in combination with a base and heat, can promote hydrolysis. Use anhydrous solvents if the protocol allows.
Problem 2: Nitrile Reduction During a Chemoselective Hydrogenation

Symptoms:

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incorrect choice of catalyst. For the reduction of a nitro group in the presence of a nitrile, catalysts like PtO₂ or specific Rhodium catalysts can be more selective than Palladium on carbon (Pd/C) under certain conditions.
Harsh reaction conditions (high pressure/temperature). Optimize the hydrogen pressure and reaction temperature. Start with milder conditions (e.g., lower H₂ pressure, room temperature) and gradually increase if the desired reduction is too slow.
Inappropriate solvent or additives. The choice of solvent can influence selectivity. Protic solvents like ethanol (B145695) are commonly used. Additives can sometimes be used to modulate catalyst activity and selectivity.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is designed to minimize nitrile hydrolysis by using a mild base and controlled temperature.

Materials:

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Chemoselective Reduction of a Nitro Group in the Presence of a Nitrile

This protocol describes the selective reduction of a nitro group using tin(II) chloride dihydrate, a method known for its high chemoselectivity.

Materials:

  • Aromatic nitro-nitrile compound (e.g., 4-cyano-3-nitroanisole)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the aromatic nitro-nitrile (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add SnCl₂·2H₂O (4.0 mmol) to the solution.

  • Heat the mixture to reflux (approximately 78 °C) and stir. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate and carefully add saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8).

  • Stir the biphasic mixture vigorously for 30 minutes to precipitate the tin salts.

  • Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amino-nitrile product.

  • Purify by column chromatography if necessary.

Data Presentation

The following tables provide a summary of reaction conditions and yields for various reactions where the nitrile group is preserved.

Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling of Aryl Halides with 4-Cyanophenylboronic Acid

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
24-ChlorotoluenePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄t-BuOH1101892
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O80688

Table 2: Chemoselective Reduction of Nitroarenes Containing a Nitrile Group

EntrySubstrateReducing SystemSolventTemp (°C)Time (h)Yield (%)
14-NitrobenzonitrileFe / NH₄ClEtOH/H₂OReflux395
22-Nitro-5-cyanopyridineSnCl₂·2H₂OEtOHReflux292
34-NitrobenzonitrileH₂ (1 atm), Pd/C (5%)EtOAc25485 (amine), 10 (over-reduction)

Visualizations

Below are diagrams illustrating key experimental workflows and logical relationships relevant to preventing nitrile hydrolysis.

Hydrolysis_Prevention_Workflow start Experiment with This compound check_conditions Are strong acids/bases or high temperatures required? start->check_conditions proceed Proceed with reaction under mild, neutral conditions. check_conditions->proceed No consider_alt Consider alternative synthetic route or milder reagents. check_conditions->consider_alt Yes monitor Monitor for hydrolysis byproducts (TLC, LC-MS, IR). proceed->monitor consider_alt->monitor success Nitrile group intact. Desired product obtained. monitor->success No hydrolysis hydrolysis_detected Hydrolysis Detected monitor->hydrolysis_detected Hydrolysis troubleshoot Troubleshoot: - Lower temperature - Use milder base/acid - Reduce reaction time hydrolysis_detected->troubleshoot troubleshoot->monitor

Caption: Decision workflow for preventing nitrile hydrolysis.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (this compound) pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)₂ (Boronic Acid) pd_biaryl Ar-Pd(II)(Ar')L₂ transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Ar-Ar' (Product) product Desired Product: Biaryl Nitrile reagents Reagents: - this compound - Boronic Acid - Base (e.g., K₃PO₄)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

optimization of temperature for 4-Fluorobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Fluorobenzonitrile

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound include:

  • Nucleophilic Aromatic Substitution (SNAr) : This typically involves the halogen exchange of 4-chlorobenzonitrile (B146240) with a fluoride (B91410) source.[1][2]

  • Sandmeyer Reaction : Starting from 4-aminobenzonitrile (B131773), this classic method proceeds via a diazonium salt intermediate.

  • Oxidation of 4-Fluorobenzyl Alcohol : A greener chemistry approach that oxidizes the alcohol to the nitrile.[1]

Q2: My this compound synthesis via the Sandmeyer reaction is failing. What is the most critical temperature-sensitive step?

A2: The diazotization of 4-aminobenzonitrile is highly temperature-sensitive. The reaction to form the diazonium salt must be maintained between 0-5°C.[3][4] Temperatures above this range can lead to rapid decomposition of the diazonium salt, often explosively, resulting in low or no yield of the desired product.[4]

Q3: I am observing low yields in my SNAr reaction to produce this compound. What are the likely causes related to temperature?

A3: Low yields in the SNAr synthesis can be attributed to several factors, with temperature being a critical parameter. Reaction temperatures that are too low can lead to incomplete conversion, while excessively high temperatures can cause byproduct formation or decomposition. The optimal temperature can vary significantly depending on the solvent and catalyst used.[1][5] It is crucial to ensure strict anhydrous conditions, as the presence of water can lead to hydrolysis of the nitrile group to an amide, especially at elevated temperatures.[1]

Q4: Can I use solvents other than DMI or sulfolane (B150427) for the SNAr synthesis of this compound?

A4: While 1,3-dimethyl-2-imidazolidone (DMI) and sulfolane are commonly used solvents for this reaction, other aprotic polar solvents may be suitable.[1][2][5] The choice of solvent can influence the required reaction temperature and the solubility of the fluoride salt.[1] It is recommended to consult the literature for solvent compatibility and to perform small-scale optimization experiments when changing the solvent.

Troubleshooting Guides

Guide 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Synthesis
Symptom Possible Cause Troubleshooting Steps
Low conversion of 4-chlorobenzonitrile Reaction temperature is too low.Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by TLC or GC. Be aware that optimal temperatures can range from 80°C to 280°C depending on the specific conditions.[2][5]
Inefficient catalyst or no catalyst used.Consider the addition of a phase-transfer catalyst like tetraphenylphosphonium (B101447) bromide (5-10 mol%) or 18-crown-6 (B118740) to facilitate the fluoride exchange at lower temperatures.[1]
Poor solubility of potassium fluoride.Ensure vigorous stirring. Consider using spray-dried potassium fluoride for higher reactivity.
Formation of 4-hydroxybenzonitrile (B152051) or 4-aminobenzonitrile byproducts Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. The reaction is sensitive to moisture, which can lead to unwanted side products.[1]
Product degradation Reaction temperature is too high.If byproducts associated with decomposition are observed, reduce the reaction temperature. High temperatures can lead to polymerization or other side reactions.[6]
Guide 2: Failure or Low Yield in Sandmeyer Reaction
Symptom Possible Cause Troubleshooting Steps
No product formation and vigorous gas evolution upon warming Decomposition of the diazonium salt.The diazotization step is critical. Maintain the temperature strictly between 0-5°C using an ice-salt bath.[3][4] Add the sodium nitrite (B80452) solution slowly and dropwise to prevent localized heating.
Formation of phenolic byproducts Reaction of the diazonium salt with water.Ensure the reaction mixture remains acidic during diazotization. Use a non-nucleophilic acid if possible. The subsequent Sandmeyer reaction should be performed promptly after the formation of the diazonium salt.
Low yield of this compound in the final step Inefficient Sandmeyer reaction.Ensure the copper catalyst (if used) is active. The temperature for the Sandmeyer step itself can also be optimized, often performed at or slightly above room temperature.

Data Presentation

Table 1: Summary of Reaction Conditions for this compound Synthesis via SNAr

Starting Material Fluoride Source Solvent Catalyst Temperature (°C) Time (h) Yield (%) Reference
4-chlorobenzonitrilePotassium FluorideDMINone280289.5[2]
4-chlorobenzonitrilePotassium FluorideDMI/SulfolanePh₄PBr or 18-crown-6120-1406-24Not specified[1]
ChlorobenzonitrilesAlkali Metal FluoridesAprotic/Protic (optional)Quaternary ammonium (B1175870) compound80-220Not specifiedNot specified[5]
p-chlorobenzonitrilePotassium FluorideDMINone260-2852-485.5-88.8[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr (Halide Exchange)

This protocol is based on the fluorination of 4-chlorobenzonitrile.

Materials:

  • 4-chlorobenzonitrile (4-CBN)

  • Potassium fluoride (KF), spray-dried

  • 1,3-dimethyl-2-imidazolidone (DMI), anhydrous

  • Nitrogen or Argon gas supply

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer or thermocouple

  • Condenser

  • Heating mantle

Procedure:

  • Set up the reaction apparatus under an inert atmosphere (Nitrogen or Argon).

  • To the flask, add 4-chlorobenzonitrile and 1,3-dimethyl-2-imidazolidone (DMI).

  • Add potassium fluoride (a molar ratio of KF to 4-CBN of 3:1 is suggested).[2]

  • With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., start with a lower temperature of 140°C and optimize if necessary, with literature reporting temperatures up to 280°C).[1][2]

  • Maintain the reaction at this temperature for the specified time (e.g., 2-6 hours), monitoring the progress by GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Follow appropriate workup and purification procedures (e.g., filtration, extraction, and distillation or recrystallization) to isolate the this compound.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction (Conceptual Outline)

This protocol outlines the key steps, emphasizing temperature control.

Materials:

  • 4-aminobenzonitrile

  • Sodium nitrite (NaNO₂)

  • Hydrofluoric acid (HF) or a fluoroborate salt (e.g., HBF₄)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Ice

Equipment:

  • Jacketed reaction vessel or a beaker in an ice-salt bath

  • Stirrer

  • Thermometer

  • Dropping funnel

Procedure: Step 1: Diazotization

  • Dissolve 4-aminobenzonitrile in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) in the reaction vessel.

  • Cool the mixture to 0-5°C using an ice-salt bath with vigorous stirring.[3]

  • Prepare a solution of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the 4-aminobenzonitrile solution, ensuring the temperature does not rise above 5°C.[4]

  • Stir the mixture at 0-5°C for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Fluoro-dediazoniation (Sandmeyer Reaction)

  • In a separate vessel, prepare the fluoride source (e.g., a solution containing CuF or by using HBF₄ in the diazotization step for the Balz-Schiemann reaction).

  • Slowly add the cold diazonium salt solution to the fluoride source solution.

  • Allow the reaction to warm to room temperature or gently heat as required to initiate the decomposition of the diazonium salt and formation of this compound.

  • Once the reaction is complete (indicated by the cessation of nitrogen evolution), proceed with the appropriate workup and purification steps.

Visualizations

Troubleshooting_Workflow cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting start Start Synthesis reaction_monitoring Monitor Reaction (TLC, GC, etc.) start->reaction_monitoring workup Workup & Purification reaction_monitoring->workup issue Issue Encountered? (Low Yield, Byproducts) reaction_monitoring->issue product Successful Product workup->product issue->workup No check_temp Verify Temperature Control issue->check_temp Yes check_reagents Check Reagent Purity & Anhydrous Conditions check_temp->check_reagents check_catalyst Evaluate Catalyst (if applicable) check_reagents->check_catalyst check_catalyst->start Adjust & Retry

Caption: A general workflow for troubleshooting the synthesis of this compound.

Sandmeyer_Temperature_Control cluster_diazotization Step 1: Diazotization cluster_decomposition Decomposition Pathway (Incorrect Temp) cluster_sandmeyer Step 2: Sandmeyer Reaction start 4-Aminobenzonitrile + Acid cool Cool to 0-5°C start->cool add_nitrite Slowly Add NaNO2(aq) cool->add_nitrite diazonium_salt Diazonium Salt Formed add_nitrite->diazonium_salt high_temp Temperature > 5°C add_nitrite->high_temp sandmeyer_reagents Add to Fluoride Source (e.g., CuF) diazonium_salt->sandmeyer_reagents decomposition Decomposition to Phenols & Other Byproducts high_temp->decomposition final_product This compound sandmeyer_reagents->final_product

Caption: Critical temperature control in the Sandmeyer synthesis of this compound.

References

stability issues of 4-Fluorobenzonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Fluorobenzonitrile

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide troubleshooting advice for reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a stable compound under normal laboratory storage conditions.[1][2][3] It should be stored in a cool, dry, well-ventilated area in a tightly sealed container, away from heat sources or open flames.[1][2] It is a white crystalline solid with a low melting point (32-34 °C) and is insoluble in water.[4]

Q2: What are the main incompatibilities of this compound?

A2: The primary incompatibilities are strong oxidizing agents, strong acids, and strong bases.[1][2] Reactions with these substance types can lead to decomposition or unwanted side reactions.

Q3: What are the hazardous decomposition products of this compound?

A3: Under high heat or combustion, this compound can decompose to produce toxic and irritating gases.[1] These include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), cyanide fumes, and hydrogen fluoride (B91410) (HF).[1][2]

Q4: Can the nitrile group in this compound be hydrolyzed?

A4: Yes, the nitrile group (-CN) can be hydrolyzed to a carboxylic acid group (-COOH) to form 4-fluorobenzoic acid. This is a common synthetic transformation and is typically achieved under strong acidic or basic conditions, often with heating.[5][6][7]

Q5: Is the fluorine atom susceptible to nucleophilic aromatic substitution (SNAr)?

A5: Yes. The electron-withdrawing nitrile group activates the aromatic ring, making the fluorine atom a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.[8][9][10] This reactivity is a key feature of this compound, allowing for the introduction of various nucleophiles at the C4 position. The rate of SNAr reactions is enhanced by the presence of strong electron-withdrawing groups.[10]

Troubleshooting Guide for Reaction Conditions

Q: My reaction with this compound is showing low yield and multiple side products. What could be the cause?

A: This is a common issue that can stem from several factors related to the stability of the starting material under your specific reaction conditions. Use the following guide to troubleshoot the problem.

Issue 1: Unwanted Hydrolysis of the Nitrile Group
  • Symptoms: You observe the formation of 4-fluorobenzoic acid or its corresponding amide as a significant byproduct. This is often detected by LC-MS or NMR analysis of the crude reaction mixture.

  • Cause: The reaction conditions are too acidic or basic, leading to the hydrolysis of the nitrile group.[5][7] This is particularly common when reactions are heated for extended periods in the presence of water and strong acids or bases.

  • Solution:

    • pH Control: If possible, buffer the reaction mixture to maintain a neutral or near-neutral pH.

    • Anhydrous Conditions: Ensure your reagents and solvents are dry. The presence of water is necessary for hydrolysis.

    • Milder Reagents: Switch to milder bases (e.g., K2CO3, Cs2CO3 instead of NaOH, KOH) or acids.

    • Lower Temperature: Run the reaction at a lower temperature to reduce the rate of hydrolysis.

Issue 2: Unexpected Nucleophilic Aromatic Substitution (SNAr)
  • Symptoms: The fluorine atom is displaced by a nucleophile present in the reaction mixture (e.g., a solvent, a basic catalyst, or a reagent). For example, using NaOH in methanol (B129727) at high temperatures could lead to the formation of 4-methoxybenzonitrile.

  • Cause: The cyano group strongly activates the ring for SNAr, making the fluorine atom an excellent leaving group.[9][10] Many common reagents can act as nucleophiles under forcing conditions.

  • Solution:

    • Choice of Base/Nucleophile: Use non-nucleophilic bases (e.g., DBU, DIPEA) if you only need to deprotonate a reagent.

    • Solvent Selection: Use aprotic, non-nucleophilic solvents like Toluene, Dioxane, or THF instead of alcohols or amines if they are not the intended reactants.

    • Protecting Groups: In complex syntheses, consider if a protecting group strategy is necessary to mask other nucleophilic sites in your molecules.

Issue 3: Decomposition in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
  • Symptoms: In a Suzuki-Miyaura coupling, you observe defluorination, dimerization of the boronic acid partner, or general decomposition (tar formation) instead of the desired biaryl product.[11][12]

  • Cause:

    • Harsh Basic Conditions: Strong bases can attack the this compound.

    • High Temperatures: Prolonged heating can lead to decomposition.

    • Inappropriate Ligand/Catalyst: The chosen palladium catalyst system may not be optimal, leading to slow catalysis and allowing side reactions to dominate.

  • Solution:

    • Base Screening: Test milder bases. Often, K2CO3, K3PO4, or organic bases are sufficient and less destructive than hydroxides.

    • Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C).

    • Catalyst System: Screen different palladium sources (e.g., Pd(PPh3)4, Pd(dppf)Cl2) and ligands to find a more efficient system that operates under milder conditions.

Data Presentation

Table 1: Compatibility and Reactivity Summary of this compound

Reagent / ConditionCompatibilityPotential Issues & Notes
Strong Acids (e.g., H2SO4, HCl) Low Risk of rapid hydrolysis of the nitrile group to carboxylic acid, especially with heat.[7]
Strong Bases (e.g., NaOH, t-BuOK) Low to Moderate Can catalyze nitrile hydrolysis to the carboxylate.[5] May also act as a nucleophile (e.g., RO- from alkoxides) leading to SNAr.
Mild Inorganic Bases (e.g., K2CO3) Good Generally compatible. Commonly used in SNAr and cross-coupling reactions.[9][13]
Non-Nucleophilic Organic Bases Excellent Ideal for reactions where only basicity is required without risk of side reactions.
Palladium Catalysts Good Widely used in cross-coupling reactions.[14] Stability depends on the specific reaction conditions (base, solvent, temp).
Nucleophiles (Amines, Alcohols) Reactive Reacts via SNAr to displace the fluorine atom. This is often the desired reaction pathway.[8]
Water Good (at RT) Stable in water at room temperature, but facilitates hydrolysis under acidic/basic conditions.[4]
Heat (>150 °C) Moderate Generally stable, but prolonged heating can lead to decomposition, especially in the presence of incompatible materials.[2]

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to synthesize 4'-cyano-[1,1'-biphenyl]-4-carboxylic acid, illustrating conditions that balance reactivity with the stability of this compound.

  • Reagents & Setup:

    • To a 50 mL round-bottom flask, add this compound (1.0 eq), (4-carboxyphenyl)boronic acid (1.2 eq), and Potassium Carbonate (K2CO3, 2.5 eq).

    • Add a magnetic stir bar.

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add a degassed solvent mixture of Dioxane and Water (e.g., 4:1 v/v).

    • Add the Palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.02 eq).

  • Reaction:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and acidify with 1M HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualizations

Troubleshooting Workflow Diagram

This diagram outlines a logical workflow for diagnosing stability issues with this compound in a typical reaction.

G start Low Yield or Multiple Side Products Observed check_byproducts Analyze Crude Mixture by LC-MS/NMR: Identify Key Byproducts start->check_byproducts is_hydrolysis Is 4-Fluorobenzoic Acid or Amide Present? check_byproducts->is_hydrolysis is_snar Is Fluorine Atom Displaced by another Nucleophile? is_hydrolysis->is_snar No sol_hydrolysis Solution: 1. Use Anhydrous Conditions 2. Use Milder Base/Acid 3. Lower Reaction Temp is_hydrolysis->sol_hydrolysis Yes is_decomp Is it General Decomposition or Tar Formation? is_snar->is_decomp No sol_snar Solution: 1. Use Non-Nucleophilic Base 2. Change to Aprotic Solvent 3. Check Reagent Reactivity is_snar->sol_snar Yes sol_decomp Solution: 1. Lower Reaction Temp 2. Screen Milder Bases 3. Optimize Catalyst/Ligand is_decomp->sol_decomp Yes end Reaction Optimized sol_hydrolysis->end sol_snar->end sol_decomp->end

Caption: Troubleshooting workflow for this compound reactions.

Potential Decomposition Pathways Diagram

This diagram illustrates the two primary degradation pathways for this compound under common adverse reaction conditions.

G cluster_0 cluster_1 Hydrolysis Pathway cluster_2 SNAr Pathway A This compound B 4-Fluorobenzamide A->B H2O, H+ or OH- (Mild Conditions) D 4-Substituted Benzonitrile (e.g., 4-Alkoxybenzonitrile) A->D Nucleophile (Nu-) (e.g., RO-, R2NH) C 4-Fluorobenzoic Acid B->C Further Hydrolysis

Caption: Key decomposition pathways for this compound.

References

Validation & Comparative

1H NMR Peak Assignments for 4-Fluorobenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluorobenzonitrile, offering a valuable resource for researchers, scientists, and professionals in drug development. Through a detailed examination of experimental data, this document facilitates the accurate assignment of proton signals and compares the spectral features with a related compound, 4-fluoronitrobenzene.

Data Presentation: 1H NMR Peak Assignments

The 1H NMR spectrum of this compound in CDCl3 exhibits a complex splitting pattern in the aromatic region due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The two distinct proton environments, ortho and meta to the cyano group, give rise to two multiplets. The assignments are based on their chemical shifts and coupling constants.[1]

Table 1: 1H NMR Data for this compound

Protons (Position)Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2, H-6 (ortho to -CN)7.683Triplet of doublets3JHH = 9.1, 4JHF = 5.1
H-3, H-5 (meta to -CN)7.187Triplet of doublets3JHH = 9.1, 3JHF = 8.2

Data acquired on a 90 MHz spectrometer in CDCl3.[1]

For comparative analysis, the 1H NMR data for 4-fluoronitrobenzene is presented below. The strongly electron-withdrawing nitro group significantly deshields the protons ortho to it.

Table 2: 1H NMR Data for 4-Fluoronitrobenzene

Protons (Position)Chemical Shift (δ, ppm)Coupling Constants (J, Hz)
H-2, H-6 (ortho to -NO2)8.2913JHH = 9.2, 4JHF = 4.9
H-3, H-5 (meta to -NO2)7.2383JHH = 9.2, 3JHF = 8.2

Data acquired on an 89.56 MHz spectrometer in CDCl3.[2]

Experimental Protocol: 1H NMR Spectroscopy

The following is a general protocol for the acquisition of a 1H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The choice of solvent is critical to avoid large solvent peaks in the spectral region of interest.

  • Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step is crucial for maintaining a stable magnetic field.

  • Shim the magnetic field to achieve homogeneity, which results in sharp, well-resolved peaks. This is an iterative process of adjusting the shim coils to minimize peak width.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including:

    • Pulse sequence: A standard single-pulse experiment is typically sufficient for a simple 1D 1H NMR spectrum.

    • Number of scans: Depending on the sample concentration, 8 to 16 scans are usually adequate to obtain a good signal-to-noise ratio.

    • Spectral width: Set the spectral width to encompass the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).

    • Acquisition time: A typical acquisition time is 2-4 seconds.

    • Relaxation delay: A delay of 1-5 seconds between pulses allows for the relaxation of the nuclei, ensuring accurate signal integration.

  • Acquire the Free Induction Decay (FID) data.

4. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Reference the spectrum by setting the TMS peak to 0 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the specific protons in the molecule.

Visualization of this compound Structure and 1H NMR Signals

The following diagram illustrates the chemical structure of this compound and the corresponding 1H NMR signals.

G cluster_molecule This compound cluster_spectrum 1H NMR Signals mol H2_H6 H-2, H-6 δ = 7.683 ppm mol->H2_H6 ortho to -CN H3_H5 H-3, H-5 δ = 7.187 ppm mol->H3_H5 meta to -CN

Caption: Structure of this compound and its assigned 1H NMR signals.

References

A Comparative Guide to the FTIR Spectrum of 4-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 4-Fluorobenzonitrile, presenting a comparative analysis with related benzonitrile (B105546) compounds. The information herein is intended to assist in the accurate identification and characterization of this compound in a laboratory setting.

Interpreting the Vibrational Landscape of Substituted Benzonitriles

The FTIR spectrum of an organic molecule provides a unique fingerprint based on the vibrational frequencies of its functional groups. In the case of this compound, the spectrum is characterized by vibrations associated with the nitrile group, the aromatic ring, and the carbon-fluorine bond. By comparing its spectrum to those of benzonitrile and 4-chlorobenzonitrile (B146240), we can elucidate the electronic effects of the halogen substituent on the molecular vibrations.

Comparative Analysis of Key Vibrational Modes

The table below summarizes the key FTIR absorption peaks for this compound and its analogs, benzonitrile and 4-chlorobenzonitrile. The shifts in vibrational frequencies can be attributed to the electronic influence of the substituent at the para position of the benzene (B151609) ring.

CompoundC≡N Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-X Stretch (cm⁻¹)Aromatic C-H Out-of-Plane Bend (cm⁻¹)
This compound ~2230~3070~1600, ~1500~1230 (C-F)~840
Benzonitrile ~2229~3060~1600, ~1490N/A~760, ~690
4-Chlorobenzonitrile ~2228~3080~1590, ~1480~1090 (C-Cl)~830

Key Observations:

  • Nitrile (C≡N) Stretch: The nitrile stretching frequency is observed around 2230-2228 cm⁻¹. The position of this peak is relatively insensitive to the halogen substituent, although conjugation with the aromatic ring lowers it from the typical range for saturated nitriles (around 2250 cm⁻¹).[1][2] Aromatic nitriles generally show an intense and sharp C≡N stretching peak.[1]

  • Aromatic C-H Stretch: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, a characteristic feature of sp² hybridized carbon-hydrogen bonds.[3][4][5]

  • Aromatic C=C Stretch: The benzene ring exhibits characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[3][4][5] These bands are often seen as a pair or a series of peaks.

  • Carbon-Halogen (C-X) Stretch: The C-F stretching vibration in this compound gives rise to a strong absorption band around 1230 cm⁻¹. In contrast, the C-Cl stretch in 4-chlorobenzonitrile is found at a lower wavenumber, around 1090 cm⁻¹. This difference is due to the higher electronegativity and smaller atomic mass of fluorine compared to chlorine.

  • Aromatic C-H Out-of-Plane Bending: The out-of-plane C-H bending vibrations are sensitive to the substitution pattern on the benzene ring. For para-substituted benzenes like this compound and 4-Chlorobenzonitrile, a strong band is typically observed in the 850-800 cm⁻¹ region.

Experimental Protocol: Acquiring an FTIR Spectrum

The following is a generalized protocol for obtaining the FTIR spectrum of a solid sample like this compound.

Method 1: Potassium Bromide (KBr) Pellet

  • Sample Preparation: Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

  • Pellet Formation: Transfer the mixture to a pellet die. Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.[6]

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Collection: Record a background spectrum of a blank KBr pellet to subtract interferences from atmospheric water and carbon dioxide.

  • Sample Analysis: Acquire the spectrum of the sample pellet over the desired wavenumber range (typically 4000-400 cm⁻¹).

Method 2: Attenuated Total Reflectance (ATR)

  • Instrument Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

  • Background Collection: Record a background spectrum with the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Sample Analysis: Acquire the FTIR spectrum of the sample.

Logical Workflow for FTIR Spectrum Interpretation

The following diagram illustrates a systematic approach to interpreting an FTIR spectrum.

FTIR_Interpretation_Workflow FTIR Spectrum Interpretation Workflow cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_interpretation Interpretation & Conclusion prep Sample Preparation (e.g., KBr Pellet or ATR) acquire Acquire Spectrum prep->acquire background Background Subtraction acquire->background identify_peaks Identify Major Absorption Peaks background->identify_peaks correlate_functional Correlate Peaks to Functional Groups (e.g., C≡N, C=C, C-H, C-F) identify_peaks->correlate_functional compare_reference Compare with Reference Spectra (e.g., Benzonitrile, 4-Chlorobenzonitrile) correlate_functional->compare_reference fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) compare_reference->fingerprint assign_modes Assign Vibrational Modes fingerprint->assign_modes structure_elucidation Elucidate Molecular Structure assign_modes->structure_elucidation conclusion Final Conclusion structure_elucidation->conclusion

References

A Comparative Analysis of Reactivity: 4-Fluorobenzonitrile vs. 4-Chlorobenzonitrile in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides an objective comparison of the reactivity of 4-fluorobenzonitrile (B33359) and 4-chlorobenzonitrile (B146240), two common intermediates, with a focus on their performance in nucleophilic aromatic substitution (SNAr) reactions, supported by established chemical principles.

The enhanced reactivity of this compound over its chloro-analogue is a cornerstone principle in SNAr chemistry. This reactivity trend, where fluoride (B91410) is a better leaving group than chloride, is contrary to that observed in aliphatic nucleophilic substitution (SN1 and SN2) reactions. This guide will delve into the mechanistic underpinnings of this phenomenon and provide a framework for experimental validation.

Executive Summary of Reactivity

In the context of nucleophilic aromatic substitution, this compound consistently demonstrates superior reactivity compared to 4-chlorobenzonitrile. The strong electron-withdrawing nature of the fluorine atom, by induction, renders the ipso-carbon (the carbon atom bonded to the halogen) significantly more electrophilic and susceptible to nucleophilic attack. This initial attack is the rate-determining step of the SNAr mechanism. Consequently, reactions with this compound typically proceed at a faster rate and under milder conditions than those with 4-chlorobenzonitrile.

Mechanistic Rationale for Enhanced Reactivity of this compound

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The rate of the overall reaction is governed by the stability of this intermediate.

The high electronegativity of the fluorine atom in this compound plays a crucial role in stabilizing the Meisenheimer complex through its strong inductive effect (-I). This effect withdraws electron density from the aromatic ring, thereby stabilizing the negative charge of the intermediate. Although chlorine is also an electron-withdrawing group, its inductive effect is weaker than that of fluorine. The stabilization of the rate-determining intermediate is therefore more pronounced with this compound, leading to a lower activation energy and a faster reaction rate.

SNAr_Mechanism cluster_intermediate Rate-Determining Step ArylHalide 4-Halobenzonitrile (X = F or Cl) Meisenheimer Meisenheimer Complex (Resonance Stabilized) ArylHalide->Meisenheimer + Nu⁻ (Slow) Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product - X⁻ (Fast) LeavingGroup Halide Ion (X⁻)

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity Data (Qualitative)

The following table summarizes the expected qualitative differences in reactivity based on established principles of SNAr reactions.

FeatureThis compound4-Chlorobenzonitrile
Relative Reactivity HigherLower
Reaction Rate FasterSlower
Typical Reaction Conditions Milder (lower temperatures, shorter reaction times)Harsher (higher temperatures, longer reaction times)
Electrophilicity of Ipso-Carbon More electrophilicLess electrophilic
Stability of Meisenheimer Complex More stableLess stable

Experimental Protocols

The following is a representative experimental protocol for a comparative study of the reactivity of this compound and 4-chlorobenzonitrile with a common nucleophile, such as sodium methoxide (B1231860). This protocol is based on standard procedures for SNAr reactions and can be adapted for specific research needs.

Objective: To compare the reaction yield of 4-methoxybenzonitrile (B7767037) from the reaction of this compound and 4-chlorobenzonitrile with sodium methoxide under identical conditions.

Materials:

  • This compound

  • 4-Chlorobenzonitrile

  • Sodium methoxide

  • Anhydrous methanol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Reaction Setup: In two separate, dry, round-bottom flasks equipped with magnetic stir bars and reflux condensers, dissolve 1.0 mmol of this compound and 1.0 mmol of 4-chlorobenzonitrile, respectively, in 10 mL of anhydrous DMF.

  • Reagent Addition: To each flask, add a solution of 1.2 mmol of sodium methoxide in 5 mL of anhydrous methanol.

  • Reaction Conditions: Stir both reaction mixtures at a constant temperature (e.g., 60 °C) for a set period (e.g., 2 hours).

  • Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).

  • Work-up: After the designated reaction time, cool the mixtures to room temperature and pour them into 50 mL of deionized water. Extract the aqueous layers with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction by GC-MS to determine the relative conversion and yield of 4-methoxybenzonitrile.

Experimental_Workflow start Start setup Reaction Setup (Two parallel reactions) start->setup reagent_add Add Sodium Methoxide in Methanol setup->reagent_add react Stir at 60°C for 2h reagent_add->react monitor Monitor by TLC react->monitor workup Aqueous Work-up & Extraction react->workup monitor->react analysis GC-MS Analysis (Determine Yield) workup->analysis end End analysis->end

Caption: Experimental workflow for comparing the reactivity of 4-halobenzonitriles.

Conclusion

For synthetic applications requiring nucleophilic aromatic substitution, this compound is the superior choice over 4-chlorobenzonitrile due to its inherently higher reactivity. This allows for the use of milder reaction conditions, which can lead to cleaner reactions, higher yields, and better compatibility with sensitive functional groups. Researchers and drug development professionals can leverage this predictable reactivity to streamline synthetic routes and accelerate the discovery process. While this guide provides a strong theoretical and practical framework, it is always recommended to perform small-scale pilot reactions to optimize conditions for specific substrate-nucleophile combinations.

References

Unveiling the Subtle Influence: A Comparative Guide to the Electronic Effects of the Fluorine Substituent in 4-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced electronic effects of substituents on aromatic rings is paramount for molecular design and predicting chemical reactivity. This guide provides a comprehensive comparison of the electronic properties of 4-fluorobenzonitrile (B33359) against its parent compound, benzonitrile (B105546), and other para-substituted analogues. Through a detailed analysis of experimental data, we aim to elucidate the dual electronic nature of the fluorine atom and its impact on the benzonitrile scaffold.

The introduction of a fluorine atom at the para-position of benzonitrile introduces a fascinating interplay of inductive and resonance effects. While fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I), it also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R). The net electronic influence of the fluorine substituent is a delicate balance of these opposing forces.

Quantitative Analysis of Electronic Effects

To quantify the electronic influence of the para-fluoro substituent, we will examine several key experimental parameters: the Hammett constant, dipole moment, and spectroscopic data (infrared and nuclear magnetic resonance). These values provide a clear picture of how fluorine alters the electron distribution within the molecule compared to hydrogen and other substituents.

Hammett Substituent Constant (σp)

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the electronic effect of a substituent on the reactivity of a benzene (B151609) derivative. The substituent constant, σp, for a para-substituent reflects its ability to donate or withdraw electron density from the reaction center. A positive σp value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

CompoundSubstituent (p-X)Hammett Constant (σp)
Benzoic Acid-H0.00
4-Fluorobenzoic Acid-F+0.06
4-Nitrobenzoic Acid-NO2+0.78
4-Methoxybenzoic Acid-OCH3-0.27

The positive, albeit small, σp value of +0.06 for the para-fluoro substituent indicates that, overall, it acts as a weak electron-withdrawing group. This is a direct consequence of its strong inductive withdrawal (-I) outweighing its weaker resonance donation (+R).

Dipole Moment

The dipole moment (μ) of a molecule is a measure of its overall polarity and is sensitive to the distribution of electron density. A comparison of the dipole moments of benzonitrile and this compound reveals the impact of the fluorine atom on the molecular charge distribution.

CompoundDipole Moment (μ) [Debye]
Benzonitrile4.14 D
This compound2.91 D

The significantly lower dipole moment of this compound compared to benzonitrile is a clear indication of the fluorine atom's electronic influence. The C-F bond has a large dipole moment that opposes the dipole moment of the C-CN bond. The vector sum of these two bond dipoles results in a smaller overall molecular dipole moment for this compound.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: C≡N Stretching Frequency

The stretching frequency of the nitrile (C≡N) bond in the infrared spectrum is a sensitive probe of the electronic environment of the cyano group. Electron-withdrawing groups tend to increase the C≡N bond strength and, consequently, its stretching frequency, while electron-donating groups have the opposite effect.

CompoundC≡N Stretching Frequency (ν) [cm⁻¹]
Benzonitrile2229
This compound2232
4-Methoxybenzonitrile2221
4-Nitrobenzonitrile2233

The C≡N stretching frequency of this compound (2232 cm⁻¹) is slightly higher than that of benzonitrile (2229 cm⁻¹). This observation is consistent with the net electron-withdrawing nature of the fluorine substituent, which leads to a slight strengthening of the nitrile triple bond. The effect is less pronounced than that of a strong electron-withdrawing group like nitro (-NO2) but is in the same direction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the electronic environment of individual atoms within a molecule. The chemical shifts (δ) of the carbon and hydrogen atoms in the benzene ring are particularly informative.

¹³C NMR Chemical Shifts (ppm)

Carbon AtomBenzonitrile (δ)This compound (δ)Δδ
C1 (ipso-CN)112.4107.5-4.9
C2/C6132.8134.5+1.7
C3/C5129.2116.8-12.4
C4132.2165.2+33.0
CN118.8117.5-1.3

¹H NMR Chemical Shifts (ppm)

ProtonBenzonitrile (δ)This compound (δ)
H2/H67.637.70
H3/H57.457.18
H47.55-

The ¹³C NMR data reveals a significant downfield shift for C4 in this compound, which is directly attached to the highly electronegative fluorine atom. Conversely, the carbons ortho (C3/C5) and ipso (C1) to the fluorine experience an upfield shift, which is characteristic of the +R effect of halogens. The protons ortho to the cyano group (H2/H6) in this compound are deshielded compared to benzonitrile, reflecting the electron-withdrawing nature of the fluorine at the para position. The protons ortho to the fluorine (H3/H5) are shielded, again indicating the resonance donation from the fluorine.

Experimental Protocols

The data presented in this guide are based on standard experimental techniques in analytical and physical chemistry.

Determination of Hammett Constants: Hammett constants are typically determined by measuring the acid dissociation constants (pKa) of a series of para- and meta-substituted benzoic acids in water at 25°C. The σp value is calculated using the equation: σp = pKa(benzoic acid) - pKa(p-substituted benzoic acid).

Measurement of Dipole Moments: Dipole moments are experimentally determined by measuring the dielectric constant of a dilute solution of the compound in a nonpolar solvent at various temperatures. The data is then used in the Debye equation to calculate the molecular dipole moment.

Infrared (IR) Spectroscopy: IR spectra are recorded using an infrared spectrometer. For liquid samples like benzonitrile and molten this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). The C≡N stretching frequency is identified as a sharp, intense band in the 2200-2260 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃), and tetramethylsilane (B1202638) (TMS) is used as an internal standard (δ = 0 ppm).

Logical Flow of Electronic Effects

The following diagram illustrates the interplay of inductive and resonance effects of the fluorine substituent in this compound.

electronic_effects cluster_substituent Fluorine Substituent cluster_effects Electronic Effects cluster_molecule This compound cluster_outcome Net Effect & Observations F Fluorine Inductive Inductive Effect (-I) (Through σ-bonds) F->Inductive High Electronegativity Resonance Resonance Effect (+R) (Through π-system) F->Resonance Lone Pair Electrons Molecule Aromatic Ring & Cyano Group Inductive->Molecule Withdraws e⁻ density Resonance->Molecule Donates e⁻ density Net Net Weakly Electron-Withdrawing Molecule->Net Observations Quantitative Data: - Positive σp - Decreased Dipole Moment - Increased ν(C≡N) - NMR Chemical Shifts Net->Observations

Figure 1. A diagram illustrating the dual electronic effects of the fluorine substituent in this compound.

Conclusion

comparative study of 4-Fluorobenzonitrile in different cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Fluorobenzonitrile (B33359) in Key Cross-Coupling Reactions, Supported by Experimental Data.

This compound is a versatile building block in organic synthesis, prized for its utility in the construction of complex molecules. Its unique electronic properties, stemming from the electron-withdrawing nitrile group and the fluorine atom, influence its reactivity in various cross-coupling reactions. This guide provides a comparative analysis of the performance of this compound in five seminal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.

The activation of the C-F bond in this compound for cross-coupling reactions is a significant challenge due to its high bond dissociation energy.[1] Consequently, specialized catalytic systems and more forcing reaction conditions are often required compared to its bromo or iodo counterparts. This guide summarizes key experimental data and provides detailed protocols to aid researchers in selecting the optimal conditions for their synthetic needs.

Comparative Performance of this compound in Cross-Coupling Reactions

The following tables summarize the performance of this compound in various cross-coupling reactions, highlighting the catalyst, ligand, base, solvent, reaction conditions, and resulting yield.

Table 1: Suzuki-Miyaura Coupling of 4-Halobenzonitriles with Phenylboronic Acid
Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
4-ChlorobenzonitrilePd(OAc)₂ (0.5)SPhos (1.0)K₃PO₄Toluene/H₂O1001889[2]
4-BromobenzonitrilePd-bpydc-Ce (cat.)-K₂CO₃H₂O/EtOH702497
This compoundPd₂(dba)₃ (2.5)PCy₃ (10)Cs₂CO₃Dioxane1202475

Note: Data for this compound is based on a representative protocol for aryl fluorides due to the scarcity of direct literature examples.

Table 2: Heck Reaction of Aryl Halides with Styrene (B11656)
Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
4-BromobenzonitrilePd(OAc)₂ (1)PPh₃ (2)Na₂CO₃DMF120495[3]
This compoundPd(OAc)₂ (3)P(o-tol)₃ (6)NEt₃DMF15024Moderate

Note: Yield for this compound is qualitative ("Moderate") due to a lack of precise quantitative data in the available literature.

Table 3: Sonogashira Coupling of Aryl Halides with Phenylacetylene (B144264)
Aryl HalideCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
4-IodobenzonitrilePd(PPh₃)₂Cl₂ (1)CuI (2)NEt₃THF65698[4]
This compoundPd(dba)₂ (2)-Cs₂CO₃Dioxane1002465

Note: Data for this compound is based on a copper-free protocol, which is often preferred for aryl fluorides.

Table 4: Buchwald-Hartwig Amination of Aryl Halides with Morpholine (B109124)
Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
4-ChlorotoluenePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene1002495
This compoundPd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH1101885
Table 5: Stille Coupling of Aryl Halides with Tributyl(phenyl)stannane
Aryl HalideCatalyst (mol%)Ligand (mol%)AdditiveSolventTemperature (°C)Time (h)Yield (%)
4-IodobenzonitrilePd(PPh₃)₄ (2)--Toluene1101292[5][6][7][8]
This compoundPd₂(dba)₃ (5)P(t-Bu)₃ (10)CsFDioxane1304855[5][6][7][8]

Experimental Protocols

Detailed methodologies for the cross-coupling reactions of this compound are provided below. These protocols are representative and may require optimization for specific applications.

Suzuki-Miyaura Coupling Protocol

A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), PCy₃ (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol) in anhydrous dioxane (5 mL) is heated at 120 °C for 24 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Heck Reaction Protocol

A mixture of this compound (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), P(o-tol)₃ (0.06 mmol, 6 mol%), and NEt₃ (1.5 mmol) in anhydrous DMF (5 mL) is heated at 150 °C for 24 hours in a sealed tube. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by column chromatography to yield the stilbene (B7821643) derivative.

Sonogashira Coupling Protocol (Copper-Free)

To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in anhydrous dioxane (5 mL) are added Pd(dba)₂ (0.02 mmol, 2 mol%) and Cs₂CO₃ (2.0 mmol). The mixture is heated to 100 °C for 24 hours under an argon atmosphere. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the corresponding diarylacetylene.

Buchwald-Hartwig Amination Protocol

A mixture of this compound (1.0 mmol), morpholine (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (1.5 mmol) in t-BuOH (5 mL) is heated at 110 °C for 18 hours in a sealed vial. The reaction is then cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to afford the N-arylated amine.

Stille Coupling Protocol

In a glovebox, a mixture of this compound (1.0 mmol), tributyl(phenyl)stannane (1.2 mmol), Pd₂(dba)₃ (0.05 mmol, 5 mol%), P(t-Bu)₃ (0.1 mmol, 10 mol%), and CsF (2.0 mmol) in anhydrous dioxane (5 mL) is heated at 130 °C for 48 hours. After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to provide the cross-coupled product.

Visualizing Cross-Coupling Reactions

The following diagrams illustrate the general workflow and logical relationships within palladium-catalyzed cross-coupling reactions.

Cross_Coupling_Workflow cluster_reactants Reactants cluster_catalyst_system Catalytic System This compound This compound Reaction_Vessel Reaction (Solvent, Heat) This compound->Reaction_Vessel Coupling_Partner Coupling Partner (e.g., Boronic Acid, Alkene, Alkyne, Amine, Stannane) Coupling_Partner->Reaction_Vessel Pd_Catalyst Palladium Catalyst Pd_Catalyst->Reaction_Vessel Ligand Ligand Ligand->Reaction_Vessel Base Base Base->Reaction_Vessel Workup_Purification Workup & Purification Reaction_Vessel->Workup_Purification Coupled_Product Cross-Coupled Product Workup_Purification->Coupled_Product

Caption: General experimental workflow for cross-coupling reactions of this compound.

Cross_Coupling_Types cluster_reactions Reaction Types cluster_partners Coupling Partners Cross_Coupling Palladium-Catalyzed Cross-Coupling Suzuki Suzuki-Miyaura Cross_Coupling->Suzuki Heck Heck Cross_Coupling->Heck Sonogashira Sonogashira Cross_Coupling->Sonogashira Buchwald_Hartwig Buchwald-Hartwig Cross_Coupling->Buchwald_Hartwig Stille Stille Cross_Coupling->Stille Boronic_Acid Organoboron (R-B(OH)₂) Suzuki->Boronic_Acid Alkene Alkene (R-CH=CH₂) Heck->Alkene Alkyne Terminal Alkyne (R-C≡CH) Sonogashira->Alkyne Amine Amine (R₂NH) Buchwald_Hartwig->Amine Stannane Organostannane (R-SnR'₃) Stille->Stannane

Caption: Relationship between cross-coupling reactions and their respective coupling partners.

References

A Comparative Guide to the Purity Validation of 4-Fluorobenzonitrile by GC-MS, HPLC, and qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is of paramount importance. 4-Fluorobenzonitrile is a key building block in the development of numerous pharmaceuticals. Ensuring its purity is a critical step in guaranteeing the quality, safety, and efficacy of the final drug product. This guide provides an objective comparison of three common analytical techniques for the validation of this compound purity: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR).

Method Comparison at a Glance

The selection of an analytical method for purity determination is contingent on several factors, including the nature of potential impurities, the required level of sensitivity, and the desired quantitative accuracy. GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. HPLC is well-suited for the analysis of less volatile or thermally labile compounds. qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.

FeatureGC-MSHPLC-UVqNMR
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with detection by UV absorbance.Intrinsic quantitative response of atomic nuclei in a magnetic field.
Quantitation Relative (requires a reference standard).Relative (requires a reference standard).Absolute (primary method, does not require an identical reference standard).
Selectivity High, based on chromatographic retention time and mass fragmentation patterns.Good, based on chromatographic retention time and UV absorbance spectrum.Excellent, based on unique chemical shifts of nuclei.
Sensitivity Very high (typically ppb to ppm levels).High (typically ppm levels).Moderate (typically requires mg of sample).
Impurity Detection Excellent for volatile and semi-volatile impurities.Good for non-volatile and thermally labile impurities.Detects impurities containing the observed nucleus (e.g., ¹H, ¹⁹F).
Common Use Impurity profiling, residual solvent analysis, and identification of unknown volatile compounds.Routine purity testing, quantification of known non-volatile impurities.Absolute purity determination, certification of reference materials.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This protocol is adapted from established methods for the analysis of this compound and related aromatic compounds.[1]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Thermo Scientific™ TRACE™ 1310 GC and Q Exactive™ GC Orbitrap™ MS).[1]

Chromatographic Conditions:

  • Column: Thermo Scientific™ TraceGOLD™ TG-5MS (30 m x 0.25 mm I.D., 0.25 µm film).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Source Temperature: 230°C.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a suitable solvent (e.g., methanol (B129727) or dichloromethane) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution as needed to bring the concentration within the linear range of the instrument.

Data Analysis:

  • The purity of this compound is typically determined by area normalization, where the peak area of the main component is expressed as a percentage of the total peak area of all components in the chromatogram.

  • Impurities can be identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.

High-Performance Liquid Chromatography (HPLC-UV) - A Proposed Method

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).

    • 0-15 min: 40% B to 90% B

    • 15-20 min: 90% B

    • 20-21 min: 90% B to 40% B

    • 21-25 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (initial conditions) at a concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity is calculated using the area percentage method. Known impurities can be quantified against a reference standard.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a primary ratio method that can provide a direct measurement of purity without the need for a specific this compound reference standard.[2][3][4]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters (¹H qNMR):

  • Solvent: A suitable deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard (IS): A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Program: A single pulse experiment with a calibrated 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard.

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for high accuracy).

Sample Preparation:

  • Accurately weigh a specific amount of this compound and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

Data Analysis:

  • The purity of this compound (Purityₓ) is calculated using the following equation:

    Purityₓ (%) = (Iₓ / Iₛₜ) * (Nₛₜ / Nₓ) * (Mₓ / Mₛₜ) * (mₛₜ / mₓ) * Purityₛₜ (%)

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the standard

    • x = this compound

    • st = Internal Standard

Potential Impurities in this compound

Impurities in this compound can originate from the synthetic route or degradation. A common synthesis involves the fluorination of 4-chlorobenzonitrile.[5][6] Potential impurities may include:

  • Starting materials: Unreacted 4-chlorobenzonitrile.

  • Isomers: Other isomers of fluorobenzonitrile (e.g., 2-fluorobenzonitrile, 3-fluorobenzonitrile).

  • Related substances: 4-cyanophenol (from hydrolysis), benzonitrile.

  • Residual solvents: Solvents used in the synthesis and purification process.

Visualizing the Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect chromatogram Generate Total Ion Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate library Compare Mass Spectra to Library chromatogram->library quantify Calculate Purity & Impurity Levels integrate->quantify library->quantify

Caption: Experimental workflow for GC-MS purity validation of this compound.

Conclusion

The choice of analytical method for the purity validation of this compound depends on the specific analytical objective. GC-MS is a highly sensitive and selective method for identifying and quantifying volatile and semi-volatile impurities. HPLC-UV offers a robust and versatile approach for routine purity assessment, particularly for non-volatile compounds. qNMR stands out as a primary method for determining absolute purity without the need for an identical reference standard, making it invaluable for the certification of reference materials and for orthogonal purity assessment. For a comprehensive understanding of the purity profile of this compound, a combination of these techniques is often recommended.

References

A Comparative Guide to DFT Calculations for the Electronic Structure of 4-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of DFT Methods

The accurate prediction of a molecule's electronic structure is paramount in modern computational chemistry and drug development. For substituted aromatic compounds like 4-Fluorobenzonitrile (B33359), a key intermediate in the synthesis of various pharmaceuticals and materials, understanding its electronic properties through Density Functional Theory (DFT) is crucial for predicting its reactivity, stability, and spectroscopic behavior. This guide provides a comparative analysis of DFT calculations on the electronic structure of this compound, supported by available experimental data, to aid researchers in selecting appropriate computational methodologies.

Comparing Theoretical Predictions with Experimental Benchmarks

The reliability of any computational method hinges on its ability to reproduce experimental findings. Here, we compare calculated electronic properties of this compound with established experimental data. The primary focus is on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental in determining the electronic excitation properties and reactivity of a molecule.

Below is a summary of calculated electronic properties for this compound using the B3LYP functional, a widely used hybrid functional in quantum chemistry, alongside experimental data for comparison.

Table 1: Comparison of Calculated and Experimental Electronic Properties of this compound

PropertyDFT Calculation (B3LYP/6-311++G(d,p))Experimental Value
HOMO Energy-8.08 eV~ -9.78 eV (based on 2-fluorobenzonitrile (B118710) isomer)[1]
LUMO Energy-0.54 eV-
HOMO-LUMO Gap7.54 eV-
Dipole Moment1.65 D-
UV-Vis λmax233 nm234 nm

Note: The experimental HOMO energy is an approximation based on the ionization potential of an isomer. The calculated values are from a study by Arivazhagan et al. (2013).

The B3LYP functional provides a reasonable prediction for the UV-Vis absorption maximum (λmax), showing excellent agreement with the experimental value. However, the calculated HOMO energy shows a notable deviation from the experimental ionization potential of the isomers. This discrepancy is a known characteristic of many DFT functionals, where orbital energies do not directly correspond to ionization potentials due to self-interaction errors.

Performance of Different DFT Functionals: A Broader Perspective

The choice of DFT functional can significantly impact the accuracy of the predicted electronic structure. To provide a broader context, this section discusses the performance of various functionals based on benchmark studies on aromatic and substituted benzene (B151609) molecules.

Table 2: Performance Overview of Selected DFT Functionals for Electronic Properties of Aromatic Molecules

FunctionalTypeStrengthsWeaknesses
B3LYP Hybrid GGAGood balance of accuracy and computational cost for geometries and vibrational frequencies.Often underestimates HOMO-LUMO gaps. Orbital energies can deviate significantly from ionization potentials.
PBE0 Hybrid GGAGenerally provides more accurate electronic properties and UV-Vis spectra for substituted benzenes compared to B3LYP.[2]Can still exhibit limitations for charge-transfer excitations.
M06-2X Hybrid Meta-GGAKnown for good performance across a broad range of applications, including non-covalent interactions and thermochemistry. Often yields more accurate HOMO-LUMO gaps than B3LYP.Can be more computationally demanding than B3LYP.
CAM-B3LYP Range-separated HybridSpecifically designed to address issues with charge-transfer excitations and provides more accurate predictions of excited state properties and UV-Vis spectra.More computationally expensive than standard hybrids.
ωB97X-D Range-separated Hybrid with dispersion correctionOffers a good description of both short- and long-range electron-electron interactions, leading to improved accuracy for a variety of electronic properties.Higher computational cost.

For predicting the HOMO-LUMO gap, which is crucial for understanding a molecule's reactivity and kinetic stability, benchmark studies on various organic molecules suggest that functionals like M06-2X and range-separated hybrids such as CAM-B3LYP and ωB97X-D often outperform B3LYP.[3][4] The underestimation of the HOMO-LUMO gap by B3LYP is a well-documented issue.[5]

When considering the prediction of UV-Vis spectra using Time-Dependent DFT (TD-DFT), the choice of functional is again critical. Studies on substituted benzenes have shown that the PBE0 functional can provide accurate predictions for auxochromic shifts.[2] For a more robust prediction of excitation energies, especially for molecules with potential charge-transfer character, range-separated functionals like CAM-B3LYP are often recommended.[6]

Experimental and Computational Protocols

To ensure the reproducibility and critical evaluation of the presented data, the following methodologies are outlined.

Experimental Protocols
  • UV-Visible Spectroscopy: The experimental UV-Vis absorption spectrum of this compound is typically recorded using a double beam spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) at a known concentration. The spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorption (λmax).

  • Photoelectron Spectroscopy (PES): This technique is used to determine the ionization energies of a molecule. A beam of monochromatic radiation (e.g., He(I) at 21.22 eV) is used to ionize the sample in the gas phase. By analyzing the kinetic energy of the ejected photoelectrons, the binding energies of the electrons in the molecular orbitals can be determined, providing experimental values for the HOMO and other orbital energies.[1]

Computational Protocols
  • Software: DFT calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem.

  • Geometry Optimization: The first step in any DFT calculation is the optimization of the molecule's geometry. This is usually performed using a specific functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)). The optimization process continues until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

  • Electronic Property Calculations: Once the geometry is optimized, single-point energy calculations are performed to obtain electronic properties such as HOMO and LUMO energies, the HOMO-LUMO gap, and the dipole moment. For these calculations, a larger and more flexible basis set, such as 6-311++G(d,p), is often employed to achieve higher accuracy.

  • UV-Vis Spectra Simulation (TD-DFT): The prediction of the UV-Vis spectrum is carried out using Time-Dependent DFT (TD-DFT). This method calculates the vertical excitation energies and oscillator strengths of the electronic transitions. The calculations are typically performed on the optimized ground-state geometry using the same functional and basis set as the electronic property calculations.

Visualizing the Computational Workflow and Key Relationships

To better illustrate the process and the interplay of different computational choices, the following diagrams are provided.

DFT_Workflow cluster_input Input cluster_methodology Computational Methodology cluster_calculation DFT Calculation cluster_output Output mol_structure Molecular Structure (this compound) dft_functional Choose DFT Functional (e.g., B3LYP, PBE0, M06-2X) mol_structure->dft_functional basis_set Choose Basis Set (e.g., 6-31G(d), 6-311++G(d,p)) mol_structure->basis_set geom_opt Geometry Optimization dft_functional->geom_opt basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_calc Single-Point Energy Calculation geom_opt->sp_calc optimized_geom Optimized Geometry geom_opt->optimized_geom vib_freq Vibrational Frequencies freq_calc->vib_freq tddft_calc TD-DFT Calculation sp_calc->tddft_calc electronic_prop Electronic Properties (HOMO, LUMO, Dipole Moment) sp_calc->electronic_prop uv_vis Simulated UV-Vis Spectrum tddft_calc->uv_vis

Caption: A typical workflow for DFT calculations on a molecule like this compound.

Functional_Accuracy cluster_functionals DFT Functionals cluster_properties Electronic Properties cluster_accuracy General Accuracy Trend b3lyp B3LYP homo_lumo HOMO-LUMO Gap b3lyp->homo_lumo Often underestimates dipole Dipole Moment b3lyp->dipole Reasonable low_acc Lower Accuracy pbe0 PBE0 uv_vis UV-Vis Spectrum pbe0->uv_vis Good for shifts pbe0->dipole Often better moderate_acc Moderate Accuracy m062x M06-2X m062x->homo_lumo Generally better high_acc Higher Accuracy cam_b3lyp CAM-B3LYP cam_b3lyp->homo_lumo Good for excited states cam_b3lyp->uv_vis Good for CT

Caption: Logical relationship between DFT functional choice and the accuracy of predicted electronic properties.

References

A Comparative Guide to the Synthesis Efficiency of 4-Fluorobenzonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorobenzonitriles, as versatile building blocks, are of particular interest due to the unique electronic properties conferred by the fluorine and nitrile substituents. This guide provides an objective comparison of the synthesis efficiency for 4-fluorobenzonitrile, 2-fluorobenzonitrile (B118710), and 3-fluorobenzonitrile (B1294923), offering valuable insights for process optimization and methodological selection.

Comparative Synthesis Efficiency

The synthesis of fluorobenzonitrile isomers can be approached through several strategic pathways, primarily involving nucleophilic aromatic substitution (SNAr), Sandmeyer-type reactions, and palladium-catalyzed cyanation. The efficiency of these methods varies significantly depending on the starting materials, reaction conditions, and the substitution pattern of the isomer.

Table 1: Comparison of Synthesis Methods for Fluorobenzonitrile Isomers

IsomerStarting MaterialReagents & CatalystSolventReaction ConditionsYield (%)Purity (%)Reference
This compound 4-Chlorobenzonitrile (B146240)Potassium Fluoride (B91410) (KF)1,3-Dimethyl-2-imidazolidone (DMI)280°C, 2 h89.599.0[1]
4-ChlorobenzonitrileKF, Tetraphenylphosphonium bromideDMI140°C, 6 h50.4Not Specified[2]
4-ChlorobenzonitrileKF, 18-crown-6Sulfolane180°C, 24 h62.1Not Specified[2]
4-BromofluorobenzeneSodium Cyanide (NaCN), Pd(0)/t-Bu₃PAcetonitrile/THFNot Specified97Not Specified[2]
4-FluorobenzaldehydeHydroxylamine hydrochloride, Acetic anhydrideAcetic acid70-115°C, 1 h8899.3[3]
2-Fluorobenzonitrile 2-Nitrobenzonitrile (B147312)Tetramethylammonium (B1211777) fluoride (TMAF)Polar aprotic solvents (e.g., DMSO)25-50°CNear-quantitativeHigh[4][5]
2-NitrobenzonitrileRubidium-18F (Rb¹⁸F)DMSO150°C, 20 min85Not Specified
Saccharin (B28170)1. PCl₅ 2. Potassium Fluoride (KF)High-boiling solvent (e.g., Sulfolane)1. 60-90°C 2. 225-235°C52 (overall)Not Specified[6][7]
o-ChlorobenzonitrileKF, Tetraphenylphosphonium bromideSulfolane180°C, 4 h (Microwave)74.6Not Specified[8]
o-Fluorobenzoyl chloride1. 25% Ammonia solution 2. TrichlorophosphineToluene1. 0-15°C, 4 h 2. 90-100°C, 1 h80 (overall)Not Specified[8]
3-Fluorobenzonitrile 3-Aminobenzonitrile (B145674)Not Specified (likely diazotization followed by Sandmeyer)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]
3-NitrobenzonitrilePotassium Fluoride (KF), Ph₄PBrNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]
3-FluorobenzaldehydeHydroxylamine hydrochloride, Cog-C₃N₄Methanol/Water20°C, 18 h (Irradiation)90Not Specified[10]

Experimental Protocols

Detailed methodologies for key synthesis routes are provided below to facilitate replication and adaptation.

1. Synthesis of this compound via Halogen Exchange

This protocol is adapted from a high-yield synthesis from 4-chlorobenzonitrile.[1]

  • Materials: 4-chlorobenzonitrile, potassium fluoride (spray-dried), 1,3-dimethyl-2-imidazolidone (DMI).

  • Procedure:

    • In a pressure reactor, combine 4-chlorobenzonitrile and potassium fluoride in DMI. The optimal molar ratio of 4-chlorobenzonitrile to KF is 1:3.[1]

    • Seal the reactor and heat the mixture to 280°C with vigorous stirring.

    • Maintain the reaction at this temperature for 2 hours.

    • After cooling, the reaction mixture is worked up by filtration to remove inorganic salts, followed by distillation of the solvent.

    • The crude product is then purified by vacuum distillation to yield this compound.

2. Synthesis of 2-Fluorobenzonitrile via Fluorodenitration

This method highlights a highly efficient and selective pathway using tetramethylammonium fluoride (TMAF).[4][5]

  • Materials: 2-nitrobenzonitrile, anhydrous tetramethylammonium fluoride (TMAF), dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • Dissolve 2-nitrobenzonitrile in anhydrous DMSO in a reaction flask under an inert atmosphere.

    • Add anhydrous TMAF to the solution.

    • Stir the reaction mixture at a temperature between 25-50°C.[4] The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • The reaction typically proceeds to near-quantitative conversion.[4]

    • Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 2-fluorobenzonitrile.

3. Synthesis of 3-Fluorobenzonitrile via the Sandmeyer Reaction (General Procedure)

While specific high-yield protocols for 3-fluorobenzonitrile are less commonly detailed, the Sandmeyer reaction starting from a corresponding aniline (B41778) is a classical and viable approach.[11][12]

  • Materials: 3-aminobenzonitrile, sodium nitrite (B80452), hydrochloric acid, copper(I) cyanide.

  • Procedure:

    • Diazotization: Dissolve 3-aminobenzonitrile in a cooled (0-5°C) aqueous solution of hydrochloric acid. Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt. The completion of diazotization can be tested with starch-iodide paper.[13][14]

    • Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide. Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture.

    • Allow the reaction to warm to room temperature and stir for several hours. The evolution of nitrogen gas should be observed.

    • The reaction mixture is then typically extracted with an organic solvent.

    • The organic extract is washed, dried, and concentrated. The crude 3-fluorobenzonitrile is then purified by distillation or chromatography.

Visualizing Synthesis Pathways

The following diagrams illustrate the logical flow of the primary synthetic routes to fluorobenzonitriles.

Synthesis_Pathways cluster_4FBN This compound Synthesis cluster_2FBN 2-Fluorobenzonitrile Synthesis cluster_3FBN 3-Fluorobenzonitrile Synthesis CBN4 4-Chlorobenzonitrile FBN4 This compound CBN4->FBN4 Halogen Exchange (KF) FBAL4 4-Fluorobenzaldehyde FBAL4->FBN4 Oximation/Dehydration NBN2 2-Nitrobenzonitrile FBN2 2-Fluorobenzonitrile NBN2->FBN2 Fluorodenitration (TMAF) SAC Saccharin SAC->FBN2 Multi-step Conversion ABN3 3-Aminobenzonitrile FBN3 3-Fluorobenzonitrile ABN3->FBN3 Sandmeyer Reaction FBAL3 3-Fluorobenzaldehyde FBAL3->FBN3 Oximation/Dehydration General_Workflow Start Select Starting Material (e.g., Chloro-, Nitro-, Amino-benzonitrile) Reaction Perform Core Reaction (Halogen Exchange, Fluorodenitration, Sandmeyer) Start->Reaction Workup Reaction Work-up (Quenching, Extraction, Washing) Reaction->Workup Purification Product Purification (Distillation, Crystallization, Chromatography) Workup->Purification Analysis Characterization (NMR, GC-MS, HPLC) Purification->Analysis Final Pure Fluorobenzonitrile Isomer Analysis->Final

References

A Spectroscopic Comparison of 4-Fluorobenzonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-Fluorobenzonitrile and a selection of its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science. The introduction of different substituents to its aromatic ring can significantly alter its electronic and steric properties, leading to a wide range of applications. Spectroscopic techniques are fundamental in elucidating the structural and electronic changes resulting from these substitutions. This guide offers a comparative analysis of the spectroscopic signatures of this compound and its derivatives, supported by experimental data and detailed methodologies.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. These values are indicative and can be influenced by the solvent and experimental conditions.

¹H NMR Spectral Data (CDCl₃, 400 MHz)
CompoundChemical Shift δ (ppm)MultiplicityCoupling Constant J (Hz)
This compound 7.68, 7.19m, m-
2,4-Difluorobenzonitrile 7.75, 7.10-7.00m, m-
3,4-Difluorobenzonitrile 7.55-7.45, 7.30m, m-
4-Fluoro-2-methylbenzonitrile 7.50, 6.95d, ddJ = 8.4, 2.4
¹³C NMR Spectral Data (CDCl₃, 100 MHz)
CompoundChemical Shift δ (ppm)
This compound 164.5 (d, J=254 Hz), 134.5 (d, J=9 Hz), 118.0 (d, J=22 Hz), 116.5, 112.5 (d, J=3 Hz)
2,4-Difluorobenzonitrile 165.5 (dd, J=258, 12 Hz), 162.5 (dd, J=258, 12 Hz), 135.0 (d, J=10 Hz), 118.0 (d, J=21 Hz), 112.0 (dd, J=21, 4 Hz), 105.0 (t, J=26 Hz)
3,4-Difluorobenzonitrile 152.0 (dd, J=252, 13 Hz), 150.0 (dd, J=252, 13 Hz), 128.0 (dd, J=8, 5 Hz), 119.0 (d, J=18 Hz), 117.5 (d, J=18 Hz), 116.5, 114.0 (d, J=6 Hz)
4-Fluoro-2-methylbenzonitrile 163.0 (d, J=252 Hz), 142.0 (d, J=8 Hz), 134.0, 128.0 (d, J=9 Hz), 117.0 (d, J=21 Hz), 116.5, 110.0 (d, J=3 Hz), 20.0
IR and Raman Spectral Data (cm⁻¹)
CompoundIR (ATR) ν(C≡N)Raman (FT) ν(C≡N)IR (ATR) ν(C-F)Raman (FT) ν(C-F)
This compound 2228223012351240
2,4-Difluorobenzonitrile 223522381260, 11401265, 1145
3,4-Difluorobenzonitrile 223022331270, 11501275, 1155
4-Fluoro-2-methylbenzonitrile 2225222712401245
UV-Vis Spectral Data (in Ethanol)
Compoundλmax (nm)Molar Absorptivity (ε)
Benzonitrile (Reference) 224, 27113,000, 1,000
This compound ~230, ~275-
Substituted Benzonitriles Varies with substituent-

Experimental Protocols

The following are general protocols for the spectroscopic techniques cited in this guide. Specific parameters may need to be optimized for individual instruments and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-20 mg of the solid sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.[2] The solution should be clear and free of particulate matter.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition : Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.[2]

  • ¹³C NMR Acquisition : A proton-decoupled experiment is typically used with a relaxation delay of 2-5 seconds and 1024 or more scans, depending on the sample concentration.[2]

  • Data Processing : Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).[2]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation : Place a small amount of the solid powder sample directly onto the diamond or zinc selenide (B1212193) ATR crystal.[3][4]

  • Instrumentation : Use a Fourier Transform Infrared spectrometer equipped with an ATR accessory.

  • Data Acquisition : Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.[4] Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Background Correction : A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement and automatically subtracted from the sample spectrum.[3]

Fourier Transform (FT)-Raman Spectroscopy
  • Sample Preparation : Place a small amount of the solid powder sample into a glass capillary tube or an aluminum sample cup.[5] No further sample preparation is typically required.

  • Instrumentation : Utilize an FT-Raman spectrometer, often with a near-infrared (NIR) laser source (e.g., 1064 nm Nd:YAG) to minimize fluorescence.[6]

  • Data Acquisition : Focus the laser beam onto the sample. Collect the scattered radiation at a 180° (backscattering) geometry. Acquire the spectrum over a suitable Raman shift range (e.g., 100-3500 cm⁻¹) by accumulating a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing : The resulting interferogram is Fourier transformed to produce the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol.[7] The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition : Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm). Use a cuvette containing the pure solvent as a reference.[7]

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum. If a standard of known concentration is available, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.[8]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel this compound derivative.

G General Workflow for Spectroscopic Characterization cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Analysis cluster_data_analysis Data Interpretation and Structure Elucidation synthesis Synthesize Derivative purification Purify Compound (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ir IR Spectroscopy (ATR-FTIR) purification->ir raman Raman Spectroscopy (FT-Raman) purification->raman uvvis UV-Vis Spectroscopy purification->uvvis structure_elucidation Combine Spectroscopic Data nmr->structure_elucidation ir->structure_elucidation raman->structure_elucidation uvvis->structure_elucidation final_structure Propose/Confirm Structure structure_elucidation->final_structure final_structure->synthesis Iterative Refinement

Caption: Workflow for the synthesis and spectroscopic characterization of this compound derivatives.

This guide provides a foundational comparison of the spectroscopic properties of this compound and some of its derivatives. Researchers are encouraged to consult the primary literature for more detailed data on specific compounds of interest. The provided protocols offer a starting point for obtaining high-quality spectroscopic data for these and other related molecules.

References

Navigating Metabolic Stability: A Comparative Guide for Drugs Featuring the 4-Fluorobenzonitrile Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing metabolic stability is a critical hurdle in the journey from a promising compound to a viable drug candidate. This guide provides a comprehensive comparison of the metabolic stability of drugs containing the 4-fluorobenzonitrile (B33359) moiety, offering insights into their metabolic fate and exploring bioisosteric replacements as a strategy to enhance pharmacokinetic profiles. Supported by experimental data, detailed protocols, and visual pathway diagrams, this document serves as a practical resource for informed decision-making in drug design and development.

The this compound group is a common structural motif in medicinal chemistry, valued for its ability to engage in specific interactions with biological targets and influence the physicochemical properties of a molecule. However, like any chemical entity, its presence can impact a drug's metabolic stability, influencing its half-life, bioavailability, and potential for drug-drug interactions. Understanding the metabolic pathways and the enzymes responsible for the biotransformation of these compounds is paramount for predicting their in vivo behavior and designing more robust drug candidates.

Comparative Analysis of Metabolic Stability

The metabolic stability of a compound is typically assessed by its in vitro half-life (t½) and intrinsic clearance (CLint) in human liver microsomes (HLM) or hepatocytes. A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.

This section presents a comparative analysis of the metabolic stability of drugs containing the this compound moiety alongside other benzonitrile-containing compounds and illustrates the impact of bioisosteric replacement.

CompoundMoietyIn Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Key Metabolic Enzymes
Talazoparib This compoundHLM72.7[1][2][3]9.59[1][2][3]Minimally metabolized[1][2]
Letrozole This compoundHLMLong-lasting activity noted[4][5]Data not availableCYP2A6, CYP3A4[6][7]
Anastrozole Benzonitrile derivativeHLMLong half-life (38-61 hours in plasma)[8]Data not availableN-dealkylation, hydroxylation, glucuronidation[9][10]
Rucaparib (B1680265) Benzonitrile derivativeHLMLow metabolic turnover[11][12]Data not availableCYP1A2, CYP3A[11]
Perampanel BenzonitrileHLMLong half-life (105 hours in humans)[9]Data not availablePrimarily CYP3A4[9]

Illustrative Comparison of Fluorination Impact on Metabolic Stability (Indole Analogs)

While direct comparative data for a this compound compound and its non-fluorinated counterpart were not available in a single study, the following data on indole (B1671886) analogs demonstrates the principle that fluorination can significantly enhance metabolic stability.[9]

CompoundDescriptionIn Vitro SystemHalf-life (t½, min)
UT-155Non-fluorinated indoleMouse Liver Microsomes12.35[9]
32a4-Fluoro-indazole analog of UT-155Mouse Liver Microsomes13.29[9]
32cCF3-substituted indazole analog of UT-155Mouse Liver Microsomes53.71[9]

Illustrative Comparison of Nitrile Bioisosteric Replacements

Bioisosteric replacement of the nitrile group with moieties like tetrazoles or oxadiazoles (B1248032) is a common strategy to improve metabolic stability and other physicochemical properties.

Original MoietyBioisosteric ReplacementIn Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Ester (as a labile reference)1,2,4-OxadiazoleHLM75[1]9.2[1]
1,2,4-Oxadiazole1,3,4-OxadiazoleHLM> 120[1]< 5.8[1]

Metabolic Pathways of Nitrile-Containing Compounds

The metabolic fate of the this compound moiety and other nitriles is primarily governed by enzymes that catalyze hydrolysis or reduction of the nitrile group, as well as modifications to other parts of the molecule. The primary enzymes involved include Cytochrome P450 (CYP) monooxygenases and, in some cases, aldehyde oxidase (AO). The nitrile group itself is generally considered to be metabolically robust.[6]

The diagram below illustrates the principal metabolic pathways for benzonitrile-containing compounds.

cluster_0 Parent Drug cluster_1 Phase I Metabolism cluster_2 Phase II Metabolism cluster_3 Metabolites Parent Drug Parent Drug Hydroxylation Hydroxylation Parent Drug->Hydroxylation CYP450 N-dealkylation N-dealkylation Parent Drug->N-dealkylation CYP450 Nitrile Hydrolysis Nitrile Hydrolysis Parent Drug->Nitrile Hydrolysis Nitrilase/Hydratase (less common for drugs) Hydroxylated Metabolite Hydroxylated Metabolite Hydroxylation->Hydroxylated Metabolite N-dealkylated Metabolite N-dealkylated Metabolite N-dealkylation->N-dealkylated Metabolite Carboxylic Acid Metabolite Carboxylic Acid Metabolite Nitrile Hydrolysis->Carboxylic Acid Metabolite Glucuronidation Glucuronidation Glucuronide Conjugate Glucuronide Conjugate Glucuronidation->Glucuronide Conjugate Hydroxylated Metabolite->Glucuronidation UGTs A Prepare Reaction Mixture (Test Compound + HLM + Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Incubate and Sample at Time Points (T0, T1, T2...) C->D E Terminate Reaction (Add Cold Solvent + IS) D->E F Centrifuge to Precipitate Proteins E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t½ and CLint G->H cluster_options Modification Strategies Start Initial Compound with This compound Moiety Assess Assess Metabolic Stability (in vitro assays) Start->Assess Decision Is Stability Optimal? Assess->Decision Proceed Proceed to Further Development Decision->Proceed Yes Modify Structural Modification Decision->Modify No Option1 Block Metabolic Hotspots (e.g., fluorination, deuteration) Modify->Option1 Option2 Bioisosteric Replacement of Nitrile (e.g., tetrazole, oxadiazole) Modify->Option2 Option3 Modify Adjacent Groups to alter enzyme recognition Modify->Option3 Reassess Reassess Metabolic Stability Reassess->Decision Option1->Reassess Option2->Reassess Option3->Reassess

References

A Comparative Analysis of Catalysts for the Cyanation of 4-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a cyano group into aromatic scaffolds is a pivotal transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. 4-Fluorobenzonitrile (B33359), a key intermediate in the production of various commercial products, presents a valuable substrate for studying the efficiency of different catalytic systems in C-CN bond formation. This guide provides a comparative analysis of palladium, nickel, and copper-based catalysts for the cyanation of this compound and its halo-substituted precursors, offering insights into their respective performances based on available experimental data.

Quantitative Performance Comparison

The following table summarizes the performance of different catalytic systems in the cyanation of 4-halobenzonitriles, serving as a proxy for the direct cyanation of this compound. The data highlights key metrics such as catalyst loading, reaction conditions, and yield, providing a basis for catalyst selection in synthetic applications.

Catalyst SystemSubstrateCyanide SourceReaction ConditionsYield (%)Reference
Palladium-Catalyzed
Pd(OAc)₂ (0.1 mol%)4-BromoacetophenoneK₄[Fe(CN)₆]DMAC, 120 °C, 5 h96[1]
[(allyl)PdCl]₂ / DPEphosAryl ImidazolylsulfonatesK₄[Fe(CN)₆]MeCN-H₂O (2:1), Et₂N, 75 °CHigh[2]
Nickel-Catalyzed
--INVALID-LINK--₂ / 1,10-phenanthroline (B135089)4-FluorobromobenzeneAcetonitrile (B52724) (solvent and cyanide source)80 °C, 24 h36-50[3]
NiCl₂·1,10-phen (10 mol%)Ethyl 4-iodobenzoateBrCNDioxane, Zn, 50 °C, 12 hHigh[4]
NiFe₂O₄ nanoparticles4-BromoanisoleK₄[Fe(CN)₆]120 °C, 45 min95[5]
Copper-Catalyzed
CuI (10 mol%) / N,N'-dimethylethylenediamine4-BromoanisoleNaCNToluene, KI, 110 °C, 24 h95[6]
CuI (10 mol%) / 1,10-phenanthroline(Z)-1-Iodooct-1-eneAcetone cyanohydrinDMF, 110 °C, 48 hHigh[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of the general procedures used for the cyanation of aryl halides and can be adapted for this compound.

Palladium-Catalyzed Cyanation of 4-Fluoro-1-bromobenzene

This procedure is adapted from a general method for the ligand-free palladium-catalyzed cyanation of aryl bromides.[1]

Materials:

  • 4-Fluoro-1-bromobenzene

  • Potassium ferrocyanide (K₄[Fe(CN)₆])

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Dimethylacetamide (DMAC)

Procedure:

  • To a dry reaction vessel, add 4-fluoro-1-bromobenzene (1 mmol), potassium ferrocyanide (0.6 mmol), and palladium(II) acetate (0.001 mmol, 0.1 mol%).

  • Add dimethylacetamide (3 mL) to the vessel.

  • The reaction mixture is heated to 120 °C and stirred for 5 hours.

  • After completion, the reaction is cooled to room temperature and diluted with an appropriate organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Nickel-Catalyzed Cyanation of 4-Fluorobromobenzene

This protocol is based on a nickel-catalyzed cyanation using acetonitrile as both the solvent and cyanide source.[3][8]

Materials:

  • 4-Fluorobromobenzene

  • --INVALID-LINK--₂

  • 1,10-Phenanthroline (L5)

  • 1,4-Bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine (Si-Me₄-DHP)

  • Acetonitrile (MeCN)

Procedure:

  • In a Schlenk tube under an argon atmosphere, dissolve 4-fluorobromobenzene (0.400 mmol), --INVALID-LINK--₂ (0.0200 mmol), and 1,10-phenanthroline (0.0200 mmol) in acetonitrile (15.0 mL).

  • Add Si-Me₄-DHP (1.00 mmol, 2.5 equiv) to the solution.

  • The reaction mixture is stirred at 80 °C for 24 hours.

  • Upon completion, the reaction is quenched with ethyl acetate (5.00 mL).

  • The resulting mixture is concentrated under vacuum.

  • The crude product is purified by silica gel flush column chromatography to yield this compound.

Copper-Catalyzed Domino Halide Exchange-Cyanation of 4-Fluorobromobenzene

This procedure is adapted from a copper-catalyzed method for the cyanation of aryl bromides.[6]

Materials:

  • 4-Fluorobromobenzene

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine

  • Sodium cyanide (NaCN)

  • Potassium iodide (KI)

  • Toluene

Procedure:

  • A reaction tube is charged with CuI (0.1 mmol, 10 mol%), KI (0.2 mmol, 20 mol%), and 4-fluorobromobenzene (1.0 mmol).

  • The tube is evacuated and backfilled with argon.

  • Toluene (1.0 mL), N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%), and a solution of NaCN (1.2 mmol) in water (if applicable, otherwise added as a solid) are added.

  • The reaction mixture is heated to 110 °C for 24 hours.

  • After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine.

  • The organic layer is dried and concentrated, and the product is purified by chromatography.

Mechanistic Insights and Experimental Workflows

The following diagrams illustrate the generally accepted catalytic cycles for palladium- and nickel-catalyzed cyanation of aryl halides, as well as a typical experimental workflow.

experimental_workflow start Start reagents Combine Aryl Halide, Catalyst, Ligand, Cyanide Source, & Solvent start->reagents reaction Heat and Stir under Inert Atmosphere reagents->reaction workup Quench Reaction & Perform Aqueous Workup reaction->workup purification Purify by Column Chromatography workup->purification product This compound purification->product palladium_catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition aryl_pd_complex Ar-Pd(II)(X)L_n oxidative_addition->aryl_pd_complex transmetalation Transmetalation (Cyanide Exchange) aryl_cn_pd_complex Ar-Pd(II)(CN)L_n transmetalation->aryl_cn_pd_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-CN reductive_elimination->product substrate Ar-X substrate->oxidative_addition cyanide CN⁻ cyanide->transmetalation nickel_catalytic_cycle ni0 Ni(0)L_n oxidative_addition Oxidative Addition aryl_ni_complex Ar-Ni(II)(X)L_n oxidative_addition->aryl_ni_complex reduction Reduction (e.g., by Zn) aryl_ni_i_complex Ar-Ni(I)L_n reduction->aryl_ni_i_complex cyanation Cyanation reductive_elimination Reductive Elimination reductive_elimination->ni0 product Ar-CN reductive_elimination->product substrate Ar-X substrate->oxidative_addition cyanide CN Source cyanide->cyanation

References

A Comparative Guide to the X-ray Crystallographic Data of 4-Fluorobenzonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the X-ray crystallographic data for 4-fluorobenzonitrile (B33359) and two of its derivatives: 4-amino-3,5-difluorobenzonitrile (B171853) and 2-amino-4-chlorobenzonitrile. The structural insights derived from single-crystal X-ray diffraction are pivotal in understanding molecular geometry, intermolecular interactions, and crystal packing, which are critical parameters in drug design and materials science. This document provides a concise summary of their crystallographic data, a detailed experimental protocol for such analyses, and a visual representation of the experimental workflow.

Data Presentation: A Comparative Analysis

The following table summarizes the key crystallographic parameters for this compound and its derivatives, allowing for a direct comparison of their solid-state structures.

ParameterThis compound4-amino-3,5-difluorobenzonitrile[1]2-amino-4-chlorobenzonitrile[2]
Chemical Formula C₇H₄FNC₇H₄F₂N₂C₇H₅ClN₂
Molecular Weight 121.11 g/mol 154.10 g/mol 152.58 g/mol
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/nP2₁/cP-1
a (Å) 7.648(2)7.2382(6)3.8924(9)
b (Å) 6.021(2)5.4770(4)6.7886(15)
c (Å) 13.568(4)16.040(2)13.838(3)
α (°) 909077.559(16)
β (°) 102.58(3)101.680(4)88.898(17)
γ (°) 909083.021(17)
Volume (ų) 609.4(3)622.7(1)354.41(14)
Z 442
Density (calculated) (g/cm³) 1.3201.6441.429
Temperature (K) 220(2)200(2)296(2)
Radiation (λ, Å) Mo Kα (0.71073)Mo Kα (0.71073)Mo Kα (0.71073)
Reflections collected 139814231583
Unique reflections 106910951095
R-int 0.0270.0500.080
Final R indices [I > 2σ(I)] R1 = 0.045, wR2 = 0.121R1 = 0.050, wR2 = 0.138R1 = 0.072, wR2 = 0.158

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structures of this compound and its derivatives involves a standardized workflow.

1. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. For small organic molecules like this compound derivatives, suitable crystals are typically grown using slow evaporation or vapor diffusion techniques. A saturated solution of the compound in an appropriate solvent (e.g., ethanol, acetone, or a mixture of solvents) is prepared. For slow evaporation, the solution is loosely covered to allow the solvent to evaporate over several days to weeks. For vapor diffusion, the solution is placed in a small, open vial inside a larger sealed container with a more volatile anti-solvent; the slow diffusion of the anti-solvent into the solution induces crystallization.

2. Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[3] The crystal is then placed on the diffractometer and cooled to a low temperature (e.g., 100-200 K) using a cryostream to minimize thermal vibrations of the atoms. A monochromatic X-ray beam, typically from a molybdenum (Mo) or copper (Cu) source, is directed at the crystal.[3] As the crystal is rotated, a series of diffraction patterns are collected by a detector.

3. Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal. The intensities of the diffraction spots are integrated, and corrections for factors such as absorption are applied. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.

4. Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, their displacement parameters, and other structural parameters are refined against the experimental diffraction data using least-squares methods. The quality of the final refined structure is assessed by parameters such as the R-factor.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination Crystallization Crystal Growth Mounting Crystal Mounting Crystallization->Mounting Select Crystal Diffraction X-ray Diffraction Mounting->Diffraction Mount on Goniometer Integration Data Integration Diffraction->Integration Collect Frames Solution Structure Solution Integration->Solution Process Data Refinement Structure Refinement Solution->Refinement Build Model Validation Validation Refinement->Validation Refine Model

A simplified workflow for single-crystal X-ray diffraction.

References

Unveiling the Potential of 4-Fluorobenzonitrile in High-Performance OLEDs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance metrics of Organic Light-Emitting Diodes (OLEDs) incorporating 4-Fluorobenzonitrile derivatives reveals their promising role in advancing next-generation displays and lighting. This guide provides a comprehensive comparison of these materials against traditional and non-fluorinated counterparts, supported by experimental data and detailed fabrication protocols.

In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), materials science plays a pivotal role. Among the vast array of organic molecules explored, this compound and its derivatives have emerged as a compelling class of materials. The introduction of fluorine atoms into the molecular structure can significantly influence the electronic properties, intermolecular interactions, and ultimately, the device performance of OLEDs. This guide offers a technical comparison of OLEDs utilizing this compound derivatives, presenting key performance data and outlining the experimental methodologies for their fabrication and characterization.

Performance Benchmark: this compound Derivatives vs. The Alternatives

The efficacy of this compound derivatives in OLEDs is best understood through a direct comparison of their key performance indicators with those of both non-fluorinated benzonitrile (B105546) analogues and the industry-standard electron transport and emissive material, Tris(8-hydroxyquinolinato)aluminium (Alq3). The following table summarizes the electroluminescent characteristics of various devices, providing a clear snapshot of their relative performance.

Emitter Material SystemDevice ArchitectureMaximum Current Efficiency (cd/A)Maximum External Quantum Efficiency (EQE) (%)Maximum Luminance (cd/m²)
Fluorinated Benzonitrile Derivatives
Molecule 4 (D-A-D' with Phenoxazine/Carbazole)ITO / PEDOT:PSS / PVK / EML (in mCP) / TPBI / Al2.8[1]->1000[1]
Molecule 5 (D-A-D' with Phenoxazine/Carbazole)ITO / PEDOT:PSS / PVK / EML (in mCP) / TPBI / Al3.4[1]->1000[1]
Molecule 6 (D-A-D' with Phenoxazine/Carbazole)ITO / PEDOT:PSS / PVK / EML (in mCP) / TPBI / Al6.4[1]->1000[1]
Molecule 7 (D-A-D' with Phenoxazine/Carbazole)ITO / PEDOT:PSS / PVK / EML (in mCP) / TPBI / Al7.6[1]->1000[1]
4FlCzBN (Carbazole-Benzonitrile derivative)Solution-processed with TADF sensitizer-12.2-
Non-Fluorinated Benzonitrile Derivative
Benzonitrile Derivative (Symmetrical D-A-D)Doping-free light-emitting layer-1.6 - 5.01200 - 22600
Standard Reference Material
Alq3 (Tris(8-hydroxyquinolinato)aluminium)ITO / TPD / Alq3 / Mg:Ag-~1.4505
Alq3 with LiF bufferITO / TPD / Alq3 / LiF / Al-3.0>20000

Note: The performance of OLEDs is highly dependent on the specific device architecture, fabrication conditions, and measurement techniques. The data presented here is for comparative purposes and is extracted from various research publications.

Illuminating the Pathway: Experimental Protocols

Reproducibility and advancement in materials science hinge on detailed and transparent experimental methodologies. Below are generalized protocols for the fabrication of OLEDs, encompassing both solution-processing and vacuum deposition techniques, which are commonly employed for the device architectures discussed in this guide.

Solution-Processed OLED Fabrication

This method is favored for its potential for low-cost, large-area manufacturing.

  • Substrate Cleaning: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to enhance the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate to form a thin film (typically 30-40 nm). The substrate is then annealed on a hotplate to remove the solvent.

  • Emissive Layer (EML) Deposition: The this compound derivative, often blended with a host material like polyvinylcarbazole (PVK) or mCP, is dissolved in a suitable organic solvent. This solution is then spin-coated on top of the HIL. The thickness of this layer is a critical parameter influencing device performance.

  • Electron Transport Layer (ETL) and Cathode Deposition: The subsequent layers, including the electron transport layer (e.g., TPBI) and the metal cathode (e.g., Aluminum), are typically deposited via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr). A shadow mask is used to define the active area of the device.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, it is encapsulated using a UV-curable epoxy and a glass coverslip inside a nitrogen-filled glovebox.

Vacuum Deposition OLED Fabrication

This technique allows for precise control over layer thickness and morphology, leading to high-performance devices.

  • Substrate Preparation: Similar to the solution-processing method, ITO substrates are rigorously cleaned and treated.

  • Organic Layer Deposition: The organic materials, including the hole injection, hole transport, emissive (containing the this compound derivative), and electron transport layers, are sequentially deposited onto the substrate by thermal evaporation in a high-vacuum chamber. The deposition rates and thicknesses of each layer are carefully monitored using a quartz crystal microbalance.

  • Cathode Deposition: A low work function metal or a multi-layer cathode (e.g., LiF/Al) is then evaporated on top of the organic stack without breaking the vacuum. This is done through a shadow mask to define the individual pixels or the active area.

  • Encapsulation: The completed device is encapsulated in an inert atmosphere to ensure long-term stability and operational lifetime.

Visualizing the Process and Performance

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical OLED device structure and a comparative workflow.

OLED_Device_Structure cluster_device Typical OLED Device Structure Cathode Cathode (e.g., Al, LiF/Al) ETL Electron Transport Layer (ETL) (e.g., TPBI) Cathode->ETL Electrons EML Emissive Layer (EML) (Host + this compound Derivative) ETL->EML HTL Hole Transport Layer (HTL) (e.g., PVK) EML->HTL Holes Light hv EML->Light Light Emission HIL Hole Injection Layer (HIL) (e.g., PEDOT:PSS) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Substrate (e.g., Glass)

Caption: A simplified diagram illustrating the multi-layer structure of a typical OLED.

Performance_Comparison_Workflow cluster_workflow Performance Comparison Workflow A Material Synthesis - this compound Derivative - Non-Fluorinated Analogue - Standard Material (Alq3) B Device Fabrication - Solution Processing or - Vacuum Deposition A->B C Electroluminescence Characterization - Current-Voltage-Luminance (IVL) - External Quantum Efficiency (EQE) - Emission Spectrum B->C D Data Analysis & Comparison - Efficiency - Luminance - Color Purity - Stability C->D

Caption: A workflow diagram outlining the key stages in comparing OLED performance.

References

A Comparative Guide to Analytical Method Validation for 4-Fluorobenzonitrile Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of 4-Fluorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of the final product. Here, we compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of this compound, supported by illustrative experimental data and detailed methodologies.

Comparison of Analytical Methods

The choice of analytical technique for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application, such as routine quality control or impurity profiling.

Analytical MethodPrincipleKey AdvantagesKey Limitations
HPLC-UV Separation based on polarity, with detection by UV absorbance.Robust, versatile for a wide range of compounds, and widely available.Requires the analyte to have a UV chromophore.
GC-MS Separation based on volatility and polarity, with detection by mass spectrometry.High sensitivity and selectivity, providing structural information for impurity identification.Suitable only for volatile and thermally stable compounds.
qNMR Quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.Primary analytical method, highly accurate and precise, requires no analyte-specific reference standard for purity determination.Lower sensitivity compared to chromatographic methods, higher instrument cost.

Data Presentation: A Comparative Summary of Method Performance

The following tables summarize the typical performance characteristics of validated HPLC-UV, GC-MS, and qNMR methods for the quantification of this compound. Please note that this data is illustrative and based on typical performance for similar analytes, as comprehensive, publicly available validation reports for this compound are limited.

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (RSD%)< 2.0%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL

Table 2: GC-MS Method Validation Parameters

ParameterResult
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)97.0 - 103.0%
Precision (RSD%)< 3.0%
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantitation (LOQ)0.03 µg/mL

Table 3: qNMR Method Validation Parameters

ParameterResult
Linearity Range0.5 - 20 mg/mL
Correlation Coefficient (r²)> 0.9999
Accuracy (% Bias)< 0.5%
Precision (RSD%)< 1.0%
Limit of Quantitation (LOQ)0.1 mg/mL

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV) Method
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of working standards by serial dilution to cover the linearity range.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) mode at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 121, 94).

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the same solvent as the standards to a concentration within the calibration range.

Quantitative NMR (qNMR) Method
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid).

  • Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d6).

  • Sample Preparation: Accurately weigh a specific amount of this compound and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 5 x T1 (longest relaxation time of analyte and internal standard protons)

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of >150 for the signals of interest.

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of interest for both this compound and the internal standard.

  • Calculation: The purity of this compound is calculated using the integral values, molecular weights, and the number of protons for the respective signals of the analyte and the internal standard.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and a typical experimental workflow for HPLC analysis.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting cluster_approval 4. Finalization define_scope Define Scope & Purpose select_methods Select Analytical Methods define_scope->select_methods define_params Define Validation Parameters select_methods->define_params prep_standards Prepare Standards & Samples define_params->prep_standards run_experiments Run Experiments prep_standards->run_experiments collect_data Collect Raw Data run_experiments->collect_data process_data Process & Analyze Data collect_data->process_data assess_params Assess Validation Parameters process_data->assess_params generate_report Generate Validation Report assess_params->generate_report review_approve Review & Approve generate_report->review_approve implement_method Implement Method review_approve->implement_method

Caption: Logical workflow for analytical method validation.

HPLC_Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh_sample Weigh Sample & Standard dissolve Dissolve in Mobile Phase weigh_sample->dissolve filtrate Filter (0.45 µm) dissolve->filtrate inject Inject into HPLC filtrate->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: A typical experimental workflow for HPLC analysis.

Safety Operating Guide

Essential Safety and Logistics for Handling 4-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 4-Fluorobenzonitrile (CAS No. 1194-02-1), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Adherence to these procedures is vital for ensuring the safety of laboratory personnel and maintaining a secure research environment. This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and is also a flammable solid.[2][3][4]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₇H₄FN[5][6]
Molecular Weight 121.11 g/mol [4][5]
Flash Point 65 °C / 149 °F (closed cup)[2]
Melting Point 32-34 °C[7]
Boiling Point 188 °C / 750 mmHg[7]
log Pow 1.74[2]

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.[8]

Preparation and Engineering Controls
  • Fume Hood: All manipulations of this compound, including weighing and transferring, must occur within a chemical fume hood to control vapor and dust inhalation.[8]

  • Ventilation: Ensure the laboratory is well-ventilated.[3]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[2]

  • Spill Kit: A spill kit appropriate for flammable solids and harmful chemicals should be available.

Required Personal Protective Equipment (PPE)

A comprehensive selection of PPE is mandatory for the safe handling of this compound.[3][9]

PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be required for splash-prone procedures.[3][5]To protect against splashes, dust, and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use and replace if contaminated.[8][10]To prevent skin contact, as the substance is harmful upon dermal absorption.[2]
Body Protection A long-sleeved laboratory coat. For larger quantities or increased risk, fire/flame-resistant and impervious clothing is recommended.[3][5]To protect the skin from accidental contact.
Respiratory For routine use in a fume hood, respiratory protection may not be necessary. If exposure limits are exceeded or dust/vapors are generated, a NIOSH/MSHA-approved N95 dust mask or a full-face respirator should be used.[2][10]To prevent inhalation, as the substance is harmful if inhaled.[2]
Footwear Closed-toe shoes are required.[8]To protect feet from spills.
Weighing and Transfer
  • To prevent the generation of dust, do not weigh the compound directly on an open balance.[8]

  • Inside the fume hood, pre-tare a sealed container, such as a vial with a lid.[8]

  • Carefully transfer the desired amount of this compound into the pre-tared container.[8]

  • Seal the container before removing it from the fume hood for weighing.[8]

  • If mass adjustments are needed, return the sealed container to the fume hood to add or remove the substance.[8]

Post-Handling
  • Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Wash hands thoroughly with soap and water after completing the handling procedures.[8]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2][5]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]
Accidental Release Measures
  • Evacuate: Evacuate personnel from the spill area.[3]

  • Ventilate: Ensure adequate ventilation.[3]

  • Eliminate Ignition Sources: Remove all sources of ignition from the area.[2][3]

  • Personal Precautions: Wear appropriate PPE, including respiratory protection. Avoid breathing dust and vapors.[2][3]

  • Containment and Cleanup: Sweep up the spilled material and place it into a suitable, closed container for disposal. Avoid creating dust.[2][10] Wash the spill area with soap and water.[10]

  • Environmental Precautions: Prevent the chemical from entering drains, as it should not be released into the environment.[2][3]

Disposal Plan

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper disposal.[2]

Waste Segregation and Collection
  • Waste Category: this compound is a halogenated organic compound and should be treated as hazardous waste.

  • Container: Collect waste in a designated, properly sealed, and labeled container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard symbols (e.g., harmful, flammable).[8]

Disposal Method
  • Dispose of the contents and container at an approved waste disposal facility in accordance with all applicable local, state, and federal regulations.[2][9] Do not dispose of it down the drain.

Workflow and Emergency Logic

The following diagram illustrates the standard operating procedure for handling this compound and the logical flow of actions in an emergency.

G Workflow for Handling this compound start Start: Prepare for Handling prep 1. Don PPE (Goggles, Gloves, Lab Coat) start->prep handling 2. Handle in Fume Hood (Weighing, Transfer) prep->handling post_handling 3. Decontaminate Workspace & Wash Hands handling->post_handling emergency Emergency Event (Spill or Exposure) handling->emergency disposal 4. Dispose of Waste (Labeled Hazardous Waste) post_handling->disposal end End of Procedure disposal->end spill Spill Response: 1. Evacuate & Ventilate 2. Eliminate Ignition Sources 3. Wear PPE & Clean Up emergency->spill Spill exposure Exposure Response: Follow First-Aid Measures (Inhalation, Skin, Eye, Ingestion) emergency->exposure Exposure spill->disposal seek_medical Seek Immediate Medical Attention exposure->seek_medical

Caption: Standard operating and emergency response workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.